5'-O-DMT-3'-O-TBDMS-Ac-rC
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-33(43)34(49-50(7,8)37(2,3)4)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUJRXXJFJUFX-HYGOWAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N3O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5'-O-DMT-3'-O-TBDMS-Ac-rC: A Key Building Block in RNA Synthesis
For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a cornerstone of innovation. Central to this process are chemically modified nucleosides that serve as the building blocks for creating custom sequences of DNA and RNA. Among these, 5'-O-DMT-3'-O-TBDMS-Ac-rC stands out as a critical component for the synthesis of ribonucleic acid (RNA). This guide provides an in-depth look at its structure, properties, and its pivotal role in the widely adopted phosphoramidite (B1245037) method for oligonucleotide synthesis.
Core Concepts: Understanding the Molecule
This compound is a chemically modified cytidine (B196190) ribonucleoside, engineered with specific protecting groups to ensure controlled and efficient synthesis of RNA strands.[1][2] The nomenclature itself describes the key modifications to the native cytidine structure:
-
5'-O-DMT (5'-O-Dimethoxytrityl): This bulky acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent unwanted polymerization during the synthesis of the phosphoramidite monomer and to allow for the stepwise, directional addition of nucleotides in the 3' to 5' direction.[3][4] Its removal (detritylation) at the beginning of each synthesis cycle provides a reactive 5'-hydroxyl group for the next coupling reaction. The release of the DMT cation also provides a convenient method for real-time monitoring of coupling efficiency.[3]
-
3'-O-TBDMS (3'-O-tert-Butyldimethylsilyl): The TBDMS group is a sterically hindered silyl (B83357) ether that protects the 3'-hydroxyl group of the ribose. This is a crucial modification for RNA synthesis to prevent branching and to direct the phosphoramidite chemistry to the desired 5'-hydroxyl of the growing chain. The TBDMS group is stable to the conditions of the synthesis cycle but can be selectively removed during the final deprotection steps using fluoride (B91410) reagents.
-
Ac-rC (N-Acetyl-riboCytidine): The exocyclic amine of the cytosine base is protected with an acetyl (Ac) group. This prevents the amine from participating in unwanted side reactions during the phosphoramidite coupling and subsequent steps in the synthesis cycle.[5][6] This protecting group is typically removed under basic conditions during the final deprotection of the oligonucleotide.
This strategically protected nucleoside is a precursor to the corresponding phosphoramidite, which is the actual monomer used in automated solid-phase oligonucleotide synthesis.[][8]
The Role in Solid-Phase RNA Synthesis: The Phosphoramidite Method
This compound, once converted to its phosphoramidite form, is a key reagent in the phosphoramidite method, the gold standard for chemical oligonucleotide synthesis.[4][][8] The synthesis is a cyclical process that occurs on a solid support, typically controlled pore glass (CPG), and involves four main steps per nucleotide addition.
Experimental Protocols
1. Solid Support and Initial Detritylation: The synthesis begins with the first nucleoside attached to a solid support (e.g., CPG). The 5'-DMT group of this initial nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the first coupling reaction.[8]
2. Coupling: The this compound phosphoramidite (or the corresponding A, G, or U amidite) is activated by a weak acid, such as tetrazole or a more potent activator like 5-ethylthio-1H-tetrazole, and then coupled to the free 5'-hydroxyl of the support-bound nucleoside.[8][9] This reaction forms a phosphite (B83602) triester linkage.
3. Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not undergo coupling are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This capping step is crucial for the purity of the final product.
4. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine. This completes one cycle of nucleotide addition. The entire cycle is then repeated, starting with the detritylation of the newly added nucleotide, until the desired RNA sequence is assembled.
Post-Synthesis Processing: Deprotection and Purification
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.
Experimental Protocol for Deprotection:
-
Cleavage and Removal of Base/Phosphate Protecting Groups: The solid support is treated with a basic solution, such as a mixture of concentrated ammonium hydroxide and ethanol (3:1) or aqueous methylamine. This single step cleaves the oligonucleotide from the support, removes the cyanoethyl groups from the phosphate backbone, and removes the N-acetyl protecting group from the cytidine bases.[10]
-
Removal of the 2'-O-TBDMS Group: The resulting solution containing the partially deprotected RNA is evaporated to dryness. The residue is then treated with a fluoride-containing reagent to remove the TBDMS groups from the 2'-hydroxyl positions.[10] A common and effective reagent for this step is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[11] Tetrabutylammonium fluoride (TBAF) can also be used.[6]
-
Purification: The fully deprotected RNA is then purified from failure sequences and residual protecting groups. Common methods for purification include high-performance liquid chromatography (HPLC), polyacrylamide gel electrophoresis (PAGE), and specialized purification cartridges.
Quantitative Data and Performance
The efficiency of each step in the synthesis and deprotection process is critical for obtaining a high yield of the desired full-length oligonucleotide. The use of TBDMS-protected phosphoramidites, such as this compound, allows for high-fidelity RNA synthesis.
Table 1: Typical Performance Metrics in RNA Synthesis
| Parameter | Typical Value/Condition | Reference |
| Coupling Efficiency | >97-98% per step | [9][12] |
| Coupling Time | 3 - >10 minutes | [9] |
| Base Deprotection (Ac) | Ammonium hydroxide/ethanol (3:1) at 65°C for 4 hours | |
| Aqueous methylamine at 65°C for 10 minutes | ||
| 2'-O-TBDMS Deprotection | TEA·3HF in NMP/TEA at 65°C for 0.5 - 1.5 hours | [6] |
| TBAF at room temperature for 24 hours | [6] |
Conclusion
This compound is an indispensable reagent for the chemical synthesis of RNA. Its carefully designed protecting groups enable the precise and efficient assembly of RNA oligonucleotides using the robust phosphoramidite method. A thorough understanding of its properties and the associated experimental protocols for synthesis and deprotection is essential for researchers and developers working on RNA-based therapeutics, diagnostics, and fundamental biological research. The continued refinement of these building blocks and synthesis methodologies paves the way for advancements in the ever-expanding field of nucleic acid chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMT Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern molecular biology and therapeutic development, the precise chemical synthesis of oligonucleotides is a cornerstone technology. The ability to construct custom sequences of DNA and RNA with high fidelity has paved the way for advancements in diagnostics, gene therapy, and antisense technology. At the heart of the most prevalent method for this synthesis—phosphoramidite (B1245037) chemistry—lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group.
This technical guide provides a comprehensive exploration of the pivotal role of the DMT group in solid-phase oligonucleotide synthesis. We will delve into its chemical properties, its function in the synthesis cycle, and the critical parameters that govern its use, providing researchers and drug development professionals with the detailed knowledge required for the successful synthesis of high-quality oligonucleotides.
The Core Function of the DMT Protecting Group
The primary role of the DMT group in phosphoramidite-based oligonucleotide synthesis is to reversibly protect the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is fundamental to ensuring the stepwise and directional elongation of the oligonucleotide chain in the 3' to 5' direction.[2][3] By "capping" the 5'-hydroxyl, the DMT group prevents unwanted side reactions, most notably the uncontrolled polymerization of nucleoside phosphoramidites.[3][4] This ensures that each coupling reaction occurs specifically and exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[3]
The selection of the DMT group for this critical task is not arbitrary; it is a result of its unique combination of chemical properties that are perfectly suited for the cyclical nature of solid-phase synthesis:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[5] This selective lability is the key to the cyclic process, allowing for the exposure of a new 5'-hydroxyl group for the next round of nucleotide addition.
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl group, physically impeding its participation in unintended reactions.
-
Monitoring Capability: Upon cleavage from the 5'-hydroxyl group, the DMT group forms a stable, intensely colored orange carbocation (the dimethoxytrityl cation), which has a strong absorbance maximum at approximately 495 nm in acidic solution.[6] The intensity of this color is directly proportional to the amount of DMT group cleaved, which in turn corresponds to the number of growing oligonucleotide chains. This provides a real-time, quantitative method to monitor the efficiency of each coupling step, a critical quality control parameter in oligonucleotide synthesis.[6]
The Phosphoramidite Synthesis Cycle: A Step-by-Step Examination
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in this four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.
The synthesis cycle begins with the removal of the DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support (or the terminal nucleotide of the growing chain).[7] This is achieved by treating the solid support with a solution of a weak acid, typically 3% TCA or 3% DCA in DCM.[5] The reaction is rapid, and the resulting highly colored DMT cation is washed away from the support. The intensity of the orange color, measured by UV-Vis spectrophotometry, provides a direct measure of the coupling efficiency of the previous cycle.[6]
Note: The DOT script above is a simplified representation. For a detailed chemical structure, image nodes would be used.
Following detritylation and washing to remove the acid, the free 5'-hydroxyl group of the support-bound oligonucleotide is ready to react with the next nucleoside, which is introduced as a phosphoramidite monomer.[7] The phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, which protonates the diisopropylamino group, converting it into a good leaving group.[1] The activated phosphoramidite then rapidly reacts with the 5'-hydroxyl group to form a phosphite triester linkage.[2] This reaction is highly efficient, with coupling yields typically exceeding 99%.[8]
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups may remain unreacted.[8] To prevent these "failure sequences" from participating in subsequent coupling steps and generating deletion mutations, they are permanently blocked in a capping step.[7] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[3]
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[3] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine (B92270), and water.[3]
Quantitative Data on DMT in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle, particularly coupling and detritylation, is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to the use of the DMT group.
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | ~78% | ~83% | ~90% |
| 50-mer | ~47% | ~61% | ~78% |
| 100-mer | ~22% | ~37% | ~61% |
| Data represents theoretical maximum yield calculated as (Coupling Efficiency)^(n-1), where n is the number of bases.[8][9] |
Table 2: Comparison of Common Detritylation Reagents
| Reagent | Typical Concentration | Solvent | Relative Rate of Detritylation | Risk of Depurination |
| Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane (DCM) | Fast | Higher |
| Dichloroacetic Acid (DCA) | 3% (v/v) | Dichloromethane (DCM) | Slower than TCA | Lower |
| Dichloroacetic Acid (DCA) | 10% (v/v) | Toluene | Moderate | Moderate |
| Qualitative comparison based on literature data. The rate of detritylation and risk of depurination are influenced by factors such as oligonucleotide sequence and length.[10][11] |
Table 3: Depurination Half-life of a Protected Deoxyadenosine (B7792050) Monomer on Solid Support
| Acidic Condition | Depurination Half-life (t1/2) |
| 3% DCA in DCM | ~77 minutes |
| 3% TCA in DCM | ~19 minutes |
| Data from a study on the acid lability of N-benzoyl-protected deoxyadenosine on a CPG support.[12] This highlights the increased risk of depurination with the stronger acid, TCA. |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in the phosphoramidite synthesis cycle involving the DMT group. Specific parameters may vary depending on the automated synthesizer and the scale of the synthesis.
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
The synthesis column containing the solid support with the DMT-protected oligonucleotide is washed with anhydrous acetonitrile (B52724).
-
The detritylation solution (3% TCA in DCM) is passed through the column for a specified time (typically 60-180 seconds).[5]
-
The eluent, containing the orange DMT cation, is collected for spectrophotometric analysis (see Protocol 5).
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.
-
-
Reagents:
-
0.1 M solution of the desired DMT-protected phosphoramidite (e.g., DMT-dA(Bz)-CE Phosphoramidite) in anhydrous acetonitrile.
-
0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.[13]
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The coupling reaction is allowed to proceed for a specified time (typically 30-180 seconds for standard nucleosides).[3][13]
-
The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
-
Reagents:
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) with a base (e.g., pyridine or lutidine).
-
Capping Solution B: 1-Methylimidazole in THF.
-
-
Procedure:
-
Capping solutions A and B are mixed and delivered to the synthesis column.
-
The capping reaction is allowed to proceed for a specified time (typically 30-60 seconds).
-
The column is washed with anhydrous acetonitrile.
-
-
Reagent: 0.02 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water (e.g., 70:20:10 v/v/v).[6][10]
-
Procedure:
-
The oxidizing solution is delivered to the synthesis column.
-
The oxidation reaction is allowed to proceed for a specified time (typically 30-60 seconds).
-
The column is washed with anhydrous acetonitrile.
-
-
Procedure:
-
Collect the acidic eluent from the detritylation step (Protocol 1) in a defined volume of a quenching solution (e.g., 0.1 M tosic acid in acetonitrile) to stabilize the DMT cation color.
-
Measure the absorbance of the solution at 495 nm using a UV-Vis spectrophotometer.
-
The coupling efficiency of a given cycle is calculated by comparing the absorbance of the DMT cation released in that cycle to the absorbance from the previous cycle. A steady or slightly decreasing absorbance indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the coupling reaction.[6]
-
Conclusion
The 4,4'-dimethoxytrityl (DMT) group is an indispensable component of modern oligonucleotide synthesis. Its clever design, combining stability under most synthesis conditions with facile, quantifiable removal under mild acid, has been a key enabler of the automated, high-throughput synthesis of DNA and RNA. A thorough understanding of its role, the chemistry of its application and removal, and the quantitative impact of these processes is essential for any researcher, scientist, or drug development professional working in the field of nucleic acid therapeutics and diagnostics. By carefully controlling the conditions of its use, particularly during the critical detritylation step, the fidelity of oligonucleotide synthesis can be maximized, leading to higher yields of pure, full-length products that are essential for downstream applications.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. blog.invitek.com [blog.invitek.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
In-Depth Technical Guide: 5'-O-DMT-3'-O-TBDMS-N-acetylcytidine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-DMT-3'-O-TBDMS-N-acetylcytidine (5'-O-DMT-3'-O-TBDMS-Ac-rC), a crucial building block in the chemical synthesis of ribonucleic acid (RNA). Its protected functional groups allow for the precise and controlled assembly of RNA oligonucleotides, which are instrumental in various fields, including therapeutics, diagnostics, and fundamental biological research.
Core Molecular Data
The fundamental properties of this compound are summarized below. This modified cytidine (B196190) ribonucleoside is designed for use in solid-phase phosphoramidite (B1245037) chemistry, the standard method for oligonucleotide synthesis.
| Property | Value | References |
| Molecular Weight | 701.88 g/mol | [1][2][3] |
| Molecular Formula | C38H47N3O8Si | [1][2][3][4] |
| CAS Number | 123956-65-0 | [2][3][4] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% by HPLC | [] |
| Solubility | Soluble in Acetonitrile (B52724), DMF, and DMSO | [3][] |
| Storage Conditions | Store at -20°C, protect from light. | [1][2][3][] |
Role in Oligonucleotide Synthesis
This compound is a protected ribonucleoside monomer used in the 3' to 5' synthesis of RNA oligonucleotides.[6] The protecting groups serve critical functions:
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function. Its removal (detritylation) at the start of each coupling cycle allows for the stepwise addition of the next nucleotide.[7][8]
-
3'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl (B83357) ether protects the 3'-hydroxyl group, preventing unwanted side reactions and directing the phosphoramidite chemistry to the correct position.
-
N-Acetyl (Ac): This group protects the exocyclic amine of the cytidine base, preventing modification during the synthesis cycles.[8]
This strategic protection scheme ensures the fidelity and efficiency of RNA synthesis. The molecule is typically converted into a phosphoramidite by reacting its 2'-hydroxyl group before being used in an automated synthesizer.[9]
Experimental Protocols
While the specific synthesis of this compound is a multi-step process often performed by specialized suppliers, a more relevant protocol for the target audience is its application in solid-phase RNA synthesis. The following is a generalized protocol for a single coupling cycle using a protected cytidine phosphoramidite derived from the title compound.
Protocol: Single Coupling Cycle in Solid-Phase RNA Synthesis
This protocol outlines the four main steps for adding one nucleotide to a growing RNA chain attached to a solid support (e.g., Controlled Pore Glass, CPG).
1. Detritylation (5'-Deprotection):
- Objective: To remove the DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, making it available for the next coupling reaction.
- Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an inert solvent like Dichloromethane (DCM).
- Procedure:
- The solid support is washed with anhydrous acetonitrile.
- A solution of 3% DCA in DCM is passed through the synthesis column for approximately 1-2 minutes.
- The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the cleaved DMT cation can be used to quantify the efficiency of the previous coupling step.
2. Coupling (Chain Elongation):
- Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group on the support and the incoming phosphoramidite monomer.
- Reagents:
- The phosphoramidite version of this compound dissolved in anhydrous acetonitrile.
- An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI), in anhydrous acetonitrile.
- Procedure:
- The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
- The reaction is allowed to proceed for a few minutes. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group.
3. Capping:
- Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the phosphoramidite, preventing the formation of deletion-mutant sequences.
- Reagents:
- Capping Reagent A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine or Lutidine.
- Capping Reagent B: N-Methylimidazole in THF.
- Procedure:
- The two capping reagents are delivered to the column, and the mixture is allowed to react for 1-2 minutes.
- The acetic anhydride acetylates the unreacted 5'-hydroxyl groups, rendering them inert for subsequent cycles.
- The column is washed with acetonitrile.
4. Oxidation:
- Objective: To convert the newly formed, unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.
- Reagent: A solution of iodine (I₂) in a mixture of THF, pyridine, and water.
- Procedure:
- The iodine solution is passed through the column.
- The reaction is rapid, typically completing within a minute.
- The column is washed with acetonitrile to remove excess iodine and other reagents.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Experimental Workflow Visualization
The logical flow of using a protected nucleoside like this compound in a standard automated RNA synthesis cycle is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. myuchem.com [myuchem.com]
- 9. Synthesis of 5'-O-DMT-2'-O-TBS Mononucleosides Using an Organic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5'-O-DMT-3'-O-TBDMS-Ac-rC: A Key Building Block in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)-N-acetyl-ribocytidine, a critical protected nucleoside analog used in the chemical synthesis of RNA oligonucleotides. This document details its chemical properties, its central role in solid-phase synthesis, and the experimental protocols for its application and subsequent deprotection steps crucial for obtaining high-purity RNA for research, diagnostics, and therapeutic development.
Core Compound Properties
5'-O-DMT-3'-O-TBDMS-Ac-rC is a modified ribonucleoside meticulously designed with orthogonal protecting groups to facilitate the controlled, stepwise assembly of RNA chains. The dimethoxytrityl (DMT) group at the 5' position provides a robust, acid-labile handle for solid-phase synthesis. The tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position offers steric hindrance to prevent unwanted reactions at this site, while the acetyl (Ac) group protects the exocyclic amine of the cytidine (B196190) base.
| Property | Value | Reference |
| CAS Number | 123956-65-0 | [1][2][3] |
| Molecular Formula | C₃₈H₄₇N₃O₈Si | [2][3] |
| Molecular Weight | 701.88 g/mol | [3] |
| Primary Application | Precursor for RNA phosphoramidite (B1245037) synthesis | [1][2] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents | [4] |
Table 1: Physicochemical Properties of this compound
| Storage Condition | Duration | Notes |
| -20°C (Powder) | 2 years | [3] |
| 4°C in DMSO | 2 weeks | [3] |
| -80°C in DMSO | 6 months | [3][5] |
Table 2: Recommended Storage Conditions
Synthetic and Application Workflows
The primary utility of this compound is as a monomeric building block in solid-phase RNA synthesis. This process involves its conversion to a reactive phosphoramidite derivative, which is then sequentially coupled to a growing oligonucleotide chain anchored to a solid support.
Logical Synthesis Pathway
While a detailed, multi-step synthesis from unprotected cytidine is complex, the logical pathway involves an orthogonal protection strategy. This strategy ensures that each protecting group can be removed under specific conditions without affecting the others, which is fundamental for successful oligonucleotide synthesis.
Caption: Logical workflow for the synthesis of the synthesis-ready phosphoramidite from N-acetyl-cytidine.
Solid-Phase RNA Synthesis Cycle
Once converted to its phosphoramidite form, the protected cytidine monomer is used in an automated synthesizer. The synthesis proceeds in a four-step cycle for each nucleotide addition.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocols
The following protocols are generalized representations of standard procedures in RNA synthesis and deprotection, which are the primary applications of this compound derived phosphoramidites.
Protocol 1: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the automated cycle for adding a new nucleotide. The specific timings and reagent volumes are instrument-dependent.
-
Deblocking/Detritylation : The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling step.
-
Coupling : The this compound phosphoramidite (or other desired base) is activated with an agent like 5-ethylthio-1H-tetrazole (ETT) and delivered to the solid support. The coupling reaction forms a new phosphite triester bond. Coupling times for sterically hindered 2'-O-TBDMS monomers are typically longer, around 6 minutes with ETT.
-
Capping : To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations in the sequence), they are permanently blocked using a capping solution, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation : The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.
-
Wash : After each step, the solid support is thoroughly washed with an anhydrous solvent, typically acetonitrile, to remove excess reagents and by-products.
-
Loop : The cycle is repeated with the next required phosphoramidite until the desired RNA sequence is fully assembled.
Protocol 2: Cleavage and Deprotection of Synthesized RNA
After synthesis, the RNA oligonucleotide is cleaved from the solid support and all protecting groups are removed in a multi-step process.
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support containing the synthesized RNA to a sealed vial.
-
Add a solution of concentrated ammonium (B1175870) hydroxide/methylamine (AMA) (1:1 v/v).
-
Heat the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the CPG solid support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the acetyl protecting group from the cytidine base.
-
Cool the vial, transfer the supernatant to a new tube, and evaporate to dryness.
Step 2: 2'-O-TBDMS Group Removal
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and ensure the pellet is fully dissolved. Gentle heating (65°C for 5 minutes) may be necessary.
-
Add 60 µL of triethylamine (B128534) (TEA) and mix gently.
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Heat the mixture at 65°C for 2.5 hours to effect the removal of the TBDMS silyl (B83357) ethers from the 2'-hydroxyl positions of the ribose sugars.[2]
-
Cool the reaction mixture on ice.
Step 3: Quenching and Purification
-
Quench the deprotection reaction by adding a suitable buffer, such as 1.75 mL of Glen-Pak RNA Quenching Buffer.
-
The crude, fully deprotected RNA can now be purified using methods such as reversed-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to yield the final, high-purity oligonucleotide.
Caption: Stepwise workflow for the cleavage and deprotection of synthetic RNA.
Conclusion
This compound, and its corresponding phosphoramidite, are indispensable reagents for the chemical synthesis of RNA. The carefully chosen orthogonal protecting groups allow for robust, high-yield assembly of oligonucleotides on automated synthesizers. Understanding the specific roles of these protecting groups and the detailed protocols for their removal is paramount for any researcher or professional engaged in the development of RNA-based technologies. The methodologies described herein provide a foundational guide for the successful application of this key building block in producing synthetic RNA for a wide array of scientific and therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxyl-functionalized DNA: an efficient orthogonal protecting strategy and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Synthesis of 3'-thioribonucleosides and their incorporation into oligoribonucleotides via phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Phosphoramidite RNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern biotechnology and drug development, enabling the production of RNA molecules for a vast array of applications, including therapeutic oligonucleotides (siRNAs, ASOs), CRISPR guide RNAs, and mRNA vaccines. The phosphoramidite (B1245037) method stands as the gold standard for solid-phase RNA synthesis, prized for its efficiency and adaptability. This guide provides a comprehensive overview of the fundamental principles of phosphoramidite RNA synthesis, detailing the chemistry of each step, critical reagents, and key process parameters.
The Solid-Phase Synthesis Cycle: A Stepwise Elongation
Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleotide units to a growing chain attached to a solid support, typically controlled pore glass (CPG).[] This method offers the significant advantage of allowing for the easy removal of excess reagents and byproducts by simple washing after each chemical reaction, thus driving the reactions to near completion.[] Each cycle of nucleotide addition consists of four distinct chemical reactions: detritylation, coupling, capping, and oxidation.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the ribonucleoside attached to the solid support. This reaction exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.
-
Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[2]
-
Mechanism: The acidic solution cleaves the DMT ether bond, releasing a brightly colored orange trityl cation, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[3]
Step 2: Coupling
The core chain-elongation step involves the reaction of the free 5'-hydroxyl group with a phosphoramidite monomer of the next ribonucleoside to be added. This reaction is catalyzed by a weak acid activator.
-
Reagents:
-
Ribonucleoside Phosphoramidite: The building block, which has its 5'-hydroxyl protected with a DMT group, its 2'-hydroxyl with a base-stable protecting group, and its 3'-position activated as a phosphoramidite.
-
Activator: A weak acid, such as 1H-tetrazole or its more reactive derivatives like 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile (B52724).[4]
-
-
Mechanism: The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the growing RNA chain then attacks the phosphorus atom, forming a new phosphite triester linkage.[2]
Step 3: Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing RNA chains remain unreacted. To prevent these "failure sequences" from participating in subsequent coupling steps and generating deletion mutants, they are permanently blocked in a process called capping.
-
Reagents: A mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B) in a solvent such as tetrahydrofuran (B95107) (THF) or pyridine.[5]
-
Mechanism: The capping reagents acetylate the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[6]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate triester.
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.[7]
-
Mechanism: Iodine, in the presence of water, acts as an oxidizing agent, converting the P(III) phosphite triester to a P(V) phosphate triester.
Protecting Groups: The Key to Specificity
The success of phosphoramidite RNA synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions at reactive functional groups on the ribonucleoside monomers.
5'-Hydroxyl Protection
The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This bulky, acid-labile group ensures that only the 3'-phosphoramidite is available for coupling and allows for easy monitoring of coupling efficiency.
Nucleobase Protection
The exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) are protected with acyl groups such as benzoyl (Bz), isobutyryl (iBu), or phenoxyacetyl (Pac) to prevent side reactions during the synthesis cycle. These groups are removed during the final deprotection step.
2'-Hydroxyl Protection: The Central Challenge
The presence of the 2'-hydroxyl group in RNA makes its synthesis more challenging than that of DNA. This group must be protected throughout the synthesis to prevent side reactions and chain cleavage. The choice of the 2'-hydroxyl protecting group is critical as it influences coupling efficiency and deprotection conditions. The most commonly used 2'-OH protecting groups are:
-
tert-Butyldimethylsilyl (TBDMS): A widely used silyl (B83357) protecting group that is stable to the conditions of the synthesis cycle but can be removed with a fluoride (B91410) source. However, its steric bulk can lead to longer coupling times.[8]
-
Triisopropylsilyloxymethyl (TOM): This group exhibits lower steric hindrance than TBDMS, leading to higher coupling efficiencies and shorter coupling times.[9]
-
2'-bis(2-Acetoxyethoxy)methyl (ACE): An orthoester-based protecting group that allows for rapid coupling and is removed under mild acidic conditions.[10]
Table 1: Comparison of Common 2'-Hydroxyl Protecting Groups
| Protecting Group | Typical Coupling Time | Coupling Efficiency | Deprotection Conditions |
| TBDMS | 5 - 15 minutes | ~98% | Fluoride source (e.g., TBAF) |
| TOM | 2 - 5 minutes | >99% | Fluoride source (e.g., TBAF) |
| ACE | < 2 minutes | >99% | Mild acid (e.g., pH 3.8) |
Activators: Driving the Coupling Reaction
The activator plays a crucial role in the coupling step by protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. The choice of activator can significantly impact the coupling efficiency and time.
Table 2: Comparison of Common Activators
| Activator | Relative Acidity | Typical Concentration | Key Features |
| 1H-Tetrazole | Weak | 0.45 M | Standard, but less effective for sterically hindered monomers. |
| ETT | Moderate | 0.25 M | More acidic than tetrazole, leading to faster coupling. |
| BTT | Moderate-Strong | 0.25 M | Highly effective for RNA synthesis, especially with TOM-protected monomers.[2] |
| DCI | Weak | 0.25 - 1.0 M | Less acidic but more nucleophilic, beneficial for large-scale synthesis.[11] |
Experimental Protocols
The following are generalized protocols for each step of the phosphoramidite RNA synthesis cycle. Specific parameters may vary depending on the synthesizer, scale, and specific monomers used.
Detritylation Protocol
-
Reagent Preparation: Prepare a 3% (v/v) solution of trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure:
-
Deliver the detritylation solution to the synthesis column containing the solid support.
-
Allow the reaction to proceed for 60-120 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling Protocol
-
Reagent Preparation:
-
Dissolve the ribonucleoside phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Dissolve the activator (e.g., 0.25 M ETT) in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for the time specified for the particular 2'-OH protecting group and activator (see Tables 1 and 2).
-
Wash the column with anhydrous acetonitrile.
-
Capping Protocol
-
Reagent Preparation:
-
Capping Solution A (Cap A): A solution of acetic anhydride in THF (e.g., 10% v/v) with a weak base like lutidine or pyridine.
-
Capping Solution B (Cap B): A solution of N-methylimidazole in THF (e.g., 16% v/v).
-
-
Procedure:
-
Deliver a mixture of Cap A and Cap B to the synthesis column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Oxidation Protocol
-
Reagent Preparation: Prepare a 0.02 M solution of iodine in a mixture of THF, pyridine, and water (e.g., 70:20:10 v/v/v).[7]
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Cleavage and Deprotection
Once the desired RNA sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is typically a two-step process:
-
Cleavage from Support and Base/Phosphate Deprotection: The solid support is treated with a basic solution, such as a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA), which cleaves the ester linkage to the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-OH Deprotection: The 2'-hydroxyl protecting groups are removed using conditions specific to the chosen group (e.g., a fluoride source for silyl ethers or mild acid for orthoesters).
Conclusion
Phosphoramidite RNA synthesis is a powerful and versatile technology that has been instrumental in advancing molecular biology and medicine. A thorough understanding of the underlying chemical principles, the roles of protecting groups and activators, and the details of the experimental protocols is essential for researchers and developers to successfully synthesize high-quality RNA oligonucleotides for their specific applications. The continued development of novel protecting groups and activators promises to further enhance the efficiency and expand the capabilities of this indispensable synthetic methodology.
References
- 2. glenresearch.com [glenresearch.com]
- 3. pacb.com [pacb.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. youdobio.com [youdobio.com]
- 8. atdbio.com [atdbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. glenresearch.com [glenresearch.com]
A Technical Guide to the Solubility of 5'-O-DMT-3'-O-TBDMS-Ac-rC in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5'-O-DMT-3'-O-TBDMS-N-acetylcytidine (5'-O-DMT-3'-O-TBDMS-Ac-rC), a critical building block in the chemical synthesis of RNA oligonucleotides. Understanding the solubility of this modified nucleoside is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and developing robust manufacturing processes for RNA-based therapeutics and research tools.
Core Compound Properties
The subject of this guide is a protected ribonucleoside phosphoramidite (B1245037). The key protecting groups, which also heavily influence its solubility profile, are:
-
5'-O-Dimethoxytrityl (DMT): A bulky, lipophilic group that protects the 5'-hydroxyl function and is crucial for purification.
-
3'-O-tert-Butyldimethylsilyl (TBDMS): A silyl (B83357) ether protecting group for the 3'-hydroxyl.
-
N⁴-Acetyl (Ac): Protects the exocyclic amine of the cytidine (B196190) base.
These protecting groups render the molecule significantly more soluble in organic solvents compared to its unprotected nucleoside counterpart.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, information from technical data sheets from suppliers and related publications allows for the compilation of the following data. It is important to note that the phosphoramidite version of this compound has a molecular weight of approximately 902.11 g/mol , while the version without the 3'-phosphoramidite moiety is approximately 701.88 g/mol . Data should be interpreted with this in mind.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Temperature | Notes and Citations |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | ~90 (estimated) | ~100 | Ambient | Most nucleoside phosphoramidites are soluble in acetonitrile, which is the common solvent for DNA and RNA synthesis. Recommended concentration for synthesis is 0.1 M.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data Not Available | Data Not Available | Ambient | Often used for more lipophilic phosphoramidites.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | Data Not Available | Ambient | Product data sheets indicate solubility in DMF.[] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 | 142.47 | Ambient | For the related compound without the phosphoramidite group (MW: 701.88 g/mol ). Requires sonication to fully dissolve. |
| Unspecified Solvent | N/A | N/A | ≥ 2.5 | 3.56 | Ambient | For the related compound without the phosphoramidite group (MW: 701.88 g/mol ).[3] |
Note: The solubility of phosphoramidites can be highly dependent on the purity of both the solute and the solvent, particularly the water content of the solvent.
Experimental Protocols
For researchers needing to determine the solubility of this compound in a specific solvent system, the following protocol, adapted from the widely recognized saturation shake-flask method, is recommended.
Protocol: Determination of Equilibrium Solubility
1. Materials and Equipment:
-
This compound (as a dry, white to off-white powder)
-
Anhydrous organic solvent of interest (e.g., acetonitrile, dichloromethane)
-
Small volume (2-5 mL) glass vials with Teflon-lined screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pipettes
2. Procedure:
-
Preparation: Add an excess amount of the this compound powder to a pre-weighed glass vial. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the anhydrous organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL and mM.
3. Quality Control:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Analyze the solid material remaining after the experiment to confirm that no degradation or polymorph transition has occurred.
-
Ensure the solvent is anhydrous, as water can significantly affect the solubility and stability of phosphoramidites.
Logical and Experimental Workflows
The primary application for this compound is in solid-phase oligonucleotide synthesis. The dissolution of the phosphoramidite in an appropriate organic solvent is the first critical step before it is introduced into the automated synthesizer.
Diagram: Solid-Phase Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard cycle for solid-phase synthesis of RNA, highlighting the role of the solubilized phosphoramidite.
Caption: Workflow for solid-phase RNA synthesis using a protected phosphoramidite.
Diagram: Solubility Determination Workflow
This diagram outlines the logical steps for the experimental determination of solubility as described in the protocol above.
Caption: Step-by-step process for determining the equilibrium solubility of the compound.
References
A Comprehensive Technical Guide to the Storage and Handling of Protected Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling protected nucleosides. Proper management of these sensitive compounds is paramount to ensure their integrity and the success of downstream applications, particularly in oligonucleotide synthesis and drug development. This guide outlines recommended storage conditions, handling procedures, stability profiles of common protecting groups, and detailed experimental protocols for stability assessment.
Introduction to Protected Nucleosides
Protected nucleosides are essential building blocks in the chemical synthesis of oligonucleotides and other nucleic acid-based therapeutics. Protecting groups are temporarily attached to reactive functional groups on the nucleobase, the sugar moiety (2'-hydroxyl), and the 5'-hydroxyl group to prevent unwanted side reactions during synthesis. The choice of protecting groups and their stability are critical factors that influence the efficiency and fidelity of oligonucleotide synthesis.
General Storage and Handling Recommendations
The stability of protected nucleosides, especially phosphoramidites, is highly sensitive to environmental conditions. Adherence to strict storage and handling protocols is necessary to prevent degradation.
Storage Conditions
Proper storage is crucial to maintain the chemical integrity of protected nucleosides. Key recommendations are summarized in Table 1.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Slows down degradation kinetics.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the phosphoramidite (B1245037) moiety.[2][3] |
| Moisture | Store in a desiccated environment. Use anhydrous solvents for dissolution. | Phosphoramidites are highly susceptible to hydrolysis.[] |
| Light | Store in amber vials or protected from light. | Protects light-sensitive protecting groups (e.g., DMT) from degradation. |
| Form | Store as a dry powder or lyophilized solid. | Enhances long-term stability compared to solutions.[2] |
Table 1: Recommended Storage Conditions for Protected Nucleosides (Phosphoramidites)
Handling Procedures
Careful handling is essential to prevent contamination and degradation of protected nucleosides.
Caption: Workflow for handling protected nucleosides.
Stability of Common Protecting Groups
The stability of protecting groups varies under different chemical conditions. Understanding these characteristics is vital for both storage and synthesis.
5'-Hydroxyl Protection: Dimethoxytrityl (DMT)
The DMT group is an acid-labile protecting group widely used for the 5'-hydroxyl of nucleosides.
| Condition | Stability | Notes |
| Acidic | Labile. Cleaved by weak acids (e.g., trichloroacetic acid, dichloroacetic acid).[5] | The rate of cleavage is pH-dependent. |
| Basic | Generally stable. | Resistant to conditions used for base and phosphate (B84403) protecting group removal. |
| Aqueous | Stable at neutral pH. | DMT has been shown to be stable in aqueous solutions under various conditions.[6][7][8] |
| Storage | Stable as a solid and in anhydrous solution. | Long-term storage of DMT-protected nucleosides is common. |
Table 2: Stability Profile of the DMT Protecting Group
2'-Hydroxyl Protection (for Ribonucleosides): tert-Butyldimethylsilyl (TBDMS)
The TBDMS group is a silyl (B83357) ether used to protect the 2'-hydroxyl group in RNA synthesis.
| Condition | Stability | Notes |
| Acidic | Labile under acidic conditions.[9] | Cleavage can occur during the removal of the 5'-DMT group if conditions are not optimized. |
| Basic | Generally stable to aqueous base.[9] | |
| Fluoride (B91410) Ions | Highly labile. | Cleaved by fluoride reagents such as tetrabutylammonium (B224687) fluoride (TBAF).[9] |
| Storage | Stable as a solid and in anhydrous solution. |
Table 3: Stability Profile of the TBDMS Protecting Group
Nucleobase Exocyclic Amine Protection: Benzoyl (Bz) and Isobutyryl (iBu)
Acyl groups like benzoyl and isobutyryl are commonly used to protect the exocyclic amino groups of adenine, cytosine, and guanine.
| Condition | Stability | Notes |
| Acidic | Stable. | Resistant to the acidic conditions used for DMT removal. |
| Basic | Labile. | Removed by treatment with a base, typically aqueous ammonia (B1221849) or methylamine.[5] |
| Storage | Stable as a solid and in anhydrous solution. |
Table 4: Stability Profile of Benzoyl (Bz) and Isobutyryl (iBu) Protecting Groups
Amine Protection: 9-fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a base-labile protecting group sometimes used for amine protection.
| Condition | Stability | Notes |
| Acidic | Stable. | |
| Basic | Highly labile. Removed by weak bases like piperidine.[10][11][12] | The deprotection kinetics are well-studied.[10][12] |
| Storage | Stable as a solid and in anhydrous solution. |
Table 5: Stability Profile of the Fmoc Protecting Group
Experimental Protocols for Stability Assessment
To ensure the quality of protected nucleosides, it is essential to perform stability studies. These studies can be conducted under accelerated conditions to predict long-term stability.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Objective: To assess the stability of a protected nucleoside under various stress conditions.
Materials:
-
Protected nucleoside sample
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Anhydrous acetonitrile (B52724)
-
Deionized water
-
HPLC system with UV detector
-
LC-MS/MS system
-
³¹P NMR spectrometer (for phosphoramidites)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare stock solutions of the protected nucleoside in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation: Store the solid protected nucleoside and a solution in anhydrous acetonitrile in an oven at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the remaining parent compound and detect degradation products.
-
LC-MS/MS Analysis: Use LC-MS/MS to identify the mass of the degradation products to aid in structure elucidation.[13][14][15][16]
-
³¹P NMR Analysis (for phosphoramidites): For phosphoramidites, analyze the samples using ³¹P NMR to detect the presence of P(V) oxidation products and other phosphorus-containing impurities.[2][17][18][19]
-
Caption: Workflow for forced degradation studies.
Long-Term Stability Testing Protocol
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the protected nucleoside.
Objective: To determine the shelf-life of a protected nucleoside under recommended storage conditions.
Methodology:
-
Sample Preparation and Storage: Store multiple batches of the protected nucleoside (as a solid) in appropriate containers under the recommended long-term storage conditions (-20°C, desiccated, inert atmosphere).
-
Testing Schedule: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, analyze the samples for purity and degradation products using the analytical methods described in the forced degradation protocol (HPLC, LC-MS/MS, ³¹P NMR).
-
Data Evaluation: Evaluate the data to determine if any significant changes in purity or the appearance of degradation products have occurred over time. The shelf-life is the time period during which the product remains within its predefined acceptance criteria.
Logical Relationships in Storage Strategy
The selection of an appropriate storage strategy depends on several factors related to the chemical nature of the protected nucleoside and its intended use.
Caption: Logical decision tree for storing protected nucleosides.
Conclusion
The stability and handling of protected nucleosides are critical for the successful synthesis of high-quality oligonucleotides and the development of nucleic acid-based drugs. By adhering to the storage and handling protocols outlined in this guide and implementing robust stability testing programs, researchers and drug development professionals can ensure the integrity of these vital reagents, leading to more reliable and reproducible results. The information provided herein serves as a foundational resource for the proper management of protected nucleosides in a laboratory and manufacturing setting.
References
- 1. idtdna.com [idtdna.com]
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. US4415732A - Phosphoramidite compounds and processes - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. usp.org [usp.org]
- 18. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC: A Detailed Application Note for Researchers
This document provides a comprehensive guide for the chemical synthesis of 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC, a crucial protected ribonucleoside phosphoramidite (B1245037) for the automated solid-phase synthesis of RNA oligonucleotides. This protocol is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern biotechnology and pharmaceutical research. Protected nucleoside analogues, such as 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC, are essential building blocks in the phosphoramidite-based solid-phase synthesis of RNA. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a convenient handle for purification and is readily removed under acidic conditions. The tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position offers robust protection during synthesis and can be selectively removed. Finally, the acetyl (Ac) group protects the exocyclic amine of cytidine, preventing unwanted side reactions. This application note details a plausible multi-step synthesis protocol for this key reagent.
Data Presentation
Table 1: Summary of Key Reaction Steps and Reagents
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |
| 1 | 5'-O-DMT Protection | N4-acetylcytidine | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Pyridine (B92270) | 16 h | ~85-95% |
| 2 | 3'-O-TBDMS Silylation | 5'-O-DMT-N4-acetylcytidine | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole | N,N-Dimethylformamide (DMF) | 16 h | ~80-90% |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Experimental Protocols
Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-acetylcytidine
This initial step involves the selective protection of the 5'-hydroxyl group of N4-acetylcytidine with a dimethoxytrityl (DMT) group.
-
Preparation: N4-acetylcytidine is co-evaporated with pyridine multiple times to ensure anhydrous conditions and then dried under high vacuum.
-
Reaction: The dried N4-acetylcytidine is dissolved in anhydrous pyridine. 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1-1.5 equivalents) is added portion-wise to the solution while stirring at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 16 hours).
-
Quenching and Work-up: The reaction is quenched by the addition of methanol. The solvent is evaporated under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield 5'-O-DMT-N4-acetylcytidine as a white foam.
Step 2: Synthesis of 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC
The second step involves the protection of the 3'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.
-
Preparation: The 5'-O-DMT-N4-acetylcytidine obtained from the previous step is dried under high vacuum.
-
Reaction: The dried starting material is dissolved in anhydrous N,N-dimethylformamide (DMF). Imidazole (2.0 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) are added sequentially to the solution. The reaction mixture is stirred at room temperature.[1]
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting material (typically 16 hours).
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed extensively with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the final product, 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC, as a white solid.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Concluding Remarks
The protocol described provides a reliable method for the synthesis of 5'-O-DMT-3'-O-TBDMS-N4-acetyl-rC, a key component in RNA synthesis. The successful execution of this protocol will provide researchers with a high-quality building block for the production of custom RNA oligonucleotides for a wide range of applications in research and therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for Solid-Phase RNA Synthesis Using TBDMS Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase synthesis of RNA oligonucleotides utilizing tert-butyldimethylsilyl (TBDMS) protected phosphoramidites. The protocols and data presented herein are intended to equip researchers with the necessary information to perform efficient and reliable RNA synthesis for a variety of applications, including therapeutic development, diagnostics, and fundamental research.
Introduction to TBDMS-Based Solid-Phase RNA Synthesis
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient assembly of custom RNA sequences. The phosphoramidite (B1245037) method, adapted for RNA synthesis, employs a four-step cycle to sequentially add ribonucleoside phosphoramidites to a growing chain immobilized on a solid support. The use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the ribose is a well-established and widely used strategy.[1] This approach offers a balance of stability during the synthesis cycles and efficient removal during the final deprotection steps.
The overall process can be divided into three main stages:
-
Solid-Phase Synthesis Cycle: An iterative four-step process (detritylation, coupling, capping, and oxidation) to assemble the desired RNA sequence on a solid support.
-
Cleavage and Deprotection: A two-stage process to first cleave the synthesized RNA from the solid support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone, followed by the removal of the 2'-O-TBDMS groups.
-
Purification: Isolation of the full-length RNA product from truncated sequences and other impurities.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with solid-phase RNA synthesis using TBDMS phosphoramidites.
Table 1: Solid-Phase Synthesis Cycle Parameters
| Parameter | Value/Range | Notes |
| Coupling Efficiency (per step) | >98% | Can be influenced by the activator, monomer quality, and coupling time.[2] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | BTT is often preferred for sterically hindered TBDMS phosphoramidites, allowing for shorter coupling times.[3] |
| Activator Concentration | 0.25 M - 0.5 M | Higher concentrations can improve coupling efficiency. |
| Phosphoramidite Concentration | 0.1 M - 0.15 M | |
| Coupling Time | 3 - 10 minutes | Longer times may be required for sterically hindered phosphoramidites.[1][4] |
| Capping Reagent | Acetic Anhydride / N-Methylimidazole | To block unreacted 5'-hydroxyl groups. |
| Oxidation Reagent | Iodine (I₂) in THF/Water/Pyridine | To convert the phosphite (B83602) triester to a stable phosphate triester. |
Table 2: Deprotection Protocols for TBDMS-Protected RNA
| Step | Reagent | Temperature (°C) | Duration | Purpose |
| Cleavage & Base Deprotection (Standard) | Ammonium Hydroxide / Ethanol (3:1, v/v) | 55 | 12 - 16 hours | Cleaves RNA from solid support and removes exocyclic amine protecting groups. |
| Cleavage & Base Deprotection (UltraFast) | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v) | 65 | 10 - 15 minutes | Faster cleavage and deprotection, compatible with certain base protecting groups. |
| 2'-O-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA or DMSO | 65 | 1.5 - 2.5 hours | Removes the TBDMS protecting group from the 2'-hydroxyl. |
| 2'-O-TBDMS Deprotection (Alternative) | Tetrabutylammonium Fluoride (TBAF) in THF | Room Temperature | 12 - 24 hours | An alternative to TEA·3HF, but can be less reliable due to water content variability. |
Table 3: Expected Yield and Purity of a 20-mer RNA Oligonucleotide
| Parameter | Expected Value | Notes |
| Crude Purity (by HPLC) | 75% - 85% | Represents the percentage of the full-length product in the crude mixture.[5] |
| Overall Yield (Post-Synthesis, Pre-Purification) | 60% - 80% | Based on the initial loading of the solid support.[6] |
| Overall Yield (Post-Purification) | 30% - 50% | Final yield after purification by methods like HPLC or PAGE.[6] |
Experimental Protocols
Solid-Phase RNA Synthesis Cycle
This protocol outlines the automated four-step cycle for the synthesis of RNA on a solid support.
Materials:
-
TBDMS-protected RNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Anhydrous Acetonitrile
-
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator Solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution to expose the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The TBDMS-protected phosphoramidite of the next base is activated by the activator solution and delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in the final product. The column is washed with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide in the desired RNA sequence.
Cleavage and Deprotection
This two-stage protocol is performed after the completion of the solid-phase synthesis.
Stage 1: Cleavage and Base Deprotection (AMA Method)
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Solid support with synthesized RNA
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.
-
Dry the RNA pellet using a vacuum concentrator.
Stage 2: 2'-O-TBDMS Group Removal
Materials:
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
Procedure:
-
To the dried RNA pellet, add 100 µL of anhydrous NMP or DMSO and dissolve completely. Gentle heating may be required.
-
Add 50 µL of anhydrous TEA to the solution and mix.
-
Add 75 µL of TEA·3HF to the solution.
-
Heat the mixture at 65°C for 2.5 hours.
-
Cool the reaction mixture on ice.
-
The crude RNA is now ready for purification.
Visualizations
Workflow of Solid-Phase RNA Synthesis
The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using TBDMS phosphoramidites.
References
Application Notes and Protocols for the Coupling Reaction of 5'-O-DMT-3'-O-TBDMS-Ac-rC in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the efficient incorporation of 5'-O-DMT-3'-O-TBDMS-N4-acetylcytidine (5'-O-DMT-3'-O-TBDMS-Ac-rC) into synthetic RNA oligonucleotides. The use of the tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position is a well-established strategy in solid-phase RNA synthesis, offering a balance of stability during the synthesis cycle and amenability to fluoride-mediated deprotection.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling applications such as RNA interference (RNAi), CRISPR-Cas9 gene editing, and the development of RNA-based therapeutics. The phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential coupling of protected ribonucleoside phosphoramidites to a growing chain on a solid support.
The this compound phosphoramidite is a key building block for the incorporation of cytidine (B196190) residues. The dimethoxytrityl (DMT) group at the 5'-position provides a convenient handle for monitoring coupling efficiency and for purification. The TBDMS group on the 2'-hydroxyl prevents unwanted side reactions during synthesis, and the acetyl group protects the exocyclic amine of cytidine.
This document outlines the critical parameters for the successful coupling of this monomer, including the choice of activator, coupling times, and subsequent deprotection and purification strategies.
Data Presentation
Table 1: Activator Performance in the Coupling of 2'-O-TBDMS Protected Phosphoramidites
| Activator | Concentration (in Acetonitrile) | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |
| 1H-Tetrazole | ~0.45 M | 10 - 15 minutes | Lower than other activators | Traditional but less efficient for sterically hindered 2'-O-TBDMS monomers.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | ~6 minutes | >98% | A more acidic and efficient activator than 1H-Tetrazole.[2][3] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.25 M | ~3 minutes | >99% | Highly efficient for 2'-O-TBDMS protected monomers, allowing for shorter coupling times.[1][2][3] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | ~10 minutes (for hindered systems) | High | Less acidic than tetrazole derivatives, which can reduce the risk of DMT removal from the monomer in solution.[1][3] |
Table 2: Deprotection and Cleavage Conditions
| Step | Reagent | Temperature | Duration | Purpose |
| Cleavage and Base Deprotection (Standard) | Ethanolic Ammonium (B1175870) Hydroxide | Room Temperature | 4 - 17 hours | Cleavage from solid support and removal of base protecting groups.[2] |
| Cleavage and Base Deprotection (UltraFast) | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 minutes | Rapid cleavage and deprotection, compatible with Ac-C.[2] |
| 2'-O-TBDMS Deprotection | Triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours | Specific removal of the TBDMS protecting group.[2] |
| 2'-O-TBDMS Deprotection (Alternative) | Tetrabutylammonium fluoride (B91410) (TBAF) in THF | Room Temperature | Varies | Effective but performance can be sensitive to water content.[4] |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the key steps for the incorporation of this compound using an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M BTT in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., Acetic Anhydride/Pyridine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile (B52724) for washing
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
Procedure:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The orange color of the resulting trityl cation can be quantified to determine the coupling efficiency of the previous cycle.
-
Coupling: The this compound phosphoramidite and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Refer to Table 1 for recommended coupling times based on the chosen activator.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove excess reagents and by-products.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add the chosen cleavage/deprotection solution (e.g., AMA or ethanolic ammonium hydroxide) as detailed in Table 2.
-
Incubate at the recommended temperature and duration.
-
After incubation, transfer the supernatant containing the oligonucleotide to a new tube.
-
-
2'-O-TBDMS Group Removal:
-
Evaporate the solution from the previous step to dryness.
-
Resuspend the pellet in anhydrous DMSO.
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 2.5 hours.[2]
-
-
Quenching and Desalting:
-
Quench the reaction by adding a suitable quenching buffer.
-
The crude oligonucleotide can then be desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.
-
Purification
The fully deprotected and desalted RNA oligonucleotide can be purified by various methods, including:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying oligonucleotides, especially when the final DMT group is left on (DMT-on purification) as it provides a strong hydrophobic handle for separation.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge and is effective for achieving high purity.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is a common method for the purification of RNA, particularly for longer sequences.
Mandatory Visualizations
References
Application Notes and Protocols for the Deprotection of Oligonucleotides Synthesized with 5'-O-DMT-3'-O-TBDMS-Ac-rC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful deprotection of synthetic RNA oligonucleotides functionalized with a 5'-O-Dimethoxytrityl (DMT), 3'-O-tert-butyldimethylsilyl (TBDMS), and N4-acetylcytidine (Ac-rC). The following sections offer a comprehensive guide to the deprotection workflow, including quantitative data on reaction conditions, step-by-step experimental protocols, and visual diagrams of the process.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The process relies on the strategic use of protecting groups to ensure the specific and controlled formation of phosphodiester bonds. The 5'-O-DMT group facilitates purification and monitoring of synthesis efficiency, the 2'-O-TBDMS group protects the reactive 2'-hydroxyl of ribose, and the Ac-group on cytidine (B196190) prevents unwanted side reactions. The removal of these protecting groups, or deprotection, is a critical final step to yield the functional RNA molecule. This process is typically carried out in a two-step manner to ensure the integrity of the RNA backbone.
Deprotection Strategy Overview
The deprotection of 5'-O-DMT-3'-O-TBDMS-Ac-rC oligonucleotides involves a sequential, two-step process.[1] The first step focuses on the removal of the acyl protecting groups from the nucleobases (including Ac-rC) and the cyanoethyl groups from the phosphate (B84403) backbone, as well as cleavage of the oligonucleotide from the solid support. The second step involves the specific removal of the 2'-O-TBDMS silyl (B83357) ethers. The 5'-O-DMT group can be removed either at the beginning of the process (DMT-off) or retained for purification purposes and removed post-purification (DMT-on).
A visual representation of the general deprotection workflow is provided below.
Data Presentation: Deprotection Conditions
The choice of reagents and reaction conditions is critical for efficient and complete deprotection while minimizing degradation of the RNA oligonucleotide. The following tables summarize common conditions for each deprotection step.
Table 1: Step 1 - Cleavage and Base/Phosphate Deprotection
| Reagent | Temperature | Duration | Notes |
| Ammonium (B1175870) Hydroxide / Ethanol (3:1 v/v) | Room Temperature | 4 - 17 hours | A standard and milder deprotection method.[2] |
| Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | An "UltraFast" deprotection method. Requires the use of acetyl-protected C (Ac-rC) to prevent base modification.[2][3][4] |
| 40% Aqueous Methylamine | 65°C | 10 minutes | An alternative fast deprotection reagent.[5] |
| Ethanolic Methylamine / Aqueous Methylamine (EMAM) (1:1 v/v) | Room Temperature | 4 - 17 hours | Optimal for longer oligonucleotides. |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | An "UltraMild" option, particularly for sensitive modifications. Requires the use of phenoxyacetic anhydride (B1165640) in the capping step.[3][6] |
Table 2: Step 2 - 2'-O-TBDMS Deprotection
| Reagent | Temperature | Duration | Notes |
| Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours | A reliable and commonly used reagent, compatible with DMT-on purification.[2][7] |
| Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA | Room Temperature | Not specified | An alternative solvent system for TEA·3HF.[5] |
| Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1M) | Room Temperature | 24 hours | Effective, but performance can be variable due to water content and it is not compatible with DMT-on Glen-Pak purification.[2] |
| Ammonium Fluoride | Not specified | Not specified | Applicable for fully protected "RNA only" substrates.[8] |
| Potassium Fluoride | Not specified | Not specified | Suitable for "mixed RNA/non-RNA" substrates.[8] |
Table 3: Optional Step - 5'-O-DMT Deprotection
| Reagent | Duration | Notes |
| 80% Acetic Acid | 20 minutes | A common method for manual detritylation after purification.[9] |
Experimental Protocols
The following are detailed protocols for the deprotection of oligonucleotides synthesized with this compound.
Protocol 1: Two-Step Deprotection using AMA and TEA·3HF (DMT-on)
This protocol is suitable for rapid deprotection and subsequent purification using DMT-on methods like reverse-phase HPLC.
Materials:
-
Synthesized oligonucleotide on solid support
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Anhydrous DMSO
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Glen-Pak™ RNA Quenching Buffer (or equivalent)
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Procedure:
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1.5 mL of AMA solution to the tube.
-
Seal the tube tightly and incubate at 65°C for 10 minutes.[2][3]
-
Cool the tube to room temperature.
-
Carefully transfer the supernatant containing the cleaved oligonucleotide to a new sterile tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Step 2: 2'-O-TBDMS Deprotection
-
To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO and ensure complete dissolution. Gentle heating at 65°C for 5 minutes may be necessary.[2]
-
Add 60 µL of TEA to the solution and mix gently.[2]
-
Add 75 µL of TEA·3HF and mix well.[2]
-
Incubate the mixture at 65°C for 2.5 hours.[2]
-
Cool the reaction to room temperature.
-
Immediately before purification, add 1.75 mL of Glen-Pak™ RNA Quenching Buffer and mix well.[2]
-
The sample is now ready for DMT-on purification.
Protocol 2: Two-Step Deprotection using Ammonium Hydroxide/Ethanol and TEA·3HF (DMT-off)
This protocol utilizes a milder initial deprotection step and is suitable for DMT-off applications.
Materials:
-
Synthesized oligonucleotide on solid support
-
Ammonium hydroxide/ethanol solution (3:1 v/v)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Procedure:
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support to a 2 mL screw-cap tube.
-
Add 1.5 mL of ammonium hydroxide/ethanol (3:1) solution.
-
Seal the tube and incubate at room temperature for 17 hours or at 55°C for 2 hours.[10]
-
Cool the tube to room temperature.
-
Transfer the supernatant to a new sterile tube.
-
Evaporate the solution to dryness.
Step 2: 2'-O-TBDMS Deprotection
-
Dissolve the dried oligonucleotide in 100 µL of anhydrous DMSO. Heating at 65°C for 5 minutes may aid dissolution.[2]
-
Add 125 µL of TEA·3HF, mix well, and incubate at 65°C for 2.5 hours.[2]
-
Cool the solution. The sample is now ready for desalting or purification.
Visualization of Deprotection Chemistry
The following diagram illustrates the chemical transformations occurring during the two-step deprotection process.
Concluding Remarks
The successful deprotection of synthetic oligonucleotides is paramount to obtaining high-quality, functional RNA for research and therapeutic applications. The protocols and data presented herein provide a comprehensive guide for the deprotection of oligonucleotides synthesized with 5'-O-DMT, 3'-O-TBDMS, and Ac-rC protecting groups. The choice of a specific protocol will depend on the desired final product (DMT-on or DMT-off), the scale of the synthesis, and the presence of any other sensitive modifications on the oligonucleotide. It is always recommended to perform a small-scale trial to optimize deprotection conditions for a specific sequence or modification.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 8. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Protocol for 5'-O-Dimethoxytrityl (DMT) Group Removal in RNA Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals involved in oligonucleotide synthesis.
Introduction: The 5'-O-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function of nucleosides during solid-phase RNA synthesis. Its acid-labile nature allows for its selective removal at the beginning of each coupling cycle to enable the addition of the next nucleotide. Complete and efficient removal of the DMT group is critical for achieving high yields of the desired full-length RNA sequence. Incomplete detritylation leads to the accumulation of n-1 deletion mutants, which are difficult to separate from the target oligonucleotide. Conversely, overly harsh acidic conditions can lead to depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues, resulting in chain cleavage. This document provides detailed protocols for the removal of the DMT group from newly synthesized RNA, along with quantitative data for process optimization and a troubleshooting guide.
Data Presentation
Table 1: Comparison of Common Detritylation Reagents and Conditions
| Reagent | Typical Concentration | Solvent | Reaction Time | Relative Rate of Detritylation | Potential for Depurination |
| Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane (DCM) | 60-180 seconds | Fast | Higher |
| Dichloroacetic Acid (DCA) | 3-10% (v/v) | Dichloromethane (DCM) or Toluene | 90-240 seconds | Moderate | Lower than TCA |
| Acetic Acid | 80% (v/v) | Water | 15-30 minutes | Slow | Low |
Note: Reaction times can vary depending on the synthesizer, solid support, and the specific oligonucleotide sequence.
Table 2: Kinetic Comparison of DCA and TCA in Depurination and Detritylation
| Reagent (in Methylene Chloride) | Depurination Half-time (dABz) | Comments |
| 3% Dichloroacetic Acid (DCA) | ~77 minutes | Slower detritylation but significantly less depurination.[1] |
| 3% Trichloroacetic Acid (TCA) | ~19 minutes | Faster detritylation but a higher risk of depurination.[1] |
| 15% Dichloroacetic Acid (DCA) | ~26 minutes | Faster detritylation than 3% DCA with a moderate increase in depurination risk.[1] |
This data highlights the trade-off between the speed of detritylation and the risk of depurination. The choice of acid and its concentration should be optimized based on the specific requirements of the synthesis.
Experimental Protocols
Protocol 1: Automated Solid-Phase Detritylation during RNA Synthesis
This protocol describes the standard detritylation step within an automated solid-phase RNA synthesis cycle.
Materials:
-
RNA synthesis column with support-bound oligonucleotide
-
Detritylation solution: 3% Trichloroacetic Acid (TCA) or 10% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Automated DNA/RNA synthesizer
Procedure:
-
Ensure the detritylation reagent bottle on the synthesizer is filled with fresh solution.
-
Program the synthesis cycle to include the following detritylation step.
-
Pre-Wash: The synthesis column is washed with anhydrous acetonitrile to remove any residual moisture.
-
Detritylation: The detritylation solution is passed through the column for a specified time (typically 60-180 seconds for TCA, 90-240 seconds for DCA). The orange color of the eluent indicates the release of the DMT cation.
-
Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. This step is crucial to prevent residual acid from interfering with the subsequent coupling reaction.
-
The synthesizer then proceeds to the coupling, capping, and oxidation steps of the synthesis cycle.
Protocol 2: Manual Off-Column Detritylation
This protocol is suitable for the final detritylation of a "DMT-on" purified oligonucleotide.
Materials:
-
Dried, DMT-on purified RNA oligonucleotide
-
80% Acetic Acid (v/v) in RNase-free water
-
RNase-free microcentrifuge tubes
-
Lyophilizer or vacuum concentrator
Procedure:
-
Dissolve the dried DMT-on RNA oligonucleotide in 200-500 µL of 80% acetic acid in an RNase-free microcentrifuge tube.[2]
-
Incubate the solution at room temperature for 15-30 minutes. The solution will not turn orange as the aqueous environment leads to the formation of tritanol.[2]
-
Add an equal volume of 95% ethanol to the solution.[2]
-
Lyophilize or dry the sample in a vacuum concentrator until no acetic acid remains.[2]
-
The detritylated RNA is now ready for desalting or final formulation.
Protocol 3: Spectrophotometric Quantification of DMT Cation for Monitoring Detritylation Efficiency
The release of the DMT cation, which has a strong absorbance at approximately 498 nm, can be used to monitor the efficiency of each coupling cycle.
Materials:
-
Eluent from the detritylation step collected from the synthesizer
-
0.1 M Toluenesulfonic acid in acetonitrile
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Collect the orange-colored eluent from the detritylating step of each cycle in a separate tube.
-
Dilute each fraction with a known volume of 0.1 M toluenesulfonic acid in acetonitrile to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[3]
-
Measure the absorbance of the diluted solution at 498 nm.
-
The stepwise coupling efficiency can be calculated by comparing the absorbance of the DMT cation from consecutive cycles. A steady or slightly decreasing absorbance indicates successful synthesis, while a significant drop suggests a problem with the preceding coupling step.[2]
Mandatory Visualization
Caption: Chemical reaction for the acid-catalyzed removal of the DMT protecting group from an RNA oligonucleotide.
Caption: Experimental workflow for the detritylation step in automated solid-phase RNA synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Stepwise Coupling Efficiency (Low DMT Cation Signal) | 1. Incomplete detritylation in the previous cycle. 2. Degraded detritylation reagent. 3. Insufficient detritylation time. 4. Problems with reagent delivery on the synthesizer. | 1. Increase detritylation time or use a stronger acid (e.g., switch from DCA to TCA). 2. Prepare fresh detritylation solution.[4] 3. Optimize the detritylation time for your specific sequence and support. 4. Check the synthesizer's fluidics and ensure proper reagent flow. |
| Presence of n-1 Deletion Mutants in Final Product | Incomplete detritylation during one or more synthesis cycles. | 1. Review and optimize the detritylation protocol (reagent, concentration, time). 2. Ensure efficient washing after detritylation to remove all traces of acid. |
| Depurination (Chain Cleavage) | 1. Detritylation conditions are too harsh (acid is too strong or exposure time is too long). 2. Use of an overly acidic reagent for sensitive nucleosides. | 1. Reduce detritylation time. 2. Switch to a milder acid (e.g., from TCA to DCA).[5] 3. Consider using base-labile protecting groups for purines that are more resistant to acid-catalyzed depurination. |
| No or Weak Orange Color During Detritylation | 1. Failure of the previous coupling step. 2. The 5'-hydroxyl group was not successfully capped in the previous cycle, leading to no DMT group to remove. | 1. Troubleshoot the coupling step (check phosphoramidite (B1245037) and activator quality and delivery). 2. Verify the efficiency of the capping step. |
References
Application Notes and Protocols: TBDMS Group Cleavage with Triethylamine Trihydrofluoride (TEA·3HF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a range of reaction conditions. However, its efficient and selective cleavage is crucial for the successful synthesis of complex molecules. Triethylamine (B128534) trihydrofluoride (TEA·3HF) has emerged as a highly effective and versatile reagent for the deprotection of TBDMS ethers. Notably, it offers significant advantages over traditional fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF), particularly its reduced sensitivity to moisture, which ensures greater reproducibility and simplifies handling procedures. These characteristics make TEA·3HF an invaluable tool in diverse applications, including the synthesis of oligonucleotides, pharmaceuticals, and other fine chemicals.
Advantages of TEA·3HF for TBDMS Deprotection
-
High Efficiency: TEA·3HF rapidly cleaves TBDMS ethers, often requiring shorter reaction times compared to other reagents.
-
Low Moisture Sensitivity: Unlike TBAF, which is notoriously sensitive to water, TEA·3HF maintains its reactivity in the presence of moderate amounts of moisture, leading to more reliable and reproducible results.
-
Mild Reaction Conditions: The deprotection can typically be carried out under mild conditions, often at room temperature, which helps to preserve other sensitive functional groups within the molecule.
-
Simple Work-up: The work-up procedure for reactions involving TEA·3HF is generally straightforward.
Applications
While TEA·3HF is a versatile reagent for the cleavage of TBDMS ethers from a variety of alcohols (primary, secondary, and tertiary) and phenols, it has found particularly widespread use in oligonucleotide synthesis . The 2'-hydroxyl group of ribonucleosides is commonly protected with a TBDMS group during solid-phase synthesis, and TEA·3HF provides a reliable method for its removal during the deprotection and purification steps.
Quantitative Data
The following table summarizes typical reaction conditions for the deprotection of 2'-O-TBDMS groups in oligoribonucleotides using TEA·3HF, highlighting its efficiency compared to the traditional TBAF reagent.
| Substrate Example | Reagent | Solvent | Temperature | Time | Yield | Reference |
| all-2'-O-TBDMS-(Up)20U | Neat TEA·3HF | None | Room Temp. | 1 hour | Complete Deprotection | |
| all-2'-O-TBDMS-(Up)20U | 1 M TBAF | THF | Room Temp. | > 1 hour | Incomplete Deprotection | |
| Synthetic tRNA | Neat TEA·3HF | None | Not specified | Not specified | Successful Deprotection | |
| General Oligonucleotides | TEA·3HF/NMP/TEA solution | NMP/TEA | 65°C | 90 minutes | Not specified | |
| General Oligonucleotides | Neat TEA·3HF | None | Room Temp. | 4-8 hours | Not specified |
Experimental Protocols
General Protocol for TBDMS Deprotection of Alcohols and Phenols
This protocol provides a general procedure for the cleavage of a TBDMS ether. The reaction time and temperature may need to be optimized for specific substrates.
Materials:
-
TBDMS-protected compound
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM)) (optional)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate (B1210297) (EtOAc), Dichloromethane (DCM))
Procedure:
-
Dissolution: Dissolve the TBDMS-protected compound in an appropriate anhydrous solvent (e.g., THF, 5-10 mL per mmol of substrate). For many substrates, the reaction can also be performed using neat TEA·3HF without any additional solvent.
-
Addition of Reagent: At room temperature, add TEA·3HF (typically 1.5 to 3.0 equivalents per TBDMS group) to the solution. The reaction can be cooled in an ice bath if the initial reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol or phenol.
Protocol for Deprotection of 2'-O-TBDMS in Oligonucleotides
This protocol is adapted from procedures commonly used in RNA synthesis.
Materials:
-
Crude 2'-O-TBDMS protected oligonucleotide (dried)
-
Triethylamine trihydrofluoride (TEA·3HF), neat or in a solution with N-methyl-2-pyrrolidinone (NMP) and triethylamine (TEA)
-
Quenching solution (e.g., isopropoxytrimethylsilane (B160341) or a suitable buffer)
-
Precipitation solution (e.g., sodium acetate and ethanol (B145695) or n-butanol)
Procedure:
-
Dissolution: To the dried, crude oligonucleotide, add neat TEA·3HF or a solution of TEA·3HF/NMP/TEA.
-
Incubation: Incubate the mixture at room temperature for 4-8 hours or at 65°C for 30-90 minutes.
-
Quenching: Quench the reaction by adding an appropriate quenching agent (e.g., isopropoxytrimethylsilane) to consume the excess fluoride reagent.
-
Precipitation: Precipitate the deprotected oligonucleotide by adding a solution of sodium acetate in ethanol or n-butanol.
-
Isolation and Purification: Centrifuge the mixture to pellet the oligonucleotide. Wash the pellet with ethanol and then dry. The crude deprotected oligonucleotide can then be purified by HPLC or other appropriate methods.
Visualizations
TBDMS Cleavage Reaction Mechanism
The cleavage of a TBDMS ether by TEA·3HF proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. The strong silicon-fluoride bond formation drives the reaction to completion.
Caption: Mechanism of TBDMS ether cleavage by fluoride.
Experimental Workflow for TBDMS Deprotection
The following diagram outlines the general laboratory workflow for the deprotection of a TBDMS-protected compound using TEA·3HF.
Caption: General workflow for TBDMS deprotection.
Application Notes and Protocols: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and facile cleavage. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is the most common reagent for the removal of TBDMS ethers, offering excellent efficacy and solubility in organic solvents.[1][2] This document provides detailed application notes and experimental protocols for the deprotection of TBDMS ethers using TBAF.
Mechanism of Action
The deprotection of TBDMS ethers with TBAF is driven by the high affinity of the fluoride ion for silicon. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate. This intermediate is unstable and collapses to liberate the alkoxide and form the stable tert-butyldimethylsilyl fluoride byproduct. A subsequent aqueous or acidic workup protonates the alkoxide to yield the desired alcohol.[1][2]
Figure 1: Mechanism of TBDMS deprotection with TBAF.
Experimental Protocols
Below are detailed protocols for the deprotection of TBDMS ethers using TBAF. The choice of protocol depends on the substrate's sensitivity to base and the polarity of the product.
Protocol 1: General Procedure with Aqueous Workup
This is the most common method for TBDMS deprotection and is suitable for base-stable substrates that are not highly water-soluble.[1]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF to make an approximately 0.1 M solution.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1–1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For sterically hindered silyl (B83357) ethers, longer reaction times or gentle heating may be necessary.[1]
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Buffered Conditions for Base-Sensitive Substrates
The basicity of TBAF can lead to decomposition of sensitive substrates, resulting in low yields.[3] Buffering the reaction with a mild acid, such as acetic acid, can mitigate these side reactions.[4]
Materials:
-
TBDMS-protected alcohol
-
TBAF, 1.0 M solution in THF
-
Acetic acid (AcOH)
-
Anhydrous THF
-
DCM or EtOAc
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Prepare a stock solution of buffered TBAF by adding acetic acid (0.15 mL of glacial acetic acid per 1.0 mL of 1.0 M TBAF in THF).[4]
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (approx. 0.1 M).
-
Add the freshly prepared buffered TBAF solution (1.1–1.5 equiv. of TBAF) to the solution of the substrate at room temperature.
-
Stir the reaction for several hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM or EtOAc.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Non-Aqueous Workup for Polar or Water-Soluble Products
For products that are highly polar or water-soluble, a standard aqueous workup can lead to significant product loss.[5] An alternative non-aqueous workup using an ion-exchange resin and calcium carbonate effectively removes TBAF and related byproducts without an extraction step.[5][6]
Materials:
-
TBDMS-protected alcohol
-
TBAF, 1.0 M solution in THF
-
Anhydrous THF
-
DOWEX® 50WX8-400 ion-exchange resin (H⁺ form)
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (B129727) (MeOH)
-
Celite®
Procedure:
-
In a flask, dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add TBAF (1.0 M in THF, 1.5–2.0 equiv. per TBDMS group) and stir at room temperature until the reaction is complete as monitored by TLC.[6]
-
To the reaction mixture, add DOWEX® 50WX8-400 resin (approx. 5 g per mmol of TBAF) and powdered CaCO₃ (approx. 1.7 g per mmol of TBAF).[6]
-
Add methanol (approx. 1.2 mL per mL of THF used) and stir the suspension vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product. This procedure removes over 99% of the tetrabutylammonium-derived materials.[6]
-
If necessary, further purify the product by flash column chromatography.
Data Presentation
The following table summarizes representative data for the TBAF-mediated deprotection of various TBDMS ethers. Reaction times and yields are substrate-dependent and may require optimization.
| Substrate Type | Example Substrate | TBAF (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Primary Alcohol | Penta-TBS enone | 7.5-10.0 | THF | RT | N/A | High | [6] |
| Secondary Alcohol | Silyl ether in halichondrin synthesis | 1.35 | THF | RT | 4 | >99 (crude) | [6] |
| Phenol | 4-(tert-butyldimethylsilyloxy)biphenyl | 1.1 | THF | RT | 1 | 88 | [5] |
| Base-sensitive | Naphthol derivative | 1.1 | THF | 0 to RT | 0.75 | 32 | [3] |
Troubleshooting
-
Low Yields: The basicity of TBAF can cause decomposition of sensitive substrates. Consider using the buffered protocol with acetic acid (Protocol 2).[3] For highly water-soluble products where aqueous workup is problematic, the non-aqueous workup (Protocol 3) can improve yields by avoiding product loss during extraction.[5]
-
Incomplete Reaction: For sterically hindered TBDMS ethers, longer reaction times, elevated temperatures, or an increased amount of TBAF may be necessary.[1]
-
Purification Challenges: Tetrabutylammonium salts can be difficult to remove by standard silica gel chromatography, often co-eluting with the product. If an aqueous workup is not feasible, the non-aqueous workup with an ion-exchange resin is highly effective.[5][7] Alternatively, precipitation of tetrabutylammonium chloride by adding ammonium (B1175870) chloride to a diethyl ether solution of the product can be effective.[8] Solid-phase extraction (SPE) with a C8 cartridge can also be used for highly polar compounds.[7]
Experimental Workflow Visualization
Figure 2: General workflow for TBAF-mediated deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. orgsyn.org [orgsyn.org]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Phosphoramidite Activation with Tetrazole in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, with wide-ranging applications in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research. The phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential addition of nucleotide building blocks to a growing chain on a solid support. A critical step in this synthetic cycle is the activation of the phosphoramidite monomer to facilitate its coupling with the free 5'-hydroxyl group of the growing oligonucleotide. For many years, 1H-tetrazole has been the activator of choice. This document provides a detailed overview of the use of tetrazole and its derivatives as activators in RNA synthesis, including comparative data, detailed experimental protocols, and visualizations of the underlying chemical processes.
Mechanism of Phosphoramidite Activation
The activation of a phosphoramidite by a tetrazole activator is a two-step process. First, the acidic tetrazole protonates the diisopropylamino group of the phosphoramidite. This protonation converts the diisopropylamino group into a good leaving group. Subsequently, the tetrazolide anion acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive tetrazolyl-phosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite (B83602) triester linkage.[1][2]
Activator Properties and Selection
While 1H-tetrazole has been a reliable activator for DNA synthesis, its performance in RNA synthesis is often suboptimal due to the steric hindrance of the 2'-hydroxyl protecting groups on the RNA phosphoramidites.[1] This has led to the development of more potent activators with improved properties. The choice of activator significantly impacts coupling efficiency, reaction time, and the purity of the final product. Key properties to consider are acidity (pKa), nucleophilicity, and solubility in acetonitrile (B52724), the standard solvent for oligonucleotide synthesis.[1][3]
More acidic activators can lead to faster protonation of the phosphoramidite, but excessive acidity can cause premature detritylation of the 5'-hydroxyl protecting group (dimethoxytrityl, DMT), leading to n+1 insertions.[1][4] Therefore, a balance between acidity and nucleophilicity is crucial for efficient and high-fidelity RNA synthesis.
Data Presentation: Comparison of Common Activators
The following tables summarize the key quantitative data for commonly used activators in RNA synthesis.
| Activator | pKa[2][3][4][5][6] | Maximum Solubility in Acetonitrile[1][3][4][7] | Recommended Concentration[7][8] |
| 1H-Tetrazole | 4.8 - 4.9 | ~0.5 M | 0.45 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 - 4.3 | ~0.75 M | 0.25 M - 0.5 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 - 4.1 | ~0.33 M | 0.25 M - 0.3 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | 0.25 M |
| 5-(4-nitrophenyl)-1H-tetrazole | 3.7 | 0.12 M | Not commonly used due to low solubility |
| 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (Activator 42) | 3.4 | - | - |
| Activator | Typical Coupling Time for RNA Synthesis[1][4] | Relative Coupling Efficiency | Key Advantages | Key Disadvantages |
| 1H-Tetrazole | 10 - 15 minutes | Lower | Historical standard, low cost | Low solubility, suboptimal for RNA synthesis, can crystallize in lines[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | ~6 minutes | High | More soluble and acidic than 1H-tetrazole, good for general purpose synthesis[1] | Can be less effective than BTT for very demanding syntheses |
| 5-Benzylthio-1H-tetrazole (BTT) | ~3 minutes | Very High | Highly efficient for RNA synthesis, especially with sterically hindered monomers[1][2] | More acidic, potential for n+1 impurities if not optimized[4] |
| 4,5-Dicyanoimidazole (DCI) | Variable, can be very fast[9] | High | Non-tetrazole alternative, less acidic and more nucleophilic than tetrazole, highly soluble[1][3] | Different mechanism, may require optimization of synthesis cycle |
Experimental Protocols
The following protocols outline the key steps in solid-phase RNA synthesis using a tetrazole-based activator. These are generalized protocols and may require optimization based on the specific oligonucleotide sequence, scale of synthesis, and synthesizer being used.
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
-
RNA Phosphoramidites: 5'-DMT, 2'-O-TBDMS/TOM, and N-protected (e.g., Ac-C, Ac-G, Bz-A, standard U) phosphoramidites of A, C, G, and U.
-
Activator Solution: e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine.
-
Capping Solution B: 16% N-Methylimidazole (NMI) in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solution: Anhydrous acetonitrile.
-
Cleavage and Deprotection Solution: A mixture of concentrated ammonia (B1221849) and ethanol (B145695) (3:1, v/v) or other appropriate deprotection solution based on the nucleobase protecting groups.
-
2'-O-Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or 1 M Tetrabutylammonium fluoride (B91410) (TBAF) in THF.
Automated Solid-Phase RNA Synthesis Cycle
This cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation):
-
The solid support is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking agent and the cleaved DMT cation.[10]
-
-
Coupling:
-
The appropriate RNA phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The mixture is allowed to react for a specified time (e.g., 3-6 minutes for BTT or ETT) to form the phosphite triester linkage.[1]
-
The column is washed with anhydrous acetonitrile.
-
-
Capping:
-
A mixture of Capping Solution A and Capping Solution B is delivered to the column.
-
This acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and minimizing the formation of deletion mutants.[11]
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.[10]
-
The column is washed with anhydrous acetonitrile.
-
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Solid Support and Nucleobase Deprotection:
-
The solid support is transferred to a sealed vial.
-
The cleavage and deprotection solution (e.g., ammonia/ethanol) is added to the vial.
-
The vial is heated (e.g., at 55 °C) for a specified time to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
-
2'-Hydroxyl Deprotection:
-
The supernatant containing the partially deprotected oligonucleotide is collected and dried.
-
The 2'-O-deprotection solution is added to the dried oligonucleotide.
-
The reaction is incubated at a specified temperature (e.g., 65 °C) to remove the 2'-O-silyl protecting groups.
-
-
Purification and Analysis:
-
The fully deprotected RNA oligonucleotide is purified using methods such as HPLC or PAGE.
-
The final product is analyzed by mass spectrometry and quantified by UV-Vis spectrophotometry.
-
Visualizations
Mechanism of Phosphoramidite Activation by Tetrazole
Caption: Mechanism of phosphoramidite activation and coupling.
Solid-Phase RNA Synthesis Workflow
Caption: Workflow of a single cycle in solid-phase RNA synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 6. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. wenzhanglab.com [wenzhanglab.com]
- 11. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Long RNA Oligonucleotides Utilizing TBDMS Chemistry: An Application Note and Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the chemical synthesis of long RNA oligonucleotides using tert-butyldimethylsilyl (TBDMS) protecting group chemistry. This method remains a cornerstone for obtaining high-purity RNA for a variety of research, diagnostic, and therapeutic applications, including siRNA, ribozymes, and mRNA fragments.
Introduction
The chemical synthesis of RNA presents unique challenges compared to DNA synthesis, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for this 2'-hydroxyl position, offering a balance of stability during the synthesis cycles and selective removal during deprotection.[1] This application note outlines the key steps, from solid-phase synthesis to final purification, and provides detailed protocols for each stage.
While TBDMS chemistry is a robust and well-established method, the synthesis of long RNA oligonucleotides (typically >50 nucleotides) requires careful optimization to overcome challenges such as decreased coupling efficiency and the accumulation of failure sequences.[2][3][4] Factors such as the choice of solid support, activator, and deprotection strategy significantly impact the final yield and purity of the desired long RNA product.
Core Principles of TBDMS-Based RNA Synthesis
The synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, using the standard β-cyanoethyl phosphoramidite (B1245037) chemistry.[5] The key features of this methodology include:
-
2'-O-TBDMS Protection: The bulky TBDMS group effectively shields the 2'-hydroxyl group, preventing unwanted side reactions during the phosphoramidite coupling steps.[1]
-
Phosphoramidite Monomers: 5'-O-DMT, 2'-O-TBDMS protected ribonucleoside phosphoramidites are the building blocks for the growing RNA chain.
-
Stepwise Synthesis Cycle: The synthesis proceeds in a four-step cycle: detritylation, coupling, capping, and oxidation, which is repeated for each nucleotide addition.
-
Deprotection: A multi-step deprotection process is required to remove protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl group, and to cleave the oligonucleotide from the solid support.[5][6]
Experimental Data Summary
The efficiency of each step in the synthesis is critical for obtaining a high yield of the full-length product, especially for long oligonucleotides. The following tables summarize key quantitative data associated with TBDMS-based RNA synthesis.
| Parameter | Typical Value/Condition | Reference(s) |
| Coupling Efficiency | 97.5% - 99.6% per step | [7][8] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | [6][9] |
| Coupling Time | 3 - 6 minutes | [6] |
| Support Pore Size | 1000 Å for 75-100mers; 2000 Å for >100mers | [4] |
| Deprotection (Base/Phosphate) | Ethanolic methylamine (B109427)/aqueous methylamine (EMAM) or Ammonium (B1175870) hydroxide/ethanol (B145695) | [6] |
| Deprotection (2'-TBDMS) | Triethylamine tris(hydrofluoride) (TEA·3HF) or Tetrabutylammonium fluoride (B91410) (TBAF) | [5][6][9] |
| Final Purity (Post-Purification) | >90% - >98% depending on length and purification method | [10][11] |
| Oligonucleotide Length | Predicted Crude Purity (TBDMS) | Recommended Purification Method |
| < 18 mer | High | Often none required |
| 20 mer | ~27% | HPLC or Cartridge |
| > 30 mer | Decreasing with length | Gel Purification (PAGE) |
| > 80 mer | Low | PAGE |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, deprotection, and purification of long RNA oligonucleotides using TBDMS chemistry.
Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the automated synthesis cycle on a standard DNA/RNA synthesizer.
Materials:
-
5'-O-DMT, 2'-O-TBDMS protected RNA phosphoramidites (A, C, G, U)
-
Solid support (e.g., CPG) functionalized with the initial nucleoside
-
Activator solution (0.25 M ETT or BTT in acetonitrile)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Install the required phosphoramidites, reagents, and the synthesis column containing the solid support on the automated synthesizer.
-
Synthesis Program: Program the synthesizer for the desired RNA sequence using a synthesis cycle optimized for TBDMS chemistry. A typical cycle includes:
-
Detritylation: Removal of the 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction.
-
Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain. A coupling time of 6 minutes with ETT is recommended.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate triester.
-
-
Post-Synthesis: Upon completion of the synthesis, leave the terminal 5'-DMT group on (DMT-on) if reverse-phase purification is planned. Dry the solid support thoroughly under a stream of argon or in a vacuum desiccator.[12]
Protocol 2: Cleavage and Deprotection
This protocol describes the two-stage deprotection process to remove all protecting groups.
Materials:
-
Ammonium hydroxide/ethanol (3:1, v/v) or a mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (1:1)[5]
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-methylpyrrolidinone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate (B1210297) (3 M)
-
n-Butanol or Ethanol
Procedure:
Step 1: Base and Phosphate Deprotection
-
Transfer the dried solid support from the synthesis column to a screw-cap vial.
-
Add the ammonium hydroxide/methylamine solution to the support.
-
Incubate at 65°C for 10-15 minutes or as recommended by the reagent supplier.[6]
-
Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Wash the support with a suitable solvent (e.g., ethanol/water) and combine the washes with the supernatant.
-
Evaporate the solution to dryness.
Step 2: 2'-O-TBDMS Group Removal
-
Resuspend the dried oligonucleotide in anhydrous NMP or DMSO.
-
Add TEA·3HF solution. A common mixture is prepared with N-methylpyrrolidinone, TEA, and TEA·3HF.[7]
-
Quench the reaction by adding a suitable buffer (e.g., 50 mM TEAB) or proceed directly to precipitation.[7]
-
Precipitate the fully deprotected RNA by adding 3 M sodium acetate and cold n-butanol or ethanol.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and dry the pellet.
Protocol 3: Purification of Long RNA Oligonucleotides
Purification is crucial to isolate the full-length product from shorter failure sequences. For long RNA oligonucleotides, denaturing polyacrylamide gel electrophoresis (PAGE) is the recommended method.[10][13]
Materials:
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer
-
UV shadowing equipment or stain
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
Desalting column
Procedure:
-
Gel Preparation: Prepare and pre-run a denaturing polyacrylamide gel.
-
Sample Preparation: Resuspend the dried RNA pellet in gel loading buffer. Heat the sample to denature any secondary structures.
-
Electrophoresis: Load the sample onto the gel and run at a constant voltage until the desired separation is achieved.
-
Visualization: Visualize the RNA bands using UV shadowing. The most intense band should correspond to the full-length product.
-
Excision and Elution: Excise the gel slice containing the full-length RNA. Crush the gel slice and elute the RNA overnight in elution buffer.
-
Recovery: Separate the eluted RNA from the gel fragments by filtration or centrifugation.
-
Desalting: Desalt the purified RNA using a desalting column or by ethanol precipitation to remove salts and residual urea.
-
Quantification and Analysis: Quantify the final product by UV-Vis spectrophotometry and verify its purity by analytical HPLC or mass spectrometry.
Visualizing the Workflow
TBDMS-Based RNA Synthesis Workflow
Caption: Workflow for TBDMS-based synthesis of long RNA oligonucleotides.
Logical Relationship of Synthesis Steps
Caption: Key stages in the production of synthetic long RNA.
Conclusion
The synthesis of long RNA oligonucleotides using TBDMS chemistry is a powerful technique for accessing high-purity RNA for a wide range of applications. By carefully optimizing the synthesis, deprotection, and purification steps, researchers can successfully obtain long RNA molecules. The protocols and data presented in this application note provide a solid foundation for scientists and professionals working in the field of nucleic acid chemistry and drug development. For oligonucleotides longer than 80-100 bases, alternative chemistries or enzymatic methods may also be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 4. glenresearch.com [glenresearch.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. patents.justia.com [patents.justia.com]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 10. Method of Oligonucleotide Purification [biosyn.com]
- 11. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
Application Notes and Protocols for the Incorporation of Modified Bases Using Protected Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of modified nucleobases into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry. This powerful technique is essential for a wide range of applications, from basic research in molecular biology to the development of novel nucleic acid-based therapeutics and diagnostics.[1][2][3][4] This document outlines the underlying chemistry, detailed experimental protocols, and data presentation for the successful synthesis, purification, and characterization of modified oligonucleotides.
Introduction to Phosphoramidite Chemistry for Modified Oligonucleotides
Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA, offering high efficiency and the flexibility to introduce a vast array of chemical modifications.[5][6] The process involves the sequential addition of nucleoside phosphoramidites, which are chemically modified and protected nucleosides, to a growing oligonucleotide chain on a solid support.[5][6] The use of protecting groups is crucial to ensure the specific and controlled formation of the desired phosphodiester linkages.[5][6]
Modified oligonucleotides are synthetic nucleic acid sequences that contain alterations to the nucleobase, sugar moiety, or phosphate (B84403) backbone. These modifications are introduced to confer desirable properties such as increased stability against nucleases, enhanced binding affinity to target sequences, and the introduction of functional moieties like fluorescent dyes or reactive groups.[1][7][8] The synthesis of oligonucleotides with modified bases can sometimes necessitate adjustments to the standard synthesis, deprotection, or purification conditions.[9][10][11]
Experimental Protocols
Materials and Reagents
-
Protected Nucleoside Phosphoramidites: Standard (A, C, G, T) and modified phosphoramidites with appropriate protecting groups (e.g., DMT on the 5'-hydroxyl, cyanoethyl on the phosphate, and base-specific protecting groups).
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) in acetonitrile (B52724).[12][13]
-
Oxidizer: Iodine solution (I2) in THF/water/pyridine.
-
Capping Reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Deblocking Reagent: Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[14][15]
-
Purification Buffers and Solvents: Acetonitrile, triethylammonium (B8662869) acetate (B1210297) (TEAA), water (HPLC grade).
-
Anhydrous Acetonitrile: For phosphoramidite and activator solutions.
Oligonucleotide Synthesis Workflow
The automated synthesis of oligonucleotides on a solid support follows a cyclical four-step process for each nucleotide addition.
Caption: General experimental workflow for the synthesis of modified oligonucleotides.
Protocol:
-
Preparation: Ensure all reagents are anhydrous and properly installed on the automated DNA/RNA synthesizer. Program the desired oligonucleotide sequence, including the positions for modified bases.
-
Synthesis Cycle (repeated for each monomer):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: The protected phosphoramidite of the next base is activated by a weak acid, such as 5-ethylthio-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[] Coupling efficiencies are critical and should exceed 99% for the synthesis of long oligonucleotides.[]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on if DMT-on purification is planned.
Cleavage and Deprotection
Protocol:
-
Cleavage from Support: The solid support with the synthesized oligonucleotide is treated with concentrated aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (AMA) at room temperature.[14] This cleaves the ester linkage connecting the oligonucleotide to the support.
-
Base and Phosphate Deprotection: The same ammoniacal solution is then heated (e.g., 55°C for 8-16 hours) to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[14] For oligonucleotides containing sensitive modified bases, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[14][17]
Purification of Modified Oligonucleotides
Purification is essential to remove truncated sequences (failure sequences) and other impurities.[18] The choice of purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required purity for the downstream application.[14][18]
Common Purification Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides, especially those with hydrophobic modifications like fluorescent dyes.[18] It separates the full-length product from shorter failure sequences.[18]
-
Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It is effective for resolving full-length products from n-1 sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution for purifying long oligonucleotides. The desired product is excised from the gel and then eluted.
General RP-HPLC Protocol:
-
Sample Preparation: After deprotection, evaporate the ammonia solution and resuspend the oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M triethylammonium acetate).
-
Chromatography: Inject the sample onto a reversed-phase column (e.g., C18).
-
Elution: Elute the oligonucleotide using a gradient of an organic solvent like acetonitrile in a buffer such as 0.1 M triethylammonium acetate.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: Remove the salts from the purified oligonucleotide fraction using a desalting column or by ethanol (B145695) precipitation.[18]
Data Presentation: Quantitative Analysis
The efficiency of each step in the synthesis and purification process is critical for obtaining a high yield of the desired modified oligonucleotide.
| Parameter | Typical Range | Factors Influencing the Parameter |
| Average Coupling Efficiency | >98.5% | Purity of phosphoramidites and reagents, activator type, coupling time, steric hindrance of the modified base.[][19] |
| Overall Crude Yield | Varies significantly | Length of the oligonucleotide, average coupling efficiency. |
| Purification Yield (RP-HPLC) | 20-60% | Purity of the crude product, resolution of the chromatography. |
| Final Purity | >95% | Efficiency of the purification method. |
Note: These values are estimates and can vary depending on the specific sequence, modifications, and synthesis platform.
Visualization of Key Processes
The Phosphoramidite Coupling Cycle
The following diagram illustrates the four key steps in the phosphoramidite coupling cycle.
Caption: The four-step phosphoramidite coupling cycle for oligonucleotide synthesis.
Signaling Pathway for Antisense Oligonucleotide Action
Modified oligonucleotides are widely used as antisense agents to modulate gene expression. The diagram below shows a simplified pathway of their action.
Caption: Simplified mechanism of action for an RNase H-dependent antisense oligonucleotide.
Characterization of Modified Oligonucleotides
Proper characterization is crucial to confirm the identity and purity of the final product.[9][10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS are used to verify the molecular weight of the synthesized oligonucleotide, confirming the successful incorporation of modified bases.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and anion-exchange HPLC are used to assess the purity of the final product.
-
UV-Vis Spectroscopy: Used to quantify the concentration of the oligonucleotide.
-
Capillary Electrophoresis (CE): Provides high-resolution separation for purity analysis.
Conclusion
The incorporation of modified bases using protected phosphoramidites is a robust and versatile technology that enables the synthesis of a wide array of customized oligonucleotides. By following well-defined protocols for synthesis, deprotection, and purification, researchers can generate high-quality modified oligonucleotides for diverse applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and rigorous quality control are paramount to ensure the successful production of these complex biomolecules.
References
- 1. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 3. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. twistbioscience.com [twistbioscience.com]
- 6. aragen.com [aragen.com]
- 7. Modified Base Oligonucleotide, Oligo Synthesis with Modified Bases [biosyn.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. academic.oup.com [academic.oup.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Low coupling efficiency in TBDMS RNA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of RNA using 2'-O-tert-butyldimethylsilyl (TBDMS) protected phosphoramidites, with a focus on resolving low coupling efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is coupling efficiency and why is it critical for RNA synthesis?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support-bound RNA chain that successfully react with the incoming phosphoramidite (B1245037) monomer in a single coupling step. It is the most critical factor in oligonucleotide synthesis.[1] Even a small decrease in average coupling efficiency can dramatically lower the yield of the desired full-length oligonucleotide, especially for longer sequences.[2][3] For example, synthesizing a 70-mer oligonucleotide with 99% average coupling efficiency results in a theoretical maximum yield of only 50%; this drops to just 25% if the efficiency is 98%.[3]
Q2: What are the primary causes of low coupling efficiency in TBDMS RNA synthesis?
A2: Low coupling efficiency in TBDMS RNA synthesis is often attributed to several factors:
-
Steric Hindrance: The bulky TBDMS protecting group on the 2'-hydroxyl position sterically hinders the coupling reaction, making RNA synthesis inherently less efficient than DNA synthesis.[4]
-
Presence of Moisture: Water is a major inhibitor of the coupling reaction. It competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite and can also hydrolyze the phosphoramidite monomer before it has a chance to couple.[2] Moisture can be introduced through reagents like acetonitrile (B52724) (ACN), the activator solution, or the inert gas supply.[1][2]
-
Inefficient Activator/Activation: RNA phosphoramidites require a more potent activator than DNA phosphoramidites for efficient coupling.[5] The choice and concentration of the activator are crucial.[5][6]
-
Degraded Reagents: Phosphoramidite monomers are sensitive to moisture and oxidation.[2] Using old or improperly stored phosphoramidites can lead to poor results.
-
Inadequate Coupling Time: Due to steric hindrance, TBDMS-protected RNA phosphoramidites require significantly longer coupling times compared to DNA phosphoramidites.[5][7]
Q3: My coupling efficiency is low. How can I troubleshoot the issue?
A3: A systematic approach is key to diagnosing the problem. The issue can typically be traced to reagents, the synthesis protocol, or the synthesizer hardware.
Troubleshooting Workflow
The following flowchart outlines a step-by-step process to identify and resolve the cause of low coupling efficiency.
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data: Impact of Synthesis Parameters on Coupling
The efficiency of the coupling step is highly dependent on the choice of activator and the allotted reaction time. The following table summarizes typical parameters and expected outcomes.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Activator | 1H-Tetrazole | 5-Ethylthio-1H-tetrazole (ETT)[6] | 5-Benzylthio-1H-tetrazole (BTT)[6] | ETT and BTT are more effective activators for sterically hindered TBDMS RNA monomers than the traditional 1H-Tetrazole.[8] BTT is often considered the best choice for RNA synthesis.[6] |
| Activator Conc. | ~0.45 M | 0.25 M[4] | 0.25 M | Higher solubility of ETT and BTT in acetonitrile allows for effective concentrations. |
| Coupling Time | 10 - 15 min[6] | 6 min[4] | ~3 min[6] | BTT allows for a significant reduction in coupling time without sacrificing efficiency, minimizing potential side reactions. |
| Avg. Stepwise Yield | <98% | 97.5 - 99%[5] | >99% | A seemingly small increase in average yield per step results in a much larger proportion of full-length product. |
Experimental Protocol: Trityl Cation Assay for Coupling Efficiency Monitoring
The most common method for monitoring coupling efficiency in real-time on an automated synthesizer is to measure the absorbance of the dimethoxytrityl (DMT) cation released during the detritylation step of each cycle.[1][9]
Objective: To quantitatively assess the stepwise coupling efficiency during an automated solid-phase RNA synthesis run.
Methodology:
-
Synthesizer Setup: Program the synthesizer to collect the acidic deblocking solution (containing the cleaved DMT group) from each cycle into separate fractions. Most modern synthesizers have an integrated UV detector to automate this measurement.
-
Detritylation: The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treatment with an acid (e.g., 3% trichloroacetic acid in dichloromethane). This releases an orange-colored DMT cation.
-
UV-Vis Measurement: The solution containing the DMT cation is passed through a UV-Vis spectrophotometer, and the absorbance is measured at approximately 495 nm.
-
Data Analysis:
-
The absorbance value for each cycle is directly proportional to the number of DMT groups cleaved in that step.
-
For a successful synthesis, the absorbance values should quickly reach a stable plateau and remain there for the majority of the synthesis.
-
A gradual decrease in absorbance values indicates a consistent but suboptimal coupling efficiency (<100%) at each step.
-
A sharp drop in absorbance at a particular cycle points to a problem with a specific reagent (e.g., a bad phosphoramidite bottle) or a sequence-dependent issue.
-
-
Calculating Stepwise Efficiency: The efficiency for a given step (n) can be calculated using the formula:
-
Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) * 100
-
This provides an estimate of the success of the coupling reaction in the previous cycle.
-
Visualization of the TBDMS RNA Coupling Reaction
The diagram below illustrates the key chemical transformation during the coupling step of solid-phase RNA synthesis.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RNA Synthesis
Topic: Incomplete TBDMS Deprotection
This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete removal of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group during solid-phase RNA synthesis. Incomplete deprotection can lead to the production of biologically inactive RNA molecules, affecting downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the role of the TBDMS group in RNA synthesis?
The tert-butyldimethylsilyl (TBDMS) group is a crucial protecting group for the 2'-hydroxyl (2'-OH) of ribonucleosides during solid-phase RNA synthesis.[1][2][3] Its steric bulk prevents unwanted side reactions at the 2'-OH position during the phosphoramidite (B1245037) coupling steps.[2] This protection is vital for ensuring the correct 3'-5' phosphodiester linkages are formed, leading to the synthesis of the desired RNA sequence.
Q2: What are the common reagents used for TBDMS deprotection?
The most common method for removing the TBDMS group is through the use of a fluoride (B91410) ion source. The two primary reagents used are:
-
Tetrabutylammonium (B224687) fluoride (TBAF): Traditionally, a 1 M solution of TBAF in tetrahydrofuran (B95107) (THF) has been widely used for TBDMS removal.[4][5]
-
Triethylamine trihydrofluoride (TEA·3HF): This reagent is often used in a solution with an organic solvent like dimethylsulfoxide (DMSO).[1][3][6] It has been reported to be a more reliable alternative to TBAF, especially concerning issues with water content.[3][4][5]
Other reagents and conditions have also been explored, including ammonium (B1175870) fluoride and potassium fluoride for specific applications.[7]
Q3: What are the primary causes of incomplete TBDMS deprotection?
Incomplete TBDMS deprotection is a common issue that can significantly impact the purity and yield of synthetic RNA. The primary causes include:
-
Presence of water in the deprotection reagent: This is a significant issue, particularly when using tetrabutylammonium fluoride (TBAF).[4][8] Excess water in the TBAF solution can reduce its efficacy, leading to incomplete removal of the silyl (B83357) groups.[4][8] The rate of desilylation, especially for pyrimidine (B1678525) residues, rapidly declines with more than 5% water in the TBAF solution.[4][8]
-
Degradation of the deprotection reagent: TBAF can degrade over time, leading to reduced activity. It is crucial to use fresh, high-quality reagents.
-
Insufficient reaction time or temperature: The deprotection reaction requires specific incubation times and temperatures to proceed to completion. Deviations from the optimized protocol can result in incomplete deprotection.[6][9]
-
Steric hindrance in long RNA sequences: For longer RNA oligonucleotides, steric hindrance can make it more challenging for the fluoride reagent to access all the TBDMS groups, potentially leading to incomplete removal.[4][10]
-
Suboptimal reaction solvent: The choice of solvent can influence the efficiency of the deprotection reaction. Anhydrous solvents like DMSO are often recommended.[6][9]
Q4: How can I detect incomplete TBDMS deprotection?
Several analytical techniques can be employed to assess the completeness of TBDMS deprotection:
-
High-Performance Liquid Chromatography (HPLC): Both anion-exchange and reversed-phase HPLC can be used to analyze the purity of the synthesized RNA.[1][3] Incompletely deprotected RNA will have a different retention time compared to the fully deprotected product.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to visualize the purity of the RNA. Incompletely deprotected species will migrate differently, often resulting in multiple bands instead of a single product band.[8]
-
Mass Spectrometry (LC/MS): Liquid chromatography-mass spectrometry provides a definitive analysis of the molecular weight of the synthesized RNA, allowing for the direct detection of any remaining TBDMS groups.[7]
Q5: What is the impact of incomplete TBDMS deprotection on my experiments?
The presence of residual TBDMS groups on the 2'-OH of the RNA can have significant consequences for downstream applications:
-
Reduced biological activity: The bulky TBDMS group can interfere with the proper folding of the RNA molecule and its interaction with proteins or other nucleic acids, leading to a loss of biological function. This is particularly critical for applications involving siRNAs, ribozymes, and aptamers.[8]
-
Inaccurate quantification: The presence of incompletely deprotected species can lead to errors in the quantification of the desired RNA product.
-
Ambiguous experimental results: Using a heterogeneous mixture of fully and partially deprotected RNA can lead to inconsistent and difficult-to-interpret experimental outcomes.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting incomplete TBDMS deprotection.
Table 1: Comparison of TBDMS Deprotection Reagents
| Reagent | Advantages | Disadvantages | Key Considerations |
| Tetrabutylammonium Fluoride (TBAF) | - Widely used and established method. | - Highly sensitive to water content, which reduces its effectiveness.[4][8]- Can be less reliable for longer RNA sequences.[4]- Requires careful handling and storage to maintain anhydrous conditions. | - Use fresh, anhydrous TBAF.- Consider drying the TBAF solution with molecular sieves.[4] |
| Triethylamine Trihydrofluoride (TEA·3HF) | - More reliable and less sensitive to moisture compared to TBAF.[3][4][5]- Efficient for deprotecting longer RNA oligonucleotides.[4]- Generally leads to cleaner deprotection reactions. | - Requires heating for optimal performance.[6][9] | - Often used with DMSO as the solvent.[6][9]- A recommended protocol involves heating at 65°C for 2.5 hours.[6][9] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete TBDMS deprotection.
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
Experimental Protocols
Protocol 1: TBDMS Deprotection using TEA·3HF
This protocol is a recommended method for the efficient removal of TBDMS protecting groups.[6][9]
Materials:
-
Dried, crude RNA oligonucleotide (DMT-off)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block or water bath at 65°C
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Completely dissolve the dried RNA oligonucleotide in 100 µL of anhydrous DMSO in a microcentrifuge tube. If necessary, heat the sample at 65°C for approximately 5 minutes to ensure complete dissolution.[9]
-
Add 125 µL of TEA·3HF to the DMSO/oligo solution.[9]
-
Mix the solution well by gentle vortexing or flicking the tube.
-
Incubate the reaction mixture at 65°C for 2.5 hours.[9]
-
After incubation, cool the reaction mixture in a freezer for a brief period.
-
The deprotected RNA is now ready for downstream purification, such as desalting or HPLC.
Protocol 2: Analysis of TBDMS Deprotection by Anion-Exchange HPLC
This protocol outlines a general method for analyzing the purity of the deprotected RNA oligonucleotide.
Materials:
-
Deprotected RNA sample
-
HPLC system with an anion-exchange column (e.g., Dionex PA-200)
-
Mobile phases (e.g., sodium perchlorate (B79767) gradient)
-
RNase-free water
Procedure:
-
Prepare the deprotected RNA sample by diluting it in RNase-free water or an appropriate starting buffer for the HPLC analysis.
-
Set up the HPLC system with a suitable anion-exchange column and equilibrate it with the starting mobile phase conditions.
-
Inject the prepared RNA sample onto the column.
-
Run a gradient of increasing salt concentration (e.g., sodium perchlorate) at an elevated temperature (e.g., 50-60°C) to denature the RNA and ensure efficient separation.[6]
-
Monitor the elution profile using a UV detector at 260 nm.
-
Analyze the resulting chromatogram. A single major peak should be observed for a successfully synthesized and deprotected RNA oligonucleotide. The presence of earlier eluting peaks may indicate incomplete synthesis, while later eluting peaks can be indicative of remaining TBDMS groups.
Chemical Deprotection Diagram
The following diagram illustrates the chemical transformation during the deprotection of a TBDMS-protected ribonucleoside.
Caption: Chemical scheme of TBDMS group removal.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. atdbio.com [atdbio.com]
- 3. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: 2' to 3' Silyl Migration with TBDMS Protecting Group
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with 2' to 3' silyl (B83357) migration of the tert-butyldimethylsilyl (TBDMS) protecting group, a common issue in ribonucleoside and RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2' to 3' TBDMS silyl migration?
A1: 2' to 3' TBDMS silyl migration is an intramolecular rearrangement where the TBDMS protecting group moves from the 2'-hydroxyl to the 3'-hydroxyl of a ribonucleoside, or vice versa. This isomerization occurs under certain conditions, most notably during basic deprotection steps in RNA synthesis. This migration can lead to the formation of non-biologically active 2'-5' phosphodiester linkages instead of the natural 3'-5' linkages.[1]
Q2: What causes TBDMS silyl migration?
A2: The primary cause of TBDMS silyl migration is the presence of a base. The reaction proceeds through a pentacoordinate silicon intermediate, and its formation is facilitated by basic conditions. Other factors that can influence the rate of migration include the solvent, temperature, and the specific base used.
Q3: What are the consequences of silyl migration in RNA synthesis?
A3: In the context of solid-phase RNA synthesis, if the TBDMS group migrates from the 2' to the 3' position on the ribose sugar of a phosphoramidite (B1245037) monomer, it can lead to the incorporation of a ribonucleoside with an incorrect linkage. During deprotection, this can result in the formation of unnatural 2'-5' phosphodiester bonds within the RNA strand. These non-native linkages can alter the structure and function of the RNA molecule, potentially rendering it biologically inactive.[1]
Q4: Are there alternative protecting groups that are less prone to migration?
A4: Yes, several alternative 2'-hydroxyl protecting groups have been developed to minimize or prevent migration. One common alternative is the triisopropylsilyloxymethyl (TOM) group, which is known to be more stable and does not undergo the 2' to 3' migration under basic conditions. Another option is the 2'-acetoxyethoxy)methyl (ACE) protecting group.
Q5: How can I detect if 2' to 3' silyl migration has occurred?
A5: Silyl migration can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the 2'- and 3'-TBDMS protected isomers will often have slightly different retention times, which may appear as a shoulder on the main peak or as two separate peaks. NMR spectroscopy, particularly 1H and 2D-NMR, can also be used to distinguish between the two isomers based on differences in the chemical shifts of the ribose protons.
Troubleshooting Guides
Problem 1: I observe a shoulder or a doublet for my product peak in the HPLC chromatogram after deprotection of my RNA oligonucleotide.
-
Possible Cause: This is a strong indication of 2' to 3' silyl migration, resulting in a mixture of 3'-5' and 2'-5' phosphodiester linkages.
-
Troubleshooting Steps:
-
Optimize Deprotection Conditions:
-
If using ammonium (B1175870) hydroxide, consider switching to a milder deprotection cocktail such as a mixture of aqueous ammonia (B1221849) and 8M ethanolic methylamine. This mixture can help prevent the premature loss of the TBDMS group, which can lead to RNA degradation.
-
For the removal of the TBDMS group itself, consider using triethylamine (B128534) trihydrofluoride (TEA·3HF) instead of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), as TBAF's reactivity can be inconsistent due to its sensitivity to water.
-
-
Control Temperature: Perform the deprotection at the recommended temperature. Elevated temperatures can accelerate the rate of silyl migration.
-
Ensure Anhydrous Conditions: If using TBAF, ensure it is anhydrous, as water can affect its reactivity and potentially lead to incomplete deprotection and side reactions.
-
Problem 2: My purified RNA shows lower than expected biological activity.
-
Possible Cause: The presence of 2'-5' linkages resulting from silyl migration can disrupt the secondary structure and function of the RNA.
-
Troubleshooting Steps:
-
Analyze the RNA Integrity: Use enzymatic digestion followed by HPLC or mass spectrometry to confirm the presence and quantify the extent of 2'-5' linkages.
-
Re-synthesize with an Alternative Protecting Group: If silyl migration is confirmed to be the issue, consider re-synthesizing the RNA using a protecting group less prone to migration, such as the TOM group.
-
Optimize Synthesis and Deprotection: If re-synthesis with a different protecting group is not feasible, meticulously optimize all steps of the synthesis and deprotection to minimize the conditions that promote migration (see Problem 1).
-
Data Presentation
Table 1: Factors Influencing 2' to 3' TBDMS Silyl Migration
| Factor | Influence on Migration Rate | Recommendations |
| Base | Stronger bases generally increase the migration rate. | Use milder bases for deprotection (e.g., ammonia/methylamine mixtures). |
| Solvent | Polar protic solvents can facilitate migration. | Use aprotic solvents where possible during steps where migration is a concern. |
| Temperature | Higher temperatures accelerate the migration rate. | Perform deprotection and other sensitive steps at controlled, lower temperatures. |
| Fluoride Source | TBAF can be effective but is sensitive to water content. | Consider using TEA·3HF for more consistent TBDMS deprotection. |
| Steric Hindrance | The steric environment around the silyl group can influence migration. | While not easily modified for a given molecule, be aware of this factor. |
Experimental Protocols
Protocol 1: HPLC Analysis of 2' and 3'-TBDMS-Uridine Isomers
This protocol provides a general method for the separation and quantification of 2'-O-TBDMS-uridine and its 3'-isomer.
-
Sample Preparation:
-
Prepare a standard mixture of 2'-O-TBDMS-uridine and 3'-O-TBDMS-uridine in acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
To induce migration for creating a mixed sample for analysis, a solution of 2'-O-TBDMS-uridine in a basic solution (e.g., dilute triethylamine in methanol) can be gently warmed and monitored over time.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
The two isomers should appear as distinct peaks. The relative peak areas can be used to determine the ratio of the 2'- and 3'-isomers in the sample.
-
Protocol 2: 1H NMR Analysis of TBDMS Migration
This protocol describes how to monitor the 2' to 3' silyl migration using 1H NMR spectroscopy.
-
Sample Preparation:
-
Dissolve a pure sample of 2'-O-TBDMS-ribonucleoside in a deuterated solvent (e.g., CD3OD or DMSO-d6) in an NMR tube.
-
Acquire an initial 1H NMR spectrum to serve as the time-zero reference.
-
-
Inducing and Monitoring Migration:
-
Add a catalytic amount of a non-deuterated base (e.g., triethylamine) to the NMR tube.
-
Acquire 1H NMR spectra at regular intervals (e.g., every 30 minutes) to monitor the appearance of new signals corresponding to the 3'-isomer and the decrease in the signals of the 2'-isomer.
-
-
NMR Data Analysis:
-
The anomeric protons (H1') and other ribose protons of the 2'- and 3'-isomers will have distinct chemical shifts.
-
By integrating the signals corresponding to each isomer, the ratio of the two can be determined over time, allowing for the calculation of the migration kinetics.
-
Mandatory Visualizations
References
Technical Support Center: Phosphoramidite RNA Synthesis
Welcome to the technical support center for phosphoramidite (B1245037) RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthesis protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and solutions to problems encountered during phosphoramidite RNA synthesis.
Q1: My final RNA product is showing a significant (n-1) peak on HPLC/PAGE analysis. What is the primary cause and how can I fix it?
A1: The most common cause of (n-1) shortmer sequences is incomplete capping of unreacted 5'-hydroxyl groups after a coupling cycle. If these free hydroxyls are not blocked, they will react in the subsequent coupling step, leading to a sequence missing one nucleotide.
Troubleshooting Steps:
-
Verify Capping Reagent Quality: Standard capping is achieved by acetylating the unreacted 5'-hydroxyls with a mixture of acetic anhydride (B1165640) (Cap A) and a catalyst like N-methylimidazole (NMI) or dimethylaminopyridine (DMAP) (Cap B). Ensure these reagents are fresh and anhydrous, as their effectiveness can degrade over time.
-
Optimize Capping Time and Delivery: Inefficient capping can result from suboptimal reaction times or insufficient delivery of capping reagents. For synthesizers like the Expedite, it is recommended to increase the delivery of the Cap A/B mix and the time interval by 50% to ensure complete capping.[1]
-
Consider an Alternative Capping Reagent: For particularly problematic syntheses, consider using a phosphoramidite-based capping agent like UniCap Phosphoramidite. This reagent provides virtually quantitative capping and can significantly reduce the formation of (n-1) deletions.
Data Summary: Capping Efficiency Comparison
| Capping Reagent | Activator/Catalyst | Reported Capping Efficiency |
| Acetic Anhydride | 10% N-methylimidazole | 90%[1] |
| Acetic Anhydride | 16% N-methylimidazole | 97% |
| Acetic Anhydride | 6.5% DMAP | >99%[1] |
| UniCap Phosphoramidite | Standard Activator | ~99% |
Note: While highly efficient, DMAP has been reported to cause modifications on O6-dG, leading to the formation of a fluorescent adduct.
Diagram: Formation of (n-1) Shortmers due to Capping Failure
References
Technical Support Center: Troubleshooting RNA Synthesis with TBDMS Monomers
Welcome to the technical support center for RNA synthesis utilizing tert-butyldimethylsilyl (TBDMS) protected monomers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during solid-phase RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of failed or low-yield RNA synthesis using TBDMS chemistry?
A1: The most frequent culprits behind failed or low-yield RNA synthesis with TBDMS monomers are:
-
Poor Coupling Efficiency: This can be due to several factors including suboptimal activator performance, moisture contamination, or degraded phosphoramidite (B1245037) monomers.[1][2][3]
-
Incomplete Deprotection: The TBDMS group on the 2'-hydroxyl can be sterically hindering, and its incomplete removal is a common problem.[1][4] This can be influenced by the deprotection agent, reaction time, and temperature.
-
Moisture Contamination: Water is a significant inhibitor of phosphoramidite chemistry.[1][2] It can hydrolyze the phosphoramidites and capping reagents, leading to truncated sequences and low yields.
-
Degraded Reagents: Phosphoramidites, activators, and other reagents can degrade over time, especially if not stored under proper anhydrous conditions.
-
Suboptimal Synthesis Cycle Parameters: Incorrect coupling times or inefficient washing steps can negatively impact the synthesis outcome.
Q2: My final product shows a significant amount of n-1 sequences. What is the likely cause?
A2: The presence of n-1 sequences, which are oligonucleotides missing a single nucleotide, is a strong indicator of inefficient coupling at one or more steps in the synthesis. This can be caused by:
-
Inactive Phosphoramidites: The specific monomer for the missing base may have been degraded due to moisture or prolonged storage.
-
Inefficient Activator: The activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), may not be efficiently activating the phosphoramidite.[5]
-
Secondary Structure Formation: The growing RNA chain on the solid support can sometimes form secondary structures that hinder the accessibility of the 5'-hydroxyl group for the next coupling reaction.
Q3: After deprotection, my RNA is not biologically active. What could have gone wrong?
A3: Lack of biological activity in the synthesized RNA can stem from several issues:
-
Incomplete TBDMS Removal: Residual TBDMS groups on the 2'-hydroxyls can interfere with the proper folding and function of the RNA molecule.[1]
-
Phosphodiester Bond Migration: Under certain basic conditions during deprotection, the phosphodiester linkage can migrate from the intended 3'-5' to a 2'-5' linkage, rendering the RNA inactive.[4][6]
-
Nuclease Contamination: Contamination with RNases at any stage of the synthesis, deprotection, or purification process will lead to the degradation of the RNA product.
Q4: I am observing a lower-than-expected yield after purification. What are the potential reasons?
A4: Low recovery after purification can be attributed to:
-
Inefficient Cleavage from Solid Support: The cleavage conditions may not be optimal for the linker used on the solid support.
-
Precipitation Issues: The precipitation protocol might not be efficient for the length and sequence of your RNA.
-
Loss During Purification: The chosen purification method (e.g., HPLC, PAGE) may not be optimized, leading to sample loss.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a primary cause of failed RNA synthesis. The following guide will help you troubleshoot and improve your coupling steps.
-
Low overall yield of the final product.
-
High percentage of truncated sequences (n-1, n-2, etc.) observed on gel electrophoresis or HPLC.
-
Faint or inconsistent trityl cation color during synthesis monitoring.
| Cause | Recommended Action |
| Moisture Contamination | Ensure all reagents (acetonitrile, phosphoramidites, activator) are anhydrous. Use molecular sieves to dry solvents and reagents.[1] Perform all manipulations under an inert atmosphere (e.g., argon). |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. Store them under argon or nitrogen at the recommended temperature. Perform a quality check on suspicious monomers via ³¹P NMR.[1] |
| Suboptimal Activator | Use a more potent activator like 5-benzylthio-1H-tetrazole (BTT) for the sterically hindered 2'-O-TBDMS protected phosphoramidites.[7][8][9] Ensure the activator concentration is optimal. |
| Inadequate Coupling Time | Increase the coupling time. For TBDMS monomers, a coupling time of 3 minutes with BTT or 6 minutes with ETT is recommended.[5] |
| Inefficient Mixing/Flow | Ensure proper mixing of reagents on the synthesizer. Check for any blockages in the lines that might impede reagent delivery. |
-
Sample Preparation: In an NMR tube under an inert atmosphere, dissolve approximately 5-10 mg of the phosphoramidite monomer in 0.5 mL of anhydrous acetonitrile-d3.
-
Activation: Add a stoichiometric equivalent of the activator (e.g., tetrazole) to the NMR tube.
-
Data Acquisition: Acquire a ³¹P NMR spectrum immediately.
-
Analysis: A sharp singlet in the range of 148-150 ppm indicates the active phosphoramidite. The presence of a peak around 7-8 ppm suggests hydrolysis to the corresponding H-phosphonate.
Issue 2: Incomplete TBDMS Deprotection
The bulky TBDMS group requires specific conditions for its efficient removal. Incomplete deprotection can lead to biologically inactive RNA.
-
The final product appears as multiple bands on a gel, which collapse into a single band upon retreatment with a desilylating agent.[1]
-
The RNA fails to perform in downstream biological assays.
-
Mass spectrometry analysis shows peaks corresponding to the mass of the RNA with one or more TBDMS groups attached.
| Cause | Recommended Action |
| Ineffective Desilylating Agent | Use a reliable desilylating agent like triethylamine (B128534) trihydrofluoride (TEA·3HF), as it has been shown to be more reliable than tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[5][10] |
| Water Content in TBAF | If using TBAF, be aware that its performance is highly sensitive to water content. Pyrimidines are particularly sensitive to the water content in TBAF.[1][2] Use anhydrous TBAF and store it properly. |
| Insufficient Reaction Time/Temperature | Ensure the desilylation reaction is carried out for the recommended time and at the optimal temperature. A common condition is heating at 65°C for 2.5 hours.[5] |
| Poor Solubility of the Oligonucleotide | Ensure the oligonucleotide is fully dissolved in the deprotection solution. Anhydrous DMSO can be used to aid dissolution before adding the desilylating agent.[5] |
-
Preparation: After cleavage from the solid support and removal of the nucleobase and phosphate (B84403) protecting groups, evaporate the solution to dryness.
-
Dissolution (DMT-off): Fully redissolve the oligonucleotide pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to ensure complete dissolution.[5]
-
Deprotection: Add 125 µL of TEA·3HF to the solution, mix well, and incubate at 65°C for 2.5 hours.[5]
-
Quenching and Desalting: Cool the reaction mixture and proceed with quenching and desalting protocols, such as ethanol (B145695) precipitation.
Diagrams
Caption: Automated Solid-Phase RNA Synthesis Cycle.
Caption: Troubleshooting Logic for Low RNA Yield.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. massbio.org [massbio.org]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 10. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing coupling time for TBDMS-protected phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling time for TBDMS-protected phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical coupling time for TBDMS-protected phosphoramidites?
A1: The coupling time for TBDMS-protected phosphoramidites is influenced by the activator used. Generally, more acidic and nucleophilic activators allow for shorter coupling times. For instance, using 1H-Tetrazole may require coupling times of 10-15 minutes, whereas more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) can significantly reduce this time.[1][2] With BTT, coupling times can be as short as 3 minutes.[1][2]
Q2: How does the choice of activator impact the coupling time and efficiency?
A2: The activator plays a crucial role in protonating the phosphoramidite (B1245037), making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[][][5] More acidic activators can accelerate this activation step.[2][5] Activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are more effective than the traditional 1H-Tetrazole for sterically hindered monomers like TBDMS-protected phosphoramidites, leading to higher coupling efficiencies in shorter timeframes.[2][6][7] For example, DCI can double the rate of coupling compared to 1H-Tetrazole.[5][7]
Q3: Can I use the same coupling time for all TBDMS-protected RNA monomers?
A3: While a standard coupling time can be a good starting point, it is not always optimal for all monomers. The steric hindrance of the nucleobase and any modifications can affect the required coupling time.[8][9] It is often necessary to optimize the coupling time, especially for modified or sterically demanding phosphoramidites.[8]
Q4: What are the consequences of a coupling time that is too short or too long?
A4: An insufficient coupling time will result in incomplete reactions, leading to lower stepwise coupling efficiency and a higher percentage of truncated sequences (n-1 oligomers).[10] Conversely, excessively long coupling times can potentially lead to side reactions, though this is less common with TBDMS-protected amidites than issues arising from inefficient coupling.[8][10] One potential side reaction with overly acidic activators and extended coupling times is the detritylation of the monomer in solution, which can lead to the formation of dimers and result in n+1 impurities.[2]
Q5: How do sequence-dependent effects influence coupling efficiency?
A5: The nucleotide sequence being synthesized can impact coupling efficiency. For example, G-rich sequences have a tendency to form secondary structures that can hinder the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite.[][] This may necessitate longer coupling times or the use of modified phosphoramidites or synthesis conditions to disrupt these secondary structures.[]
Troubleshooting Guide
Problem: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis, leading to a reduced yield of the full-length product. The following sections provide potential causes and solutions.
Initial Checks
-
Reagent Quality: Ensure all reagents, especially the phosphoramidites and the anhydrous acetonitrile (B52724) solvent, are of high quality and free from moisture and oxidation.[10] The presence of water will deactivate the phosphoramidites.[][10]
-
Activator Solution: Confirm the activator solution is at the correct concentration and has not precipitated. Some activators have limited solubility in acetonitrile, especially at lower temperatures.[2]
Optimizing Reaction Conditions
If the initial checks do not resolve the issue, further optimization of the reaction conditions may be required.
-
Increase Coupling Time: The most direct approach to address low coupling efficiency is to increase the coupling time. If you are using a standard 3-minute coupling, try extending it to 6 or even 10 minutes, especially for known difficult couplings.[1][8]
-
Change Activator: If extending the coupling time does not sufficiently improve efficiency, consider switching to a more potent activator. For TBDMS-protected phosphoramidites, ETT, BTT, and DCI are generally more effective than 1H-Tetrazole.[2][6][7]
-
Double Coupling: For particularly valuable or difficult sequences, performing a double coupling step can significantly improve the yield. This involves repeating the coupling step with fresh phosphoramidite and activator before proceeding to the capping and oxidation steps.[8] A successful first coupling at 80% efficiency followed by a second coupling can increase the overall efficiency to 96%.[8]
Data Presentation
Table 1: Recommended Coupling Times for TBDMS-Protected Phosphoramidites with Various Activators
| Activator | Recommended Coupling Time | Average Coupling Efficiency | Notes |
| 1H-Tetrazole | 10 - 15 minutes | >98% | Considered the standard but less efficient for sterically hindered amidites.[2][6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 6 minutes | ~97.5-99% | A more effective activator for RNA synthesis than 1H-Tetrazole.[1][6][11] |
| 5-Benzylthio-1H-tetrazole (BTT) | 3 minutes | >99% | Allows for shorter coupling times compared to ETT.[1][2][6][11] |
| 4,5-Dicyanoimidazole (DCI) | ~5-10 minutes | High | Doubles the coupling rate compared to 1H-Tetrazole.[5][7] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Automated RNA Synthesis (1 µmol scale)
This protocol outlines a typical cycle for automated solid-phase RNA synthesis using TBDMS-protected phosphoramidites.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-support-bound nucleotide using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: The TBDMS-protected phosphoramidite (0.1 M in anhydrous acetonitrile) is activated by an appropriate activator (e.g., 0.25 M ETT in anhydrous acetonitrile) and delivered to the synthesis column. The reaction proceeds for the optimized coupling time (e.g., 6 minutes).[1][11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. This is typically achieved using a solution of acetic anhydride (B1165640) (Cap Mix A) and N-methylimidazole (Cap Mix B).[12]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
Protocol 2: Post-Synthesis Deprotection and Cleavage
-
Cleavage from Support and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed. A common method involves using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 10 minutes for fast deprotection, or ammonium hydroxide/ethanol (B145695) at room temperature for a longer duration for standard deprotection.[1]
-
2'-TBDMS Group Removal: The TBDMS protecting groups are removed from the 2'-hydroxyls. A typical reagent for this step is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like DMSO or N-methylpyrrolidinone (NMP). The reaction is generally heated to 65°C for 2.5 hours.[1][6]
-
Quenching and Desalting: The desilylation reaction is quenched, and the crude oligonucleotide is desalted using methods like ethanol precipitation or cartridge purification.[1][13]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Simplified phosphoramidite coupling pathway.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. alfachemic.com [alfachemic.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
Preventing chain cleavage during ammonia deprotection of RNA
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent RNA chain cleavage during ammonia (B1221849) deprotection and navigate other common challenges in RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA chain cleavage during deprotection?
A1: The primary cause of RNA chain cleavage during deprotection is the premature removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) when the phosphodiester backbone is still susceptible to cleavage under basic conditions. The exposed 2'-hydroxyl can attack the adjacent phosphorus atom, leading to a 2',3'-cyclic phosphate (B84403) intermediate and subsequent chain scission.[1][2] Standard aqueous ammonia solutions, often used in DNA synthesis, can cause significant loss of silyl (B83357) protecting groups, leading to this unwanted cleavage.[1]
Q2: How can I minimize RNA chain cleavage during deprotection?
A2: To minimize chain cleavage, it is crucial to use deprotection conditions that selectively remove the base and phosphate protecting groups while keeping the 2'-hydroxyl protection intact.[3][4] This is typically achieved by using milder deprotection reagents and optimized conditions. Common strategies include using a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) or employing methylamine-based reagents like AMA (ammonium hydroxide/methylamine).[1][3][5]
Q3: What are the advantages of using AMA (Ammonium Hydroxide/Methylamine) for deprotection?
A3: AMA is a popular reagent for RNA deprotection because it allows for significantly faster removal of base protecting groups compared to ammonium hydroxide alone, which reduces the overall exposure time to basic conditions and thus minimizes the risk of chain cleavage.[3][5][6] It is effective for both TBDMS- and TOM-protected RNA.[3][5]
Q4: When should I use UltraMild deprotection conditions?
A4: UltraMild deprotection conditions, such as using a mixture of ammonium hydroxide and ethanol at room temperature, are recommended for RNA oligonucleotides containing base-labile modifications or dyes that are not compatible with more aggressive deprotection methods like AMA at elevated temperatures.[3][5] It is important to use Ac-protected Cytidine (B196190) monomers for these schemes.[5]
Q5: What is the role of TEA•3HF in the deprotection process?
A5: Triethylamine trihydrofluoride (TEA•3HF) is used in a separate step after the initial base and phosphate deprotection to remove the 2'-hydroxyl protecting groups (like TBDMS).[3][5][7] It is a milder fluoride (B91410) source than others and is compatible with downstream purification methods.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low RNA Yield After Deprotection | Incomplete Cleavage from Support: The oligonucleotide is not efficiently released from the solid support. | Ensure the cleavage and deprotection solution is in full contact with the support for the recommended time. Consider extending the cleavage time or using a reagent known for efficient cleavage, like EMAM for long oligos.[6][7] |
| RNA Degradation: Presence of RNases or harsh deprotection conditions. | Maintain a sterile, RNase-free environment throughout the process.[3][8] Use milder deprotection conditions or reagents if possible.[3][5] | |
| Incomplete Elution: RNA remains bound to the purification cartridge or column. | If using a purification cartridge, ensure proper conditioning and elution protocols are followed. A second elution may be necessary.[9][10] | |
| Unexpected Shorter Bands on Gel (Chain Cleavage) | Premature removal of 2'-silyl group: The 2'-hydroxyl group becomes exposed while the backbone is still susceptible to cleavage. | Use a modified ammonia solution, such as ammonium hydroxide/ethanol (3:1), to reduce cleavage.[1] Alternatively, use faster deprotection agents like AMA to minimize the time the oligo is exposed to basic conditions.[3][5] |
| Harsh Deprotection Conditions: High temperatures or prolonged exposure to basic reagents. | Reduce the deprotection temperature or time. Refer to the recommended protocols for your specific type of RNA and protecting groups. | |
| Inappropriate Deprotection Reagent for Protecting Groups: Using a deprotection scheme not optimized for the specific protecting groups on your RNA monomers. | Ensure your deprotection protocol is compatible with the protecting groups used in your RNA synthesis (e.g., TBDMS vs. TOM).[3][6] | |
| Incomplete Deprotection | Insufficient Deprotection Time or Temperature: The deprotection reaction did not go to completion. | Increase the deprotection time or temperature according to the recommended protocol for your specific reagents and protecting groups.[3] |
| Old or Degraded Deprotection Reagents: The deprotection solution has lost its potency. | Use fresh deprotection reagents. For example, make up only a week's supply of AMA at a time to avoid loss of methylamine (B109427).[6] | |
| Modification of Bases | Transamination of Cytidine: Using benzoyl-protected cytidine with methylamine-containing reagents can lead to transamination. | Use acetyl-protected cytidine (Ac-C) monomers when using AMA or other methylamine-based deprotection methods.[5][11] |
Experimental Protocols
Protocol 1: AMA Deprotection of TBDMS-Protected RNA
This protocol is suitable for standard RNA oligonucleotides.
Materials:
-
CPG-bound RNA oligonucleotide
-
Ammonium hydroxide/40% aqueous methylamine (1:1) (AMA)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA•3HF)
-
RNA Quenching Buffer
-
Sterile, RNase-free tubes and pipette tips
Procedure:
-
Transfer the CPG support with the synthesized RNA to a sterile screw-cap vial.
-
Add 1.0 mL of AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10 minutes.[7]
-
Cool the vial and carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.
-
Evaporate the solution to dryness using a speed-vac.
-
To remove the 2'-TBDMS groups, re-dissolve the dried oligo in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for about 5 minutes to fully dissolve.[7]
-
Add 60 µL of TEA to the DMSO/oligo solution and mix gently.[7]
-
Add 75 µL of TEA•3HF and heat the mixture at 65°C for 2.5 hours.[7]
-
Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for purification.
Protocol 2: UltraMild Deprotection of RNA
This protocol is recommended for RNA with base-labile modifications.
Materials:
-
CPG-bound RNA oligonucleotide (synthesized with Ac-C monomers)
-
Ammonium hydroxide/ethanol (3:1)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA•3HF)
-
Butanol for precipitation
-
Sterile, RNase-free tubes and pipette tips
Procedure:
-
Transfer the CPG support to a sterile screw-cap vial.
-
Add 1.0 mL of ammonium hydroxide/ethanol (3:1) solution.[1][5]
-
Seal the vial and incubate at room temperature overnight.[5]
-
Transfer the supernatant to a new sterile tube and evaporate to dryness.
-
For 2'-deprotection, re-dissolve the oligo in anhydrous DMSO.
-
Add TEA•3HF and heat to 65°C for 2.5 hours.[5]
-
Cool the solution and desalt the oligo via butanol precipitation.[5]
Visualizations
Caption: Mechanism of RNA chain cleavage via a 2',3'-cyclic phosphate intermediate.
Caption: A typical two-step workflow for RNA deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blirt.eu [blirt.eu]
- 9. neb.com [neb.com]
- 10. mpbio.com [mpbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reducing Steric Hindrance in RNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of RNA synthesis?
A1: Steric hindrance refers to the slowing or prevention of the in vitro transcription reaction due to the physical bulk of molecules. In RNA synthesis, this commonly occurs when using modified nucleotide triphosphates (NTPs). The modifications on the nucleotide base or sugar can physically clash with the RNA polymerase enzyme, impeding the incorporation of the nucleotide into the growing RNA transcript. This can lead to reduced yield, truncated transcripts, or complete reaction failure. Steric effects, including size and shape variations of nucleotides, are significant factors in both the insertion of a new RNA base and the extension beyond it.[1]
Q2: How do I know if steric hindrance is the cause of my low RNA yield?
A2: Pinpointing steric hindrance as the primary cause of low yield can be challenging, but it is a likely culprit if you are using bulky modified nucleotides. You may suspect steric hindrance if you observe a significant decrease in RNA yield when substituting a standard NTP with a modified analog, especially if other reaction components (template DNA, polymerase, buffer) are known to be of high quality. Often, the issue manifests as prematurely terminated transcripts, which can be visualized as smears or smaller, discrete bands on a gel.[2][3]
Q3: Can steric hindrance affect the capping of my RNA transcript?
A3: Yes, steric hindrance can impact co-transcriptional capping. When using cap analogs, these molecules compete with GTP for the 5' end of the nascent RNA. Bulky modifications on the RNA transcript or the cap analog itself can interfere with the efficiency of this process, leading to a lower percentage of capped RNA. In such cases, post-transcriptional enzymatic capping may be a more effective strategy.[][5]
Q4: Are some RNA polymerases more tolerant of modified nucleotides than others?
A4: Yes, different RNA polymerases can exhibit varying tolerance to modified nucleotides. T7, T3, and SP6 RNA polymerases are commonly used for in vitro transcription, and their efficiency of incorporating modified nucleotides can differ. If you are experiencing issues with one polymerase, it may be beneficial to test another. Additionally, engineered polymerases with improved acceptance of modified NTPs are being developed.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length RNA with Modified Nucleotides
| Possible Cause | Recommended Solution |
| Suboptimal NTP Concentration | Modified nucleotides can alter the optimal ratio of NTPs. Try titrating the concentration of the modified NTP, as well as the other three NTPs. In some cases, increasing the concentration of the modified NTP can improve incorporation, while in others, a lower concentration may be necessary to reduce inhibition. For example, when using N1-methylpseudouridine, adjusting the rATP concentration has been shown to modulate the error profile.[6] |
| Incorrect Magnesium (Mg2+) Concentration | Mg2+ is a critical cofactor for RNA polymerase, and its optimal concentration can be affected by the presence of modified NTPs. The Mg2+:NTP ratio is a significant factor in the yield of the in vitro transcription reaction.[7] Perform a titration of Mg2+ concentration, typically in the range of 6 mM to 50 mM, to find the optimal level for your specific reaction.[8] |
| Inappropriate Reaction Temperature | The standard 37°C incubation temperature may not be optimal for all modified nucleotides. Lowering the temperature to 30°C can sometimes improve the yield of full-length transcripts, especially with GC-rich templates.[2] |
| Polymerase Inhibition | The modified nucleotide itself may be partially inhibiting the polymerase. Try reducing the overall concentration of NTPs or adjusting the ratio of modified to unmodified nucleotides. |
Issue 2: Incomplete or Inefficient Capping
| Possible Cause | Recommended Solution |
| Steric Hindrance with Cap Analog | Bulky modifications near the 5' end of the RNA can interfere with co-transcriptional capping. |
| Solution 1: Switch to a post-transcriptional enzymatic capping method. This decouples the capping reaction from transcription, often resulting in higher capping efficiency.[][5][9] | |
| Solution 2: Use trinucleotide cap analogs, which have been shown to have higher capping efficiencies than dinucleotide analogs.[10] | |
| Suboptimal Cap Analog to GTP Ratio | The ratio of cap analog to GTP is crucial for efficient co-transcriptional capping. A common starting point is a 4:1 ratio of cap analog to GTP. This ratio may need to be optimized for your specific transcript and any modifications. |
Data Presentation
Table 1: Impact of Nucleotide Modifications on T7 RNA Polymerase Error Rate
| Modification | Relative Error Rate (Compared to Unmodified RNA) | Reference |
| N6-methyladenosine (m6A) | Increased | [11] |
| Pseudouridine (B1679824) (Ψ) | Increased | [11] |
| 5-methylcytidine (m5C) | No significant change | [11] |
| 5-methyluridine (m5U) | No significant change | [11] |
| 5-hydroxymethyluridine (hm5U) | Increased | [11] |
Note: Error rates are a combination of T7 RNA polymerase and reverse transcriptase errors from the cited study.
Experimental Protocols
Protocol 1: Optimizing In Vitro Transcription with N1-Methylpseudouridine (m1Ψ)
This protocol provides a starting point for optimizing the synthesis of RNA containing N1-methylpseudouridine.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, CTP, GTP solution (100 mM each)
-
UTP solution (100 mM)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)
-
Magnesium Chloride (MgCl2) solution (1 M)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction on ice in a nuclease-free tube. The following is an example for a 20 µL reaction. For optimization, set up multiple reactions varying the concentrations of m1ΨTP and MgCl2.
| Component | Volume (µL) | Final Concentration |
| 10x Transcription Buffer | 2 | 1x |
| ATP, CTP, GTP (100 mM each) | 0.6 | 3 mM each |
| UTP (100 mM) | 0.2 | 1 mM |
| m1ΨTP (100 mM) | 0.4 | 2 mM |
| Linearized DNA Template (1 µg/µL) | 1 | 50 ng/µL |
| MgCl2 (1 M) | Variable | Titrate from 10-50 mM |
| RNase Inhibitor | 1 | |
| T7 RNA Polymerase | 2 | |
| Nuclease-free water | Up to 20 |
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA using your preferred method (e.g., lithium chloride precipitation or a column-based kit).
-
Analysis: Analyze the yield and integrity of the RNA using a spectrophotometer and gel electrophoresis. Compare the results from the different m1ΨTP and MgCl2 concentrations to determine the optimal conditions.
Protocol 2: Post-Transcriptional Enzymatic Capping of Modified RNA
This protocol describes a general procedure for capping in vitro transcribed RNA using Vaccinia Capping Enzyme.
Materials:
-
Purified, uncapped RNA
-
Vaccinia Capping Enzyme
-
10x Capping Buffer
-
GTP solution (10 mM)
-
S-adenosylmethionine (SAM) (32 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following on ice:
| Component | Volume (µL) | Final Concentration |
| Purified RNA (up to 10 µg) | X | |
| 10x Capping Buffer | 2 | 1x |
| GTP (10 mM) | 1 | 0.5 mM |
| SAM (32 mM) | 0.5 | 0.8 mM |
| RNase Inhibitor | 1 | |
| Vaccinia Capping Enzyme | 1 | |
| Nuclease-free water | Up to 20 |
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Purification: Purify the capped RNA to remove the enzyme and reaction components. A column-based cleanup kit is recommended.
-
Analysis: Assess the capping efficiency using a method appropriate for your downstream application (e.g., ribozyme cleavage assay).[12]
Visualizations
Caption: Troubleshooting workflow for low RNA yield.
Caption: Decision tree for choosing an RNA capping strategy.
References
- 1. The Importance of Steric Effects on the Efficiency and Fidelity of Transcription by T7 RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.zageno.com [go.zageno.com]
- 3. promegaconnections.com [promegaconnections.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Post-transcriptional capping [takarabio.com]
- 10. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Full-Length RNA Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro transcription (IVT) and improve the yield of full-length RNA products.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no RNA yield in an in vitro transcription reaction?
A1: The most frequent culprits for failed or low-yield in vitro transcription reactions are issues with the DNA template quality, the presence of RNase contamination, or suboptimal reaction conditions.[1][2] Contaminants in the DNA template, such as salts or ethanol (B145695), can inhibit RNA polymerase.[1][2][3] Additionally, an incorrectly linearized template or a degraded template will also lead to poor results.[1][2][4]
Q2: How can I prevent RNA degradation during my experiments?
A2: Preventing RNA degradation hinges on creating and maintaining an RNase-free environment. This includes using certified RNase-free reagents, pipette tips, and tubes.[4] It is also crucial to wear gloves and change them frequently, and to use dedicated lab space and equipment for RNA work. Including an RNase inhibitor in your transcription reaction can further protect your RNA product.[1]
Q3: What is the expected RNA yield from a standard in vitro transcription reaction?
A3: A standard in vitro transcription reaction, starting with 1 to 2 µg of a linear DNA template, can typically produce 10 to 40 µg of RNA.[5] However, with optimized commercial kits, it's possible to generate up to 100 or even 200 µg of RNA from 1 µg of template DNA.[5] The final yield can vary depending on the specific template and reaction conditions.
Q4: How do I remove the DNA template after the transcription reaction?
A4: The DNA template is typically removed by treating the reaction mixture with DNase I.[1][2][6] It is important to use an RNase-free DNase I to prevent degradation of your newly synthesized RNA. Following DNase I treatment, the enzyme should be inactivated, often by heat or by subsequent RNA purification steps like phenol/chloroform (B151607) extraction.[2][6]
Q5: What are the best methods for purifying the final RNA product?
A5: Several methods are available for purifying in vitro transcribed RNA, each with its advantages. Spin column chromatography is effective for removing unincorporated nucleotides, proteins, and salts.[7][8] Phenol-chloroform extraction followed by ethanol precipitation is a classic method for removing proteins.[7][9] For applications requiring highly pure, full-length RNA, gel purification is recommended, although it may result in lower recovery.[7][8]
Troubleshooting Guide
Issue 1: Low or No RNA Yield
| Possible Cause | Recommended Solution & Experimental Protocol |
| Degraded or Poor Quality DNA Template | Verify the integrity of your DNA template by running an aliquot on an agarose (B213101) gel. The A260/280 ratio of your DNA should be between 1.8 and 2.0.[4] If the template is degraded or impure, purify it again. A common method is phenol/chloroform extraction followed by ethanol precipitation.[4][10] |
| RNase Contamination | Use certified RNase-free water, buffers, and consumables.[4] Work in a designated clean area and always wear gloves. Include an RNase inhibitor in your IVT reaction.[1] |
| Inactive RNA Polymerase | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Always include a positive control template in your experiments to verify enzyme activity.[1] |
| Suboptimal Reaction Conditions | Optimize key reaction parameters. See the quantitative data tables below for guidance on adjusting concentrations of the DNA template, Mg²⁺, and NTPs. Also, consider optimizing the reaction time and temperature.[5][] |
Issue 2: Presence of Shorter, Incomplete RNA Transcripts (Premature Termination)
| Possible Cause | Recommended Solution & Experimental Protocol |
| GC-Rich DNA Template | For templates with high GC content, premature termination can be an issue.[1][2] Try decreasing the reaction temperature from 37°C to 30°C to help the polymerase read through these regions.[1] |
| Low Nucleotide Concentration | Insufficient nucleotide concentrations can lead to premature termination.[1][2] Ensure the final concentration of each NTP is adequate, typically at least 12 µM.[2] For problematic templates, increasing the concentration of the limiting nucleotide can improve the yield of full-length transcripts.[12] |
| Secondary Structure in the RNA Transcript | Lowering the incubation temperature to around 16°C or even 4°C can sometimes help the polymerase navigate through regions prone to forming strong secondary structures.[12] |
Issue 3: Presence of Longer-Than-Expected RNA Transcripts
| Possible Cause | Recommended Solution & Experimental Protocol |
| Incomplete Linearization of Plasmid DNA | If the plasmid template is not completely linearized, the RNA polymerase can generate long, heterogeneous transcripts.[4] After restriction enzyme digestion, confirm complete linearization by running an aliquot on an agarose gel. If necessary, gel purify the linearized DNA.[4] |
| Template with 3' Overhangs | Restriction enzymes that create 3' overhangs can lead to the synthesis of longer-than-expected transcripts due to template switching by the polymerase. Use restriction enzymes that produce blunt or 5' overhangs.[4] |
Quantitative Data Summary
The following tables summarize the impact of key reaction components on the yield of in vitro transcribed RNA. These values are intended as a guide, and optimal conditions may vary depending on the specific template and system used.
Table 1: Effect of Mg²⁺ Concentration on RNA Yield
| Mg²⁺ Concentration (mM) | Relative RNA Yield (%) | Notes |
| 6 | Low | Suboptimal for polymerase activity.[13][14] |
| 9-25 | High | Generally considered the optimal range for many IVT reactions.[13] |
| 45 | High | Can be optimal for certain templates, leading to an 80% increase in yield in some cases.[15] |
| 50 | Low | High concentrations can be inhibitory and lead to lower yields.[13][14] |
Table 2: Effect of DNA Template Concentration on RNA Yield
| DNA Template Concentration (ng/µL) | Relative RNA Yield | Notes |
| 20 | Moderate | Increasing template concentration generally increases the rate of RNA production.[13] |
| 40 | High | Often leads to a higher initial rate of transcription.[13] |
| 100 | High | While the initial rate may be high, the final yield might plateau and not be significantly different from lower concentrations.[13] |
| >100 | May Decrease | Excessive template amounts can sometimes be inhibitory.[] |
Table 3: Effect of Incubation Time on RNA Yield
| Incubation Time (hours) | Relative RNA Yield | Notes |
| 2-4 | Optimal | Most standard IVT reactions reach completion within this timeframe.[] |
| >4 | Plateau | The yield often plateaus after 3 to 4 hours, with little to no further increase.[5] |
| 9 | Potentially Higher | For some templates, a longer incubation time (e.g., 9 hours) can lead to a 20% increase in yield.[15] |
Experimental Protocols
Protocol 1: Phenol/Chloroform Extraction and Ethanol Precipitation of DNA Template
-
To your linearized DNA template solution, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.[10]
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex thoroughly.
-
Centrifuge at maximum speed for 2-5 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform and vortex.
-
Centrifuge for 2 minutes and transfer the aqueous phase to a new tube.
-
Add 2 to 2.5 volumes of cold 100% ethanol and incubate at -20°C for at least 30 minutes to precipitate the DNA.[10]
-
Centrifuge at high speed for 15 minutes to pellet the DNA.
-
Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol.[10]
-
Centrifuge for 10 minutes, remove the supernatant, and air dry the pellet.
-
Resuspend the purified DNA in nuclease-free water.[4]
Protocol 2: DNase I Treatment of In Vitro Transcription Reaction
-
Following the in vitro transcription reaction, add 1-2 units of RNase-free DNase I for every 1 µg of DNA template in the reaction.[6][16]
-
Stop the reaction by adding EDTA to a final concentration of 5 mM and heating to 75°C for 10 minutes.[3] Alternatively, proceed directly to RNA purification using a spin column or phenol/chloroform extraction, which will also inactivate and remove the DNase I.[1][3]
Protocol 3: Spin Column Purification of RNA
-
Adjust the volume of your IVT reaction with RNase-free water as recommended by the spin column manufacturer (typically to 100 µL).[7]
-
Add the binding buffer and isopropanol (B130326) to the sample as per the kit's protocol.
-
Apply the sample to the spin column and centrifuge. Discard the flow-through.
-
Wash the column with the provided wash buffer, centrifuging and discarding the flow-through after each wash.
-
Perform a final centrifugation step to completely dry the column.
-
Place the column in a clean collection tube and add elution buffer or nuclease-free water to the center of the membrane.
-
Incubate for 1 minute at room temperature and then centrifuge to elute the purified RNA.
Visualizations
References
- 1. neb.com [neb.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. neb.com [neb.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Template optimization for In Vitro Transcription [biosyn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. neb.com [neb.com]
- 12. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. sartorius.com [sartorius.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing (n-1) Shortmers in Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of (n-1) shortmers and other common impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are (n-1) shortmers and why are they a problem?
A1: (n-1) shortmers, also known as deletion mutations, are impurity sequences that are one nucleotide shorter than the desired full-length oligonucleotide (FLP).[1][2] They arise when a 5'-hydroxyl group on the growing oligonucleotide chain fails to react with the incoming phosphoramidite (B1245037) during the coupling step. If this unreacted chain is not permanently blocked (capped), it can react in a subsequent coupling cycle, leading to a product with an internal deletion.[3][4][5] These impurities are particularly problematic because they are often difficult to separate from the full-length product during purification, which can compromise the efficacy of the oligonucleotide in downstream applications.[6][7]
Q2: What are the primary causes of (n-1) shortmer formation?
A2: The two primary causes of (n-1) shortmer formation are incomplete coupling and inefficient capping.[8]
-
Incomplete Coupling: If the coupling reaction between the phosphoramidite and the 5'-hydroxyl group of the growing oligonucleotide chain is not highly efficient, some chains will not be extended in that cycle.[3][5]
-
Inefficient Capping: The capping step is designed to acetylate any unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[1][3][4][8] If capping is inefficient, these unreacted chains can participate in the next coupling cycle, resulting in an (n-1) shortmer.[9][3]
Q3: How can I improve my coupling efficiency to reduce (n-1) shortmers?
A3: Achieving high coupling efficiency, ideally greater than 99%, is critical for minimizing (n-1) impurities.[4][10] Here are several ways to improve it:
-
Ensure Anhydrous Conditions: Water is a major inhibitor of the coupling reaction. It can react with the activated phosphoramidite, preventing it from coupling with the growing oligonucleotide chain.[6] Use anhydrous acetonitrile (B52724) and ensure all reagents and the synthesizer's fluidics are dry.[6][10][11] High humidity can adversely affect synthesis quality.[10][11]
-
Use Fresh, High-Quality Reagents: Phosphoramidites can degrade over time, especially when exposed to moisture.[6][12] Use fresh phosphoramidites and ensure your activator is also of high quality.
-
Optimize Reagent Concentration and Coupling Time: For longer oligonucleotides or those with modified bases, increasing the phosphoramidite concentration and extending the coupling time can enhance efficiency.[3][13]
-
Select the Appropriate Solid Support: For long oligonucleotides, the pore size of the solid support can become a limiting factor. Using a support with a larger pore size (e.g., 2000 Å) can improve reagent diffusion and coupling efficiency.[6]
Q4: My coupling efficiency seems fine, but I still see (n-1) shortmers. What else could be the issue?
A4: If you have optimized your coupling conditions and still observe (n-1) shortmers, the issue may lie in the detritylation or capping steps, or with depurination.
-
Inefficient Capping: Even with high coupling efficiency, a small percentage of chains will fail to couple. Inefficient capping of these unreacted 5'-hydroxyl groups is a direct cause of (n-1) shortmers.[9][3] Ensure your capping reagents (acetic anhydride (B1165640) and N-methylimidazole) are fresh and effective.[3][5] Some synthesizers have less efficient capping protocols, which may need optimization.[6]
-
Incomplete Detritylation: If the 5'-DMT protecting group is not completely removed during the detritylation step, the hydroxyl group will not be available for coupling, leading to a failure sequence. If this group is removed in a later cycle, it can lead to an (n-1) deletion.[]
-
Depurination: Depurination is the cleavage of the bond between a purine (B94841) base (adenine or guanine) and the sugar backbone, creating an abasic site.[15][16][17] This can be caused by prolonged exposure to the acid used for detritylation.[2][6] The resulting abasic site is unstable and can lead to chain cleavage during the final deprotection step, generating a 5' fragment that can be mistaken for an (n-1) shortmer.[15]
Q5: How does depurination contribute to impurities that can be confused with (n-1) shortmers?
A5: Depurination, the loss of a purine base, creates an abasic site in the oligonucleotide chain.[15] While the chain may continue to elongate during synthesis, this abasic site is susceptible to cleavage during the final basic deprotection step.[15] This cleavage results in a truncated oligonucleotide that, depending on the location of the depurination, can have a similar length to an (n-1) shortmer and co-elute during analysis.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Coupling Efficiency
This guide will help you systematically troubleshoot and resolve issues related to low coupling efficiency, a primary cause of (n-1) shortmers.
Symptoms:
-
Increased presence of (n-1) peaks in HPLC or mass spectrometry analysis.
-
Low overall yield of the full-length oligonucleotide.[10][11]
-
Fading color of the trityl cation during detritylation monitoring.[1][2]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Reagent Quality and Freshness | Phosphoramidites and activators degrade over time, especially with exposure to moisture.[6][12] |
| 2 | Ensure Anhydrous Conditions | Water directly competes with the coupling reaction.[6] Use fresh, anhydrous acetonitrile and consider in-line drying filters for gases.[6] |
| 3 | Check Synthesizer Fluidics | Leaks or blockages can lead to improper reagent delivery. Perform a system check and ensure all lines are clear. |
| 4 | Optimize Coupling Time | For long or modified oligos, a standard coupling time may be insufficient.[3][13] Incrementally increase the coupling time and monitor the impact on purity. |
| 5 | Increase Phosphoramidite Concentration | A higher concentration of the phosphoramidite can drive the coupling reaction to completion, especially for challenging sequences.[3] |
| 6 | Evaluate Solid Support | For oligonucleotides longer than 100 bases, consider using a solid support with a larger pore size to reduce steric hindrance.[6] |
Guide 2: Investigating and Improving Capping Efficiency
If coupling efficiency is high but (n-1) shortmers persist, inefficient capping is a likely culprit.
Symptoms:
-
Significant (n-1) peaks despite good coupling efficiency.
-
A population of deletion mutants scattered throughout the sequence.[6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check Capping Reagent Age and Quality | Capping reagents, particularly acetic anhydride, can degrade. Use fresh reagents.[3][5] |
| 2 | Verify Capping Reagent Delivery | Ensure the synthesizer is delivering the correct volumes of both Cap A (acetic anhydride) and Cap B (N-methylimidazole). |
| 3 | Consider a Double Capping Protocol | A second capping step can help ensure that all unreacted 5'-hydroxyl groups are blocked. Some synthesizers employ a CAP/OX/CAP cycle for improved drying and capping.[3][6] |
| 4 | Review Synthesizer Capping Protocol | The concentration of N-methylimidazole in the Cap B mix can significantly impact capping efficiency.[6] Consult your synthesizer's manual for recommended concentrations. |
Quantitative Data Summary
The following table illustrates the theoretical impact of coupling efficiency on the yield of full-length product for oligonucleotides of different lengths. This highlights the critical need for high-efficiency synthesis, especially for longer sequences.
| Oligonucleotide Length | Coupling Efficiency: 98% | Coupling Efficiency: 99% | Coupling Efficiency: 99.5% |
| 20mer | ~68% | ~82% | ~90% |
| 50mer | ~36% | ~61% | ~78% |
| 100mer | ~13% | ~37% | ~61% |
| 150mer | ~5% | ~22% | ~47% |
Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)
Experimental Protocols
Protocol 1: Capping Efficiency Assay (Conceptual Outline)
This protocol provides a conceptual framework for assessing the efficiency of the capping step on your synthesizer.
Objective: To determine the percentage of unreacted 5'-hydroxyl groups that are successfully capped.
Methodology:
-
Synthesize a Short Test Oligonucleotide: A short sequence (e.g., a 5-mer) is sufficient for this test.
-
Intentional Coupling Failure: In one of the synthesis cycles (e.g., the 3rd cycle), replace the phosphoramidite solution with anhydrous acetonitrile. This will create a population of oligonucleotides with unreacted 5'-hydroxyl groups.
-
Proceed with Capping: Allow the synthesizer to perform the capping step as usual.
-
Continue Synthesis: Complete the remaining cycles of the synthesis.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect it.
-
Analysis: Analyze the crude product using HPLC or mass spectrometry.
-
Interpretation:
-
The presence of a significant peak corresponding to the full-length product (5-mer in this example) indicates that the capping of the intentionally created failure sequence (2-mer) was incomplete, allowing it to be extended in subsequent cycles.
-
The primary product should be the capped, intentionally failed sequence (a capped 2-mer). The ratio of the full-length product to the capped failure sequence can be used to estimate the capping efficiency.
-
Visualizations
Caption: Troubleshooting workflow for (n-1) shortmers.
Caption: Chemical pathway leading to (n-1) shortmers.
References
- 1. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 2. eng.bioneer.com [eng.bioneer.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. genomics.healthsci.mcmaster.ca [genomics.healthsci.mcmaster.ca]
- 8. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. phenomenex.com [phenomenex.com]
- 17. Depurination - Wikipedia [en.wikipedia.org]
Technical Support Center: Post-TBAF Deprotection Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual salts after tetrabutylammonium (B224687) fluoride (B91410) (TBAF) deprotection of silyl (B83357) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the common residual salts after a TBAF deprotection reaction?
After a typical TBAF-mediated deprotection of a silyl ether, the main residual salts and byproducts include excess TBAF, tetrabutylammonium cation (TBA+), fluoride anion (F-), and silyl-derived byproducts (e.g., t-butyldimethylsilyl fluoride). These impurities can complicate downstream processing and purification.
Q2: Why is the removal of these salts often challenging?
The primary challenge lies in the physical properties of the tetrabutylammonium salts. They are often highly soluble in common organic solvents used for reaction workups, making their removal by simple extraction difficult.[1] Furthermore, they can co-elute with the desired product during silica (B1680970) gel chromatography, leading to impure final compounds.[2][3] For polar or water-soluble products, traditional aqueous workups can lead to significant product loss.[1][4]
Q3: What are the most common methods for removing residual TBAF salts?
The most common methods include:
-
Aqueous Workup: The traditional method of washing the organic reaction mixture with water or brine. This is often effective for non-polar products.[1]
-
Non-Aqueous Workup with Ion-Exchange Resin: An increasingly popular method that avoids aqueous extraction by using a sulfonic acid resin and a mild base to capture TBAF and its byproducts.[1][4][5][6]
-
Precipitation: Inducing the precipitation of the tetrabutylammonium salt by changing the solvent system or through a counter-ion exchange.[2][7]
-
Chromatography: While challenging, techniques like flash column chromatography or solid-phase extraction (SPE) can be employed, often after a preliminary purification step.[2]
Q4: Are there any alternatives to TBAF that generate easier-to-remove byproducts?
Yes, several alternatives can be considered. Reagents such as ammonium (B1175870) fluoride (NH4F), potassium fluoride (KF) in the presence of a crown ether, or cesium fluoride (CsF) can be effective for silyl ether deprotection and may produce byproducts that are more readily removed during purification.[2][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product loss during aqueous workup. | The deprotected product is polar and has significant water solubility. | Employ a non-aqueous workup procedure using a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate. This method has been shown to be highly effective for polar compounds.[1][4][6] |
| TBAF salts co-elute with the product during flash chromatography. | Tetrabutylammonium salts can be mobile on silica gel.[2][3] | 1. Perform an aqueous workup before chromatography to remove the majority of the TBA salt.[2] 2. Utilize the ion-exchange resin workup to remove TBAF salts before chromatographic purification.[1] 3. For highly polar compounds, consider solid-phase extraction (SPE) with a C8 cartridge.[2] |
| The product is sensitive to acidic conditions, making ion-exchange resin use a concern. | The sulfonic acid resin is acidic and could potentially degrade acid-sensitive functional groups. | While the resin is acidic, the procedure is generally considered mild. However, if your compound is exceptionally acid-sensitive, consider alternative methods like precipitation of the TBA salt.[7] One approach is to dissolve the reaction mixture in a solvent where the product is soluble but the TBA salt is not (e.g., diethyl ether) and then induce precipitation by washing with an aqueous salt solution like NH4Cl.[7] |
| Incomplete removal of TBAF salts even after workup. | The chosen workup method may not be sufficiently efficient for the scale or specific nature of the reaction. | 1. For aqueous workups, increase the number of extractions. 2. For the ion-exchange resin method, ensure a sufficient excess of both the resin and calcium carbonate is used. The original protocol suggests a significant excess.[4] 3. Consider a combination of methods, for example, an initial aqueous wash followed by a quick filtration through a plug of silica gel. |
Quantitative Data on Removal Efficiency
The non-aqueous ion-exchange resin workup has been demonstrated to be highly efficient in removing TBAF-derived materials.
| Method | Reagents | Reported Removal Efficiency | Reference |
| Non-Aqueous Workup | DOWEX 50WX8-400, Calcium Carbonate | >98% | [4] |
| Non-Aqueous Workup | DOWEX 50WX8, Calcium Carbonate | "at least 99% of the TBAF-derived materials were removed" | [4] |
Experimental Protocols
Detailed Protocol for Non-Aqueous Removal of TBAF Salts Using Ion-Exchange Resin
This protocol is adapted from the procedure developed by Kishi and co-workers and is particularly useful for polar, water-soluble products.[1][4][5]
Materials:
-
Reaction mixture containing the deprotected alcohol and TBAF byproducts in an organic solvent (e.g., THF).
-
Sulfonic acid resin (e.g., DOWEX 50WX8-400).
-
Calcium carbonate (CaCO₃), powder.
-
Methanol (B129727) (MeOH).
-
Celite or another filter aid.
Procedure:
-
Reaction Completion: Ensure the TBAF deprotection reaction has gone to completion as monitored by a suitable technique (e.g., TLC, LC-MS).
-
Addition of Resin and Base: To the stirred reaction mixture, add powdered calcium carbonate followed by the sulfonic acid resin. For a reaction scale of approximately 0.17 mmol of substrate, literature suggests using about 280 mg of CaCO₃ and 840 mg of DOWEX 50WX8-400.[4] Add methanol to the suspension.
-
Stirring: Stir the resulting suspension at room temperature for approximately 1 hour.
-
Filtration: Prepare a filtration setup with a pad of Celite. Filter the suspension to remove all insoluble materials, which include the resin, calcium carbonate, and the captured TBAF byproducts (as DOWEX 50WX8-400 (n-Bu₄N⁺-form) and calcium fluoride).
-
Washing: Thoroughly wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which should be largely free of TBAF-derived salts. Further purification by chromatography may be performed if necessary.
Visualizations
Experimental Workflow for Non-Aqueous TBAF Salt Removal
Caption: Workflow for the removal of TBAF salts using a non-aqueous method.
Proposed Mechanism of TBAF Salt Removal by Ion-Exchange Resin and CaCO₃
Caption: Mechanism of TBAF salt sequestration by sulfonic acid resin and CaCO₃.[1]
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 5'-O-DMT-3'-O-TBDMS-Ac-rC Purity
For researchers, scientists, and drug development professionals engaged in the synthesis of RNA oligonucleotides, ensuring the purity of the constituent building blocks is of paramount importance. One such critical intermediate is 5'-O-DMT-3'-O-TBDMS-Ac-rC (5'-O-(4,4'-Dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)-N4-acetyl-cytidine), a protected ribonucleoside phosphoramidite (B1245037) precursor. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for assessing the purity of this compound and identifying potential impurities that can compromise the integrity of the final oligonucleotide product.
This guide provides an objective comparison of common reversed-phase HPLC methodologies for the purity analysis of this compound. The performance of two widely used stationary phases, C18 and Phenyl-Hexyl, is compared, supported by representative experimental data and detailed protocols.
Performance Comparison: C18 vs. Phenyl-Hexyl Columns
The choice of HPLC column chemistry is a critical factor in achieving optimal separation of the target molecule from its structurally similar impurities. While a standard C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, a Phenyl-Hexyl stationary phase can offer alternative selectivity, particularly for compounds containing aromatic moieties like the dimethoxytrityl (DMT) group present in the analyte.
The Phenyl-Hexyl phase provides a mixed-mode separation mechanism involving both hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and the aromatic DMT group of the analyte and related impurities. This can lead to enhanced resolution of impurities that are difficult to separate on a purely hydrophobic C18 phase.
Table 1: Comparison of HPLC Column Performance for the Analysis of this compound Purity
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | Phenyl-Hexyl offers dual interaction modes, beneficial for aromatic compounds. |
| Resolution of DMT-on Impurities | Good | Excellent | π-π interactions can enhance the separation of compounds with subtle aromatic structural differences. |
| Separation of Diastereomers | Moderate | Potentially Improved | The rigid structure of the phenyl rings can provide better shape selectivity for stereoisomers. |
| Retention Time of Main Peak | Typically Longer | May be Shorter or Longer | Retention depends on the balance of hydrophobic and π-π interactions with the mobile phase composition. |
| Peak Shape | Generally Symmetrical | Generally Symmetrical | Good peak shape is achievable with both columns under optimized conditions. |
| Recommended Use Case | Routine purity checks and quantification of well-resolved impurities. | Orthogonal method development, analysis of complex impurity profiles, and separation of closely related aromatic impurities. | The different selectivity of the Phenyl-Hexyl column makes it a valuable tool for method validation and comprehensive impurity profiling. |
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of this compound using both a C18 and a Phenyl-Hexyl column. These methods are based on established procedures for the analysis of protected nucleosides and phosphoramidites.[1]
Method 1: C18 Reversed-Phase HPLC
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-80% B
-
8-9 min: 80% B
-
9-10 min: 50% B
-
10-12 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: 0.1 mg/mL in Acetonitrile
Method 2: Phenyl-Hexyl Reversed-Phase HPLC
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 45% B
-
1-8 min: 45-75% B
-
8-9 min: 75% B
-
9-10 min: 45% B
-
10-12 min: 45% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: 0.1 mg/mL in Acetonitrile
Common Impurities in this compound Synthesis
A thorough HPLC analysis should be capable of separating the main product from various potential process-related impurities. Understanding the nature of these impurities is crucial for developing a robust analytical method.
Table 2: Common Impurities and their Potential for Separation
| Impurity | Description | Potential for Separation |
| Depurination/Depyrimidination Products | Loss of the acetyl-cytosine base. | Generally well-separated due to significant polarity change. |
| N-deacylated Impurity | Loss of the N-acetyl group from the cytosine base. | Separable, but may require optimized gradient conditions. |
| 5'-OH Analog | Loss of the DMT protecting group. | Easily separated due to a large decrease in hydrophobicity. |
| 3'-OH Analog | Loss of the TBDMS protecting group. | Separable, with a noticeable decrease in retention time. |
| Diastereomers | Arising from the chiral centers in the ribose sugar. | May co-elute or be partially resolved. Phenyl-Hexyl columns may offer better separation. |
| Regioisomers (e.g., 2'-O-TBDMS isomer) | Migration of the TBDMS group from the 3' to the 2' position. | Can be challenging to separate. Requires high-resolution chromatography and specific column chemistries. |
| Unreacted Starting Materials | e.g., N4-acetyl-cytidine. | Well-separated due to the absence of protecting groups. |
Visualizing the Analytical Workflow
A clear understanding of the analytical process is essential for reproducible results. The following diagrams illustrate the key steps in the HPLC analysis of this compound.
References
A Researcher's Guide to Oligonucleotide Sequence Validation: Mass Spectrometry vs. Alternatives
The burgeoning field of oligonucleotide therapeutics demands robust and accurate analytical methods to ensure the identity, purity, and quality of synthetic oligonucleotides. As these molecules progress from research to clinical applications, validating their sequence becomes a critical step. This guide provides an objective comparison of mass spectrometry (MS) with other common techniques for oligonucleotide sequence validation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Analytical Techniques
The primary methods for assessing oligonucleotide quality include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Capillary Gel Electrophoresis (CGE). While techniques like Sanger sequencing are the gold standard for long DNA strands, they are less practical for the routine analysis of short synthetic oligonucleotides.
-
Mass Spectrometry (MS): A powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For oligonucleotides, it provides a precise molecular weight, which can confirm the expected sequence and identify impurities.[1][2] The two most common MS methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF).[1][2]
-
High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to separate, identify, and quantify each component in a mixture.[3][4] For oligonucleotides, Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common method, separating molecules based on hydrophobicity and length.[5][6] It is excellent for assessing purity and resolving failure sequences (e.g., n-1, n+1).[7][8]
-
Capillary Gel Electrophoresis (CGE): An automated, high-resolution separation technique that separates oligonucleotides by size in a gel-filled capillary under an electric field.[9][10][11] It is highly effective for purity assessment and can resolve sequences that differ by just a single nucleotide.[12]
Quantitative Performance Comparison
Choosing the right analytical tool depends on the specific requirements of the analysis, such as the need for sequence confirmation, purity assessment, or high-throughput screening.
| Parameter | Mass Spectrometry (ESI & MALDI-TOF) | IP-RP HPLC | Capillary Gel Electrophoresis (CGE) |
| Primary Information | Molecular Weight (Sequence Confirmation), Impurity ID | Purity, Quantification, Separation of n-1/n+1 | Purity, Sizing (Length Confirmation) |
| Resolution | High mass resolution. Can distinguish isobaric species with MS/MS. | High, excellent for n-1 and other closely related impurities.[5] | Very high, single-nucleotide resolution.[11][12] |
| Sensitivity | High (femtomole to picomole range).[13] | Moderate to High (picomole range). | High (nanoliter sample volumes).[10] |
| Speed (per sample) | Fast (seconds to minutes).[3] | Moderate (15-30 minutes).[14] | Fast (minutes).[9] |
| Oligo Length Limit | ESI effective up to ~120 bases; MALDI less effective for >50 bases.[1][13] | Effective for a wide range, up to 100-mers and beyond. | Optimized for ~4-40 mers, can be extended.[11] |
| MS Compatibility | Directly provides mass data. | Excellent when using volatile ion-pairing agents like TEA/HFIP.[6][14][15] | Not directly compatible. |
| Throughput | High, especially with MALDI-TOF.[13] | Moderate, can be automated. | High, fully automated systems available.[11] |
| Cost | High initial instrument cost. | Moderate instrument cost. | Moderate instrument cost. |
Experimental Workflows
The general workflows for each technique involve distinct steps from sample preparation to data analysis.
Mass Spectrometry (LC-MS) Workflow
The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for obtaining separation and mass identification simultaneously.
Caption: Workflow for oligonucleotide analysis using Ion-Pair Reversed-Phase LC-MS.
Alternative Analysis Workflows
For purity and size confirmation without direct mass measurement, HPLC-UV and CGE are powerful standalone techniques.
Caption: Comparative workflows for HPLC-UV and Capillary Gel Electrophoresis (CGE).
Detailed Experimental Protocols
Protocol 1: LC-MS for Oligonucleotide Sequence Confirmation
This protocol is adapted for a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a UPLC/HPLC system.
-
Objective: To confirm the molecular weight of a synthetic oligonucleotide and identify synthesis-related impurities.
-
Materials:
-
Oligonucleotide sample, dissolved in nuclease-free water.
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water (LC-MS grade).[14][16]
-
Mobile Phase B: Methanol or Acetonitrile (LC-MS grade).
-
LC Column: Oligonucleotide-specific C18 column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).
-
-
Instrumentation & Conditions:
-
LC System: UPLC/HPLC with column heater.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 50-60 °C.[16]
-
Gradient: A linear gradient from ~20% to ~50% Mobile Phase B over 15-20 minutes.
-
Injection Volume: 1-5 µL (approx. 20-100 pmol on column).
-
-
Mass Spectrometer: ESI source, negative ion mode.
-
Scan Range: 500 – 2500 m/z.[14]
-
Source Conditions: Optimized for oligonucleotide analysis (e.g., higher capillary temperature, appropriate gas flows).
-
-
-
Data Analysis:
-
The raw data will contain multiple charge states for the oligonucleotide.
-
Use deconvolution software (e.g., Waters MassLynx, Agilent MassHunter BioConfirm) to combine the charge states into a single, zero-charge molecular weight spectrum.[17][18]
-
Compare the measured monoisotopic or average mass to the theoretical mass calculated from the expected sequence.
-
Investigate minor peaks for common impurities such as n-1, n+1, depurination, or failed deprotection products.
-
Protocol 2: MALDI-TOF for High-Throughput QC
This protocol is ideal for rapid mass confirmation of a large number of samples.
-
Objective: To quickly verify the molecular weight of synthetic oligonucleotides.
-
Materials:
-
Procedure:
-
Mix 1 µL of the oligonucleotide sample with 1 µL of the matrix solution directly on the MALDI target spot.
-
Allow the spot to air dry completely (co-crystallization).
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
-
Instrumentation & Conditions:
-
Mass Spectrometer: MALDI-TOF, operated in negative or positive ion linear mode.
-
Laser: Nitrogen laser (337 nm), with power adjusted to achieve optimal ionization without significant fragmentation.
-
-
Data Analysis:
-
The resulting spectrum should show a dominant peak corresponding to the singly charged molecule [M-H]⁻ or [M+H]⁺.
-
Compare the measured mass to the theoretical mass. The mass accuracy should typically be within 1-2 Da.
-
Conclusion and Recommendations
The choice of analytical technique for oligonucleotide validation is dictated by the specific analytical question.
-
For definitive sequence confirmation and impurity identification, LC-MS is the most powerful and informative method. It provides an accurate mass measurement that directly confirms the molecular formula and helps characterize unexpected products.[4]
-
For high-purity assessment and quantification, IP-RP-HPLC with UV detection is a robust and reliable choice. It excels at separating closely related impurities, making it ideal for quality control in a manufacturing environment.[8]
-
For rapid, high-throughput sizing and purity checks, CGE offers excellent resolution and speed. It is a highly automated technique well-suited for QC labs processing many samples.[11]
In a comprehensive drug development workflow, these techniques are often used orthogonally. For instance, HPLC or CGE might be used for routine purity checks, while LC-MS is employed for initial characterization, in-depth impurity analysis, and stability studies to provide a complete analytical picture of the oligonucleotide product.
References
- 1. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 2. idtdna.com [idtdna.com]
- 3. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 4. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 11. bio-rad.com [bio-rad.com]
- 12. agilent.com [agilent.com]
- 13. web.colby.edu [web.colby.edu]
- 14. advion.com [advion.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mz-at.de [mz-at.de]
- 17. waters.com [waters.com]
- 18. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
- 19. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
A Head-to-Head Comparison: TBDMS vs. TOM Protecting Groups for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. The choice of protecting groups for the 2'-hydroxyl function of ribonucleosides is a critical factor influencing the efficiency, purity, and overall success of solid-phase RNA synthesis. This guide provides an objective comparison of two of the most widely used 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). We will delve into their respective performances, supported by experimental data, to assist you in making an informed decision for your specific RNA synthesis needs.
Executive Summary
The TOM (triisopropylsilyloxymethyl) protecting group generally offers significant advantages over the more traditional TBDMS (tert-butyldimethylsilyl) group, particularly for the synthesis of long RNA oligonucleotides. The key distinction lies in the reduced steric hindrance of the TOM group, which is achieved by introducing an oxymethyl spacer between the silyl (B83357) group and the 2'-oxygen of the ribose.[1][2] This structural feature leads to higher coupling efficiencies and allows for shorter coupling times during solid-phase synthesis.[3][4] Furthermore, the acetal (B89532) linkage of the TOM group is stable under basic conditions, preventing the 2' to 3' silyl migration that can occur with TBDMS, thereby avoiding the formation of non-natural 2'-5' phosphodiester linkages.[2][3][4][5][6]
Performance Data: TBDMS vs. TOM
The following table summarizes the key quantitative differences in performance between TBDMS and TOM protecting groups based on available experimental data.
| Performance Metric | TBDMS | TOM | Key Advantages of TOM |
| Coupling Efficiency (per step) | ~98.5-99%[7] | >99.4%[8] | Higher efficiency leads to significantly better yields for longer RNA strands.[1][3][5][6][9][10][11] |
| Crude Purity (20mer oligo) | 77.6%[1] | 80.1%[1] | Higher purity of the initial product, simplifying downstream purification. |
| Extrapolated Crude Purity (100mer oligo) | 27%[1] | 33%[1] | Demonstrates the cumulative effect of higher coupling efficiency on the synthesis of long RNAs. |
| Coupling Time | 5-6 minutes[12][13] | 2.5-3 minutes[6][8] | Shorter synthesis cycles, increasing throughput. |
| Side Reactions | Prone to 2' to 3' migration under basic conditions, leading to 2'-5' linkages.[2][3][4][5][6] | Acetal linkage prevents 2' to 3' migration.[2][3][4][5][6] | Increased fidelity of the synthesized RNA backbone. |
Experimental Protocols
Detailed experimental protocols for RNA synthesis and deprotection using both TBDMS and TOM chemistries are outlined below. These protocols are based on established methods and provide a framework for practical application.
TBDMS-Protected RNA Synthesis and Deprotection
Synthesis Cycle:
The solid-phase synthesis of RNA using TBDMS-protected phosphoramidites follows a standard four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.[14]
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group using an acid (e.g., trichloroacetic acid or dichloroacetic acid).
-
Coupling: Activation of the TBDMS-protected phosphoramidite (B1245037) with an activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT)) and subsequent coupling to the free 5'-hydroxyl of the growing RNA chain. A coupling time of 6 minutes with ETT or 3 minutes with BTT is recommended.[12]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).
Deprotection Protocol:
A two-step deprotection procedure is required for TBDMS-protected RNA.
-
Base and Phosphate Deprotection: The oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. This is typically achieved using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) or ethanolic ammonium hydroxide.[12][15]
-
2'-O-TBDMS Deprotection: The silyl protecting groups are removed using a fluoride (B91410) source. A common reagent is triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[12][13] The reaction is typically heated to 65°C for 1.5 to 2.5 hours.[12][13] Alternatively, tetrabutylammonium (B224687) fluoride (TBAF) can be used, but its performance can be variable due to water content.[12]
TOM-Protected RNA Synthesis and Deprotection
Synthesis Cycle:
The synthesis cycle for TOM-protected phosphoramidites is very similar to that of TBDMS, but often with shorter coupling times due to the reduced steric hindrance of the TOM group.[4][5][6][16]
-
Detritylation: Removal of the 5'-DMT group.
-
Coupling: Activation with ETT or BTT. A coupling time of 6 minutes with ETT or 3 minutes with BTT can be used.[6][17] However, due to the higher reactivity, shorter coupling times are often achievable.[4]
-
Capping: Acetylation of unreacted 5'-hydroxyls.
-
Oxidation: Oxidation of the phosphite triester.
Deprotection Protocol:
The deprotection of TOM-protected RNA is also a two-step process, but it is generally faster and cleaner.
-
Base and Phosphate Deprotection: Similar to TBDMS, AMA or ethanolic methylamine (EMAM) is used for cleavage and deprotection of the base and phosphate groups. With AMA, the reaction is typically complete in 10 minutes at 65°C.[17]
-
2'-O-TOM Deprotection: The TOM groups are removed using a fluoride reagent such as TEA·3HF in DMSO, with a reaction time of 2.5 hours at 65°C.[17]
Visualizing the Synthesis and Key Differences
To better illustrate the workflows and the critical structural differences between TBDMS and TOM, the following diagrams are provided.
Caption: Structural comparison of TBDMS and TOM protecting groups.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. massbio.org [massbio.org]
- 6. glenresearch.com [glenresearch.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
TBDMS vs. ACE Chemistry: A Comparative Guide for Long RNA Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of long RNA synthesis, the choice of chemical strategy is paramount. The two most prominent methods, tert-butyldimethylsilyl (TBDMS) and 2'-O-bis(acetoxyethoxy)methyl orthoester (ACE) chemistry, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable method for your research needs.
The synthesis of long RNA oligonucleotides is a technically demanding process, with the choice of the 2'-hydroxyl protecting group being a critical factor for success.[1] The ideal protecting group must be stable throughout the synthesis cycles and readily removable under mild conditions that do not compromise the integrity of the RNA molecule.[1] TBDMS and ACE chemistries represent two different philosophies in achieving this delicate balance, with significant implications for coupling efficiency, deprotection, and ultimately, the yield and purity of the final long RNA product.
At a Glance: TBDMS vs. ACE Chemistry
| Feature | TBDMS Chemistry | ACE Chemistry |
| 2'-Protecting Group | tert-butyldimethylsilyl (TBDMS) | 2'-O-bis(acetoxyethoxy)methyl (ACE) orthoester |
| 5'-Protecting Group | Dimethoxytrityl (DMT) | Silyl ether |
| Coupling Time | Longer (up to 6 minutes) due to steric hindrance | Faster (< 60 seconds) |
| Deprotection Conditions | Harsher: Fluoride (B91410) source (e.g., TBAF or Et3N·3HF) and basic conditions | Milder: Aqueous acidic buffer (pH 3.8) |
| Suitability for Long RNA | Limited, typically up to 40-50 nucleotides[2][3] | Well-suited, capable of synthesizing RNAs >100 nucleotides[2][4] |
| Purification of Protected RNA | Not standard practice | A major advantage, as ACE-protected RNA is nuclease-resistant and water-soluble[2][5] |
| Stepwise Coupling Efficiency | >98% | >99%[2] |
The Chemistry Behind the Synthesis
TBDMS Chemistry: The Workhorse
TBDMS chemistry has been the conventional method for RNA synthesis for many years.[5][6] It utilizes the bulky TBDMS group to protect the 2'-hydroxyl of the ribose sugar.[7] The synthesis cycle is similar to standard DNA synthesis, employing a 5'-O-DMT protecting group that is removed by acid treatment at each step.[6]
However, the steric bulk of the TBDMS group presents challenges, leading to longer coupling times (up to 6 minutes) to achieve high efficiency.[5] Furthermore, the removal of the TBDMS groups requires a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF), which can be harsh and may lead to some degradation of the RNA product, especially for longer chains.[5][7] The use of more potent activators like 5-benzylmercapto-1H-tetrazole is often necessary to achieve fast and efficient coupling.[7][8][9]
ACE Chemistry: The Challenger for Long RNA
ACE chemistry was developed to overcome the limitations of TBDMS chemistry, particularly for the synthesis of long RNA molecules.[2][10] This method employs a 2'-O-ACE orthoester protecting group and a 5'-silyl ether protecting group.[2] A key advantage of ACE chemistry is the significantly faster coupling rates, often less than 60 seconds, which contributes to higher overall yields and purity of the final product.[2][4][11]
The deprotection of the ACE group is another major advantage. It is a two-step process that occurs under very mild conditions. The initial base deprotection step during cleavage from the solid support modifies the ACE group, and the final removal is achieved with a weakly acidic aqueous buffer (pH 3.8) in a short time.[2][5] This gentle deprotection minimizes RNA degradation. Furthermore, the 2'-ACE protected RNA is water-soluble and resistant to nuclease degradation, allowing for its purification and storage in the protected form.[2][5]
Experimental Workflows
To visually compare the two synthesis methodologies, the following diagrams illustrate the key steps in both TBDMS and ACE chemistry.
Figure 1. TBDMS RNA Synthesis Workflow.
Figure 2. ACE RNA Synthesis Workflow.
Performance Data: A Quantitative Comparison
The superior performance of ACE chemistry for long RNA synthesis is evident in the higher coupling efficiencies, which translate to significantly higher yields of the full-length product.
| Metric | TBDMS Chemistry | ACE Chemistry | Reference |
| Average Stepwise Coupling Efficiency | >98% | >99% | [12] |
| Approx. % Full-Length Product (21-mer) | 65% | 81% | [12] |
| Approx. % Full-Length Product (50-mer) | 36% | 61% | [12] |
| Synthesis capability | Limited to ~40 nt | Routinely >100 nt | [2][3][4] |
Experimental Protocols
TBDMS-based RNA Synthesis Protocol Outline
This protocol is a generalized outline. Specific timings and reagents may vary based on the synthesizer and specific monomers used.
-
Solid-Phase Synthesis Cycle:
-
Deblocking: Treatment with an acid (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT group.
-
Coupling: Activation of the TBDMS-protected phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole or 5-benzylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing RNA chain. Coupling times are typically 3-6 minutes.[5][13]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).
-
-
Cleavage and Deprotection:
-
The solid support is treated with a mixture of concentrated aqueous ammonia (B1221849) and ethanolic methylamine (B109427) to cleave the RNA from the support and remove the protecting groups from the nucleobases and phosphate backbone.[7]
-
The TBDMS protecting groups are removed by treatment with a fluoride reagent such as triethylamine tris(hydrofluoride) (TEA·3HF) in a solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[7][13][14] This step is typically performed at an elevated temperature (e.g., 60-65°C) for 1.5-2.5 hours.[13][15]
-
-
Purification:
ACE-based RNA Synthesis Protocol Outline
This protocol is a generalized outline based on the Dharmacon 2'-ACE chemistry.
-
Solid-Phase Synthesis Cycle:
-
Deblocking: Removal of the 5'-silyl ether protecting group using a fluoride source.[11]
-
Coupling: Activation of the ACE-protected phosphoramidite monomer and coupling to the free 5'-hydroxyl group. Coupling times are very short, typically under 60 seconds.[4][11]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidation of the phosphite triester to a phosphate triester.
-
-
Cleavage and Deprotection:
-
The support is treated with aqueous N-methylamine to cleave the RNA and deprotect the exocyclic amines. This step also modifies the 2'-ACE groups.[2]
-
The 2'-ACE protected RNA can be purified at this stage if desired.
-
The final deprotection of the 2'-ACE groups is achieved by incubation in a mild aqueous acidic buffer (e.g., pH 3.8) at 60°C for 30 minutes.[2]
-
-
Purification:
-
The final RNA product can be purified using standard techniques like HPLC or PAGE.[2]
-
Conclusion: Choosing the Right Chemistry for Your Needs
For the synthesis of short RNA oligonucleotides (less than 40-50 nucleotides), TBDMS chemistry remains a viable and widely used method. However, for the synthesis of long RNA, which is increasingly important for applications in CRISPR, mRNA therapeutics, and RNA structural biology, ACE chemistry offers clear and significant advantages.[2][4] The faster coupling times, higher stepwise efficiencies, and milder deprotection conditions of ACE chemistry result in higher yields and purity of the final long RNA product.[2][10] The ability to purify the nuclease-resistant 2'-ACE protected intermediate is an additional benefit that enhances the overall quality and handling of the synthesized RNA.[2][5] Therefore, for researchers embarking on projects requiring long and high-quality RNA, ACE chemistry is the superior choice.
References
- 1. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry | Technology Networks [technologynetworks.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 9. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. glenresearch.com [glenresearch.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2'-Hydroxyl Protecting Groups in RNA Synthesis: Alternatives to TBDMS
In the intricate process of solid-phase RNA synthesis, the selection of an appropriate protecting group for the 2'-hydroxyl function of ribonucleosides is a critical determinant of yield and purity. For decades, the tert-butyldimethylsilyl (TBDMS) group has been a mainstay, offering a balance of stability and reactivity. However, the demands for synthesizing longer and more complex RNA molecules, such as those used in RNA therapeutics and diagnostics, have spurred the development of alternative protecting groups that offer advantages in terms of stability, ease of removal, and overall synthesis efficiency. This guide provides a comparative analysis of prominent alternatives to TBDMS, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific RNA synthesis needs.
Comparative Analysis of 2'-Hydroxyl Protecting Groups
The ideal 2'-hydroxyl protecting group should be stable to the conditions of oligonucleotide synthesis, including detritylation, coupling, and oxidation, yet be readily and orthogonally removed without degrading the final RNA product. The following table summarizes the performance of TBDMS and its key alternatives based on critical parameters from published studies.
| Protecting Group | Structure | Coupling Efficiency (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| TBDMS (tert-butyldimethylsilyl) | Si(CH₃)₂(C(CH₃)₃) | 98-99% | Fluoride ions (e.g., TBAF, HF-Pyridine) | Well-established chemistry, cost-effective. | Slow deprotection, potential for 2' to 3' silyl (B83357) migration. |
| TOM (Tri-iso-propylsilyloxymethyl) | CH₂-O-Si(CH(CH₃)₂)₃ | >99% | Fluoride ions (e.g., TBAF) | High coupling efficiency, reduced steric hindrance. | More expensive than TBDMS. |
| TIPS (Triisopropylsilyl) | Si(CH(CH₃)₂)₃ | 98-99% | Fluoride ions (e.g., TBAF) | More stable to acidic conditions than TBDMS. | Slower deprotection than TBDMS. |
| FOD (Fluoro-oxodiphenylsilyl) | Si(Ph)₂F | ~99% | Mildly acidic or neutral conditions | Rapid deprotection, orthogonal to standard protecting groups. | Can be sensitive to moisture. |
| ACE (bis(2-acetoxyethoxy)methyl) | CH(OCH₂CH₂OAc)₂ | >99% | Mildly acidic conditions (pH 3.8) | Orthogonal to standard protecting groups, rapid deprotection. | Requires an additional deprotection step for the acetyl groups. |
Experimental Protocols
The following are generalized protocols for the deprotection of 2'-hydroxyl groups protected with TBDMS and the alternative TOM group. These protocols are intended as a guide and may require optimization based on the specific RNA sequence and synthesis scale.
Protocol 1: Deprotection of TBDMS-Protected RNA
-
Cleavage from Solid Support and Base Deprotection:
-
Treat the CPG-bound oligonucleotide with a solution of AMA (Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1) for 30 minutes at 65°C.
-
Cool the solution to room temperature and centrifuge to pellet the CPG support.
-
Transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-TBDMS Group Removal:
-
To the dried oligonucleotide, add 100 µL of a 1M solution of TBAF (tetrabutylammonium fluoride) in THF.
-
Incubate the reaction at 65°C for 2-4 hours.
-
Quench the reaction by adding 100 µL of a suitable quenching buffer (e.g., 1M TEAA).
-
Desalt the oligonucleotide using size-exclusion chromatography or ethanol (B145695) precipitation.
-
Protocol 2: Deprotection of TOM-Protected RNA
-
Cleavage from Solid Support and Base Deprotection:
-
Treat the CPG-bound oligonucleotide with a solution of AMA for 30 minutes at 65°C.
-
Cool the solution to room temperature and centrifuge to pellet the CPG support.
-
Transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-TOM Group Removal:
-
To the dried oligonucleotide, add 100 µL of a 1M solution of TBAF in THF.
-
Incubate the reaction at room temperature for 30 minutes.
-
Quench the reaction by adding 100 µL of a quenching buffer.
-
Desalt the oligonucleotide using standard procedures.
-
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams visualize the chemical structures of the protecting groups and the overall workflow of RNA synthesis.
Caption: Chemical structures of common 2'-hydroxyl protecting groups.
Caption: Solid-phase RNA synthesis cycle overview.
Caption: Deprotection orthogonality of protecting groups.
Conclusion
While TBDMS remains a viable and cost-effective option for routine RNA synthesis, the alternatives presented here offer significant advantages for more demanding applications. The TOM group, with its high coupling efficiencies and rapid deprotection, is particularly well-suited for the synthesis of long RNA strands. The ACE and FOD groups provide valuable orthogonality, allowing for deprotection under conditions that leave other protecting groups intact, a feature that is highly beneficial in the synthesis of modified RNAs. The choice of a 2'-hydroxyl protecting group is a strategic decision that can profoundly impact the success of an RNA synthesis project. By understanding the properties and performance of the available alternatives, researchers can tailor their synthetic strategy to achieve the desired yield, purity, and complexity of their target RNA molecules.
A Head-to-Head Battle of Protecting Groups: TBDMS vs. TOM Phosphoramidites in Oligonucleotide Synthesis
A detailed comparison of tert-butyldimethylsilyl (TBDMS) and tri-iso-propylsilyloxymethyl (TOM) phosphoramidites, guiding researchers in the selection of the optimal protecting group strategy for RNA synthesis.
In the intricate world of oligonucleotide synthesis, the choice of protecting groups for the 2'-hydroxyl function of ribonucleosides is a critical determinant of yield and purity. Among the most prevalent strategies are the use of tert-butyldimethylsilyl (TBDMS) and tri-iso-propylsilyloxymethyl (TOM) phosphoramidites. This guide provides a comprehensive comparison of these two key reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
TOM-protected phosphoramidites generally exhibit a slightly higher coupling efficiency compared to their TBDMS counterparts, a difference that becomes more pronounced in the synthesis of longer oligonucleotides.[1] This is primarily attributed to the reduced steric hindrance of the TOM group. While both methods are integral to modern RNA synthesis, the subtle advantages of the TOM protecting group can be significant for demanding applications such as the synthesis of long RNAs for CRISPR technology or mRNA sequences.
Comparative Performance Data
The following tables summarize the key performance metrics for TBDMS and TOM phosphoramidites based on available experimental data. It is important to note that direct comparisons can be influenced by the specific synthesis conditions, including the synthesizer, activators, and coupling times used.
| Parameter | TBDMS Phosphoramidites | TOM Phosphoramidites | Reference |
| Average Coupling Efficiency (per step) | ~97-98% | >98% | [2][3] |
| Crude Purity for a 20mer Oligonucleotide | Good | High | [1] |
| Projected Crude Purity for a 100mer Oligonucleotide | ~27% | ~33% | [1] |
| Feature | TBDMS Phosphoramidites | TOM Phosphoramidites | Reference |
| Steric Hindrance | Higher | Lower | [4][5] |
| Recommended for Long RNA Synthesis | Standard | Often Recommended | [1] |
| Deprotection Conditions | Requires fluoride-based reagents (e.g., TBAF) | Fast and reliable deprotection using methylamine (B109427) in ethanol (B145695)/water | [4][6] |
| 2' to 3' Migration | Can occur under basic conditions | Cannot undergo 2' to 3' migration | [5] |
Experimental Protocols
To provide a framework for a direct comparison of TBDMS and TOM phosphoramidites, the following is a generalized experimental protocol for the synthesis of a 20mer RNA oligonucleotide on an automated DNA/RNA synthesizer.
Materials and Reagents:
-
Phosphoramidites: TBDMS-protected RNA phosphoramidites (A, C, G, U) and TOM-protected RNA phosphoramidites (A, C, G, U) at a concentration of 0.1 M in anhydrous acetonitrile.
-
Solid Support: Universal Support CPG (Controlled Pore Glass).
-
Activator: 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Deblocking Agent: 3% Dichloroacetic acid (DCA) in dichloromethane (B109758).
-
Capping Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).
-
Oxidizing Agent: 0.02 M Iodine in THF/Pyridine/Water.
-
Cleavage and Deprotection Solutions:
-
For TBDMS: Concentrated aqueous ammonia (B1221849)/ethanol (3:1) followed by 1 M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.[6]
-
For TOM: Methylamine in ethanol/water.[4]
-
-
Anhydrous Acetonitrile
Synthesis Cycle:
The synthesis is performed on an automated DNA/RNA synthesizer following the standard phosphoramidite (B1245037) chemistry cycle.
Figure 1. Standard oligonucleotide synthesis cycle.
a. Deblocking (Detritylation): The 5'-DMT (dimethoxytrityl) protecting group is removed by treatment with 3% DCA in dichloromethane to free the 5'-hydroxyl group for the next coupling step.
b. Coupling: The respective TBDMS or TOM phosphoramidite is activated by ETT and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is typically used for RNA monomers.[1]
c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.
d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester linkage using an iodine solution.
This four-step cycle is repeated for each nucleotide addition until the desired sequence is synthesized.
Cleavage and Deprotection:
-
For TBDMS-protected oligonucleotides: The solid support is treated with a mixture of concentrated aqueous ammonia and ethanol to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. Subsequently, the 2'-TBDMS groups are removed by treatment with TBAF in THF.[6]
-
For TOM-protected oligonucleotides: Cleavage from the support and deprotection of the base and phosphate protecting groups, as well as the 2'-TOM group, is achieved in a single step using methylamine in ethanol/water at room temperature.[4]
Analysis:
The crude oligonucleotides are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and coupling efficiency.
Chemical Structures and Mechanism
The key difference between TBDMS and TOM phosphoramidites lies in the structure of the 2'-O-protecting group.
References
Navigating the Maze of Modified RNA Validation: A Comparative Guide to LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals forging the path of RNA therapeutics, the precise validation of modified RNA oligonucleotides is a critical checkpoint. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative validation techniques, supported by experimental data and detailed protocols. We aim to equip you with the necessary information to select the most appropriate validation strategy for your research and development needs.
The therapeutic potential of modified RNA oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is immense.[1][2] Their efficacy and safety, however, are intrinsically linked to the accuracy of their chemical modifications. These modifications are designed to enhance stability, improve biocompatibility, and ensure target specificity.[2][3] Therefore, robust analytical methods are paramount to confirm the identity and purity of these complex molecules.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of RNA modifications due to its high sensitivity, specificity, and accuracy.[4] This guide will delve into the capabilities of LC-MS and compare it with other common validation methods, providing a comprehensive overview to inform your analytical workflow.
Performance Comparison: LC-MS vs. Alternatives
The choice of a validation method depends on various factors, including the specific information required (e.g., identity, quantity, location of modification), sample throughput, and available resources. Here, we compare key performance metrics of LC-MS with antibody-based methods and next-generation sequencing (NGS).
| Feature | LC-MS/MS | Antibody-Based Methods (e.g., Dot Blot, RIP) | Next-Generation Sequencing (NGS) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[5][6] | Specific binding of antibodies to modified nucleosides.[7] | High-throughput sequencing of cDNA libraries.[5] |
| Information Provided | Unambiguous identification and quantification of modifications, sequence mapping.[5][8] | Detection and enrichment of specific modifications.[7] | Predictive mapping of modification sites.[5] |
| Sensitivity | High (attomole to femtogram levels).[5] Can achieve Lower Limits of Quantification (LLOQ) in the range of 1-10 ng/mL in biological matrices.[9] | Variable, dependent on antibody affinity and specificity. | High, but indirect. |
| Accuracy & Specificity | "Gold standard" - highly accurate and specific.[4][6] | Prone to cross-reactivity and lack of specificity.[7] | Susceptible to false positives and requires orthogonal validation.[5] |
| Quantification | Absolute and relative quantification possible with high precision.[10][11] | Semi-quantitative (Dot Blot) or relative enrichment (RIP).[7] | Indirect and often not truly quantitative. |
| Throughput | Moderate, with run times typically under 10 minutes per sample for modern UPLC systems.[12] | High for dot blots, lower for immunoprecipitation-based methods. | Very high. |
| Limitations | Can be complex to set up and optimize, potential for matrix effects.[1][9] | Antibody availability and validation are major hurdles.[7] | Does not directly detect modifications; modifications can be lost during reverse transcription.[5] |
Experimental Workflows and Logical Relationships
To visualize the processes involved in modified RNA validation, the following diagrams illustrate the typical experimental workflow for LC-MS analysis and the logical relationship between different validation approaches.
Caption: A generalized workflow for the validation of modified RNA oligonucleotides using LC-MS.
Caption: The interplay between different validation methods for modified RNA analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for the validation of modified RNA oligonucleotides by LC-MS. Optimization will be required based on the specific oligonucleotide and the LC-MS system used.
Protocol 1: RNA Hydrolysis to Nucleosides
This protocol is for the complete digestion of RNA into its constituent nucleosides for identification and quantification of modifications.
Materials:
-
Purified RNA sample (50-100 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease-free water
-
Reaction buffers for Nuclease P1 and BAP
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve the RNA sample in nuclease-free water.
-
Add Nuclease P1 and its corresponding reaction buffer.
-
Incubate at 37°C for 2 hours.
-
Add BAP and its corresponding reaction buffer.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting mixture of nucleosides is now ready for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Ribonucleosides
This protocol outlines the general conditions for the separation and detection of ribonucleosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Aqueous solution with a weak acid (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile with a weak acid (e.g., 0.1% formic acid)
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the nucleosides. The specific gradient will depend on the column and the modifications being analyzed.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is often used for targeted quantification of known modifications. A full scan or precursor ion scan can be used for the discovery of unknown modifications.
-
Collision Energy: Optimized for each specific nucleoside to achieve characteristic fragmentation patterns.
-
Data Analysis: The retention time and the specific mass transitions (precursor ion → product ion) are used to identify and quantify the modified nucleosides by comparing them to known standards.
Conclusion
The validation of modified RNA oligonucleotides is a multifaceted process that requires careful consideration of the analytical methods employed. While techniques like NGS and antibody-based assays can provide valuable initial screening and complementary data, LC-MS remains the definitive method for unambiguous identification, quantification, and characterization of RNA modifications. Its high sensitivity, specificity, and accuracy provide the "gold-standard" quality data necessary for advancing RNA-based therapeutics from the laboratory to clinical applications. By understanding the strengths and limitations of each technique and implementing robust experimental protocols, researchers can ensure the quality and integrity of their modified RNA oligonucleotides, paving the way for the next generation of RNA medicines.
References
- 1. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 2. Oligonucleotide Modifications, Modified Oligo Synthesis - Bio-Synthesis [biosyn.com]
- 3. Oligonucleotide Modification Optimization - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to RNA Deprotection Protocols: TBDMS, TOM, and 2'-ACE Chemistries
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. A critical step in this process is the removal of protecting groups from the synthesized oligonucleotide, a procedure known as deprotection. The choice of deprotection protocol significantly impacts the yield, purity, and integrity of the final RNA product. This guide provides a comparative analysis of three widely used 2'-hydroxyl protecting group strategies: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (2'-ACE).
Comparative Analysis of Deprotection Protocols
The selection of an RNA deprotection strategy is often a trade-off between synthesis efficiency, deprotection time, and the sensitivity of the RNA sequence to the deprotection reagents. Each of the three major chemistries offers distinct advantages and disadvantages.
TBDMS (tert-butyldimethylsilyl) Chemistry: As the traditional and most established method, TBDMS-protected phosphoramidites are widely used and cost-effective.[1] However, the steric bulk of the TBDMS group can lead to lower coupling efficiencies during synthesis, particularly for longer RNA strands.[2] A significant drawback of the TBDMS method is the potential for 2' to 3' phosphodiester bond migration during the basic deprotection step, which can result in non-biologically active 2'-5' linkages.[3] The deprotection of the TBDMS group itself typically requires a fluoride-based reagent, which can be sensitive to water content and may introduce impurities that require subsequent removal.[4][5]
TOM (Triisopropylsilyloxymethyl) Chemistry: TOM-protected phosphoramidites were developed to address some of the limitations of TBDMS chemistry. The TOM group is less sterically hindered, leading to higher coupling efficiencies and allowing for the synthesis of longer RNA oligonucleotides.[3][6] A key advantage of the TOM protecting group is its stability under basic conditions, which prevents the problematic 2' to 3' isomerization observed with TBDMS.[3][7] Deprotection is generally faster and more reliable, often utilizing methylamine-based reagents.[6]
2'-ACE (bis(2-acetoxyethoxy)methyl) Chemistry: The 2'-ACE chemistry offers a unique approach to RNA synthesis and deprotection. A significant advantage is that the 2'-ACE protected RNA is water-soluble and can be purified while the protecting groups are still attached, which minimizes exposure to ribonucleases and can simplify the handling of sequences prone to secondary structures.[8] The final deprotection of the 2'-ACE group is performed under very mild acidic conditions, which is beneficial for sensitive RNA modifications.[8] This method is reported to result in high yields and purity, especially for long RNA sequences.[9]
Quantitative Performance Data
The following tables summarize available data on the yield and purity of RNA oligonucleotides deprotected using the TBDMS, TOM, and 2'-ACE protocols. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature.
| Deprotection Protocol | Oligonucleotide Length | Reported Yield | Reported Purity | Data Source |
| TBDMS | 21-mer | ~15-20 OD | HPLC Purified | [10] |
| TOM | >75-mer | High | High | [11][12] |
| 2'-ACE | 73-mer | High | PAGE Purified | [8] |
| 2'-ACE | >120-mer | High | High | [9] |
| Deprotection Protocol | Purification Method | Typical Purity | Typical Yield (1.0 µmol scale) |
| TBDMS/TOM | Glen-Pak™ Purification | 90-95% | 50-80 OD |
| 2'-ACE | HPLC/PAGE | High | High |
Experimental Protocols
Below are detailed methodologies for the deprotection of RNA synthesized with TBDMS, TOM, and 2'-ACE protecting groups.
TBDMS Deprotection Protocol
This protocol involves a two-step deprotection process: first, the removal of the base and phosphate (B84403) protecting groups, followed by the removal of the 2'-TBDMS groups.
Materials:
-
Ammonium hydroxide/40% Methylamine (B109427) (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
RNA Quenching Buffer
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 10 minutes.[4]
-
Cool the vial to room temperature and carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the RNA pellet using a vacuum concentrator.
-
-
2'-TBDMS Group Removal:
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be required.
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[11]
-
Cool the reaction mixture on ice.
-
Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The RNA is now ready for purification.
-
TOM Deprotection Protocol
This protocol is similar to the TBDMS protocol but often utilizes milder conditions for base deprotection.
Materials:
-
Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v) or Ethanolic methylamine/aqueous methylamine (EMAM)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
RNA Quenching Buffer
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a sealable vial.
-
Add 1.5 mL of AMA solution and incubate for 10 minutes at 65°C. Alternatively, for longer oligos, use 1.5 mL of EMAM solution and incubate for 6 hours at 35°C or overnight at room temperature.[6]
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-TOM Group Removal:
-
Redissolve the dried RNA in 115 µL of anhydrous DMSO, heating at 65°C for 5 minutes if necessary.
-
Add 60 µL of TEA and mix gently.
-
Add 75 µL of TEA·3HF and heat at 65°C for 2.5 hours.[6]
-
Cool the solution and quench with 1.75 mL of RNA Quenching Buffer prior to purification.
-
2'-ACE Deprotection Protocol
This protocol involves a multi-step deprotection, with the final removal of the 2'-ACE group under mild acidic conditions.
Materials:
-
Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF
-
40% aqueous Methylamine (MA)
-
2'-Deprotection Buffer (100 mM acetic acid, pH 3.8 with TEMED)
Procedure:
-
Phosphate Deprotection:
-
Treat the solid support-bound oligonucleotide with 1 M S2Na2 in DMF for 30 minutes.[13]
-
Wash the support with water.
-
-
Cleavage and Base Deprotection:
-
Treat the support with 40% aqueous methylamine for 10 minutes at 55°C. This step also modifies the 2'-ACE groups.[13]
-
Collect the supernatant containing the RNA.
-
-
2'-ACE Group Removal:
-
After purification of the 2'-ACE protected RNA, add 400 µL of 2'-Deprotection Buffer to the dried RNA pellet.
-
Dissolve the pellet completely by pipetting.
-
Incubate at 60°C for 30 minutes.[8]
-
Lyophilize or use a SpeedVac to dry the fully deprotected RNA.
-
Visualizing the Deprotection Workflows
The following diagrams illustrate the key steps in each deprotection protocol.
Caption: Workflow for TBDMS RNA Deprotection.
Caption: Workflow for TOM RNA Deprotection.
Caption: Workflow for 2'-ACE RNA Deprotection.
Conclusion
The choice of an RNA deprotection protocol is a critical decision in the synthesis of high-quality RNA. TBDMS chemistry, while being the most traditional method, presents challenges in terms of coupling efficiency and the potential for side reactions. TOM chemistry offers significant improvements with higher coupling yields and the elimination of 2' to 3' migration, making it a robust choice for a wide range of applications. 2'-ACE chemistry provides a unique and elegant solution, particularly for long and modified RNA sequences, by allowing for purification with the 2'-protecting groups intact and employing a final, mild deprotection step. The selection of the optimal protocol will depend on the specific requirements of the RNA sequence, including its length, complexity, and the presence of sensitive modifications, as well as considerations of cost and throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. massbio.org [massbio.org]
- 4. academic.oup.com [academic.oup.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. horizondiscovery.com [horizondiscovery.com]
A Comparative Guide to 2'-Hydroxyl Protecting Groups for High-Fidelity RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The fidelity of synthetic RNA is paramount for its application in therapeutics, diagnostics, and basic research. The choice of the 2'-hydroxyl protecting group during solid-phase phosphoramidite (B1245037) synthesis is a critical determinant of the final product's purity and sequence integrity. This guide provides an objective comparison of the three most common 2'-hydroxyl protecting groups: 2'-O-tert-butyldimethylsilyl (TBDMS), 2'-O-triisopropylsilyloxymethyl (TOM), and 2'-O-bis(2-acetoxyethoxy)methyl (ACE), with a focus on their impact on RNA synthesis fidelity.
Executive Summary
While all three protecting groups are widely used, the newer generation TOM and ACE chemistries generally offer significant advantages over the traditional TBDMS approach, particularly for the synthesis of long or modified RNA oligonucleotides. These advantages translate to higher coupling efficiencies, improved yields of full-length product, and a reduction in specific types of synthesis errors. However, a comprehensive, peer-reviewed, head-to-head comparison of insertion, deletion, and substitution error rates using modern high-fidelity analytical methods remains an area for further research. This guide summarizes the available quantitative data and provides a framework of experimental protocols for such a comparative analysis.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the performance of TBDMS, TOM, and ACE protecting groups in RNA synthesis. It is important to note that this data is primarily sourced from manufacturer application notes and may not have undergone independent peer review.
Table 1: Comparison of Average Stepwise Coupling Efficiencies and Resulting Full-Length Product Purity
| Protecting Group | Average Stepwise Coupling Efficiency (ASCE) | Approximate % Full-Length Product (21-mer) | Approximate % Full-Length Product (50-mer) |
| 2'-O-TBDMS | >98% | 81% | 61% |
| 2'-O-TOM | >98% | 81% | 61% |
| 2'-O-ACE | >99% | 95% | 81% |
Data sourced from Horizon Discovery application note. The reported ASCE for TBDMS and TOM are similar in this source, with ACE showing a notable improvement. This translates to a significantly higher percentage of full-length product, especially for longer oligonucleotides.
Table 2: Extrapolated Crude Purity for a 100-mer Oligonucleotide
| Protecting Group | Extrapolated Crude Oligonucleotide Purity (100-mer) |
| 2'-O-TBDMS | 27% |
| 2'-O-TOM | 33% |
Data sourced from a Glen Research application note. This data suggests a higher crude purity for a long RNA synthesized using TOM chemistry compared to TBDMS, likely attributable to a slightly higher coupling efficiency.[1]
Experimental Protocols
To rigorously benchmark the fidelity of RNA synthesis with different protecting groups, a combination of high-resolution analytical techniques is required. The following are detailed methodologies for key experiments.
Protocol 1: Analysis of Crude Product Purity and n-1 Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed to assess the overall purity of the synthetic RNA and quantify the level of common failure sequences, such as n-1 deletions.
-
Sample Preparation:
-
Synthesize a test oligonucleotide (e.g., a 25-mer) using each of the three protecting group chemistries (TBDMS, TOM, and ACE) under identical, optimized conditions.
-
Following synthesis and deprotection, dissolve the crude, unpurified RNA in nuclease-free water to a concentration of approximately 10 µM.
-
-
LC-MS Analysis:
-
Chromatography: Utilize a high-resolution ion-pair reversed-phase HPLC system.
-
Column: Waters ACQUITY UPLC Oligonucleotide BEH C18 Column or equivalent.
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient suitable for separating the full-length product from shorter failure sequences (e.g., 15-22.5% B over 30 minutes).
-
Flow Rate: As recommended for the column dimensions.
-
Temperature: 50-60 °C.
-
-
Mass Spectrometry:
-
Employ a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Operate in negative ion mode with electrospray ionization (ESI).
-
Acquire data over a mass range that encompasses the expected charge states of the full-length oligonucleotide and its n-x fragments.
-
-
-
Data Analysis:
-
Integrate the peak areas from the UV chromatogram corresponding to the full-length product and all identified impurity peaks.
-
Calculate the percentage purity of the full-length product.
-
From the mass spectrometry data, identify and quantify the relative abundance of the n-1 species and other deletion sequences by comparing their peak intensities to that of the full-length product.
-
Protocol 2: High-Fidelity Assessment of Insertion, Deletion, and Substitution Errors by Next-Generation Sequencing (NGS)
This protocol provides a highly sensitive method for detecting and quantifying rare errors in the synthetic RNA sequence.
-
Sample Preparation and Library Construction:
-
Synthesize a longer test oligonucleotide (e.g., a 75-100-mer) with a known, defined sequence using each protecting group chemistry.
-
Purify the full-length product using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to minimize the impact of deletion mutants on the fidelity assessment.
-
Reverse Transcription: Convert the purified RNA to cDNA using a high-fidelity reverse transcriptase. The reverse transcription primer should contain a unique molecular identifier (UMI) to enable the correction of sequencing and PCR errors.
-
PCR Amplification: Amplify the resulting cDNA using a high-fidelity DNA polymerase. The PCR primers should add the necessary adapters for the chosen NGS platform (e.g., Illumina).
-
Library Purification and Quantification: Purify the PCR product and quantify the library to ensure optimal loading onto the sequencer.
-
-
Next-Generation Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq) with a sufficient read depth to confidently identify rare variants. Paired-end sequencing is recommended.
-
-
Data Analysis:
-
Read Processing: Trim adapter sequences and filter reads based on quality scores.
-
UMI-based Error Correction: Group reads based on their UMI and generate a consensus sequence for each original RNA molecule. This step is crucial for distinguishing true synthesis errors from errors introduced during reverse transcription, PCR, or sequencing.
-
Alignment and Variant Calling: Align the consensus reads to the expected reference sequence.
-
Error Rate Calculation: Identify and count the number of single nucleotide substitutions, insertions, and deletions. Calculate the error rate for each type of error per nucleotide position for each protecting group chemistry.
-
Mandatory Visualizations
Chemical Structures of 2'-Hydroxyl Protecting Groups
Caption: Chemical structures of TBDMS, TOM, and ACE protecting groups.
Experimental Workflow for Benchmarking RNA Synthesis Fidelity
Caption: Workflow for comparing RNA synthesis fidelity.
Logical Flow: Impact of Protecting Group on RNA Fidelity
Caption: Factors influencing RNA synthesis fidelity.
Concluding Remarks
The selection of a 2'-hydroxyl protecting group has a profound impact on the outcome of RNA synthesis. The available evidence suggests that 2'-O-TOM and 2'-O-ACE chemistries offer superior performance in terms of coupling efficiency and overall yield of full-length product compared to the traditional 2'-O-TBDMS method. This is particularly evident in the synthesis of long RNA oligonucleotides. While these newer methods are also designed to minimize side reactions that can compromise fidelity, there is a clear need for rigorous, independent studies that quantitatively benchmark the insertion, deletion, and substitution error rates for each of these protecting group strategies using high-fidelity techniques like NGS. The experimental protocols outlined in this guide provide a robust framework for conducting such essential comparative analyses. For researchers and drug development professionals, the choice of protecting group should be guided by the specific requirements of their application, with a strong consideration for the enhanced performance offered by TOM and ACE chemistries for demanding syntheses.
References
A Researcher's Guide to the Analysis of 2'-5' Phosphodiester Linkages in Synthetic RNA
For researchers, scientists, and professionals in drug development, ensuring the structural integrity of synthetic RNA is paramount. The presence of non-native 2'-5' phosphodiester linkages, instead of the canonical 3'-5' bonds, can significantly impact the efficacy and safety of RNA-based therapeutics. This guide provides a comparative analysis of key analytical methods for the detection and quantification of these critical impurities, supported by experimental data and detailed protocols.
The chemical synthesis of RNA oligonucleotides can inadvertently introduce 2'-5' phosphodiester linkages, which are structural isomers of the natural 3'-5' linkages. These aberrant linkages can alter the RNA's secondary structure, stability, and its interactions with proteins, potentially leading to off-target effects and reduced therapeutic activity.[1][2] Therefore, robust analytical methods are essential for the quality control of synthetic RNA.
This guide compares three principal techniques for the analysis of 2'-5' phosphodiester linkages: Enzymatic Digestion followed by Mass Spectrometry, Pellicular Anion-Exchange Chromatography, and Capillary Gel Electrophoresis.
Comparative Analysis of Analytical Methods
The choice of analytical method for detecting 2'-5' phosphodiester linkages depends on the specific requirements of the analysis, such as the need for quantification, localization of the linkage, and throughput. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Enzymatic Digestion with Mass Spectrometry | Pellicular Anion-Exchange Chromatography (pAEC) | Capillary Gel Electrophoresis (CGE) |
| Principle | Specific enzymes cleave or are blocked by 2'-5' linkages, and the resulting fragments are analyzed by mass spectrometry to identify the location of the isomer. | High-resolution chromatography that separates RNA isomers based on subtle differences in their conformation caused by the aberrant linkage.[1][3] | High-resolution electrophoretic separation of RNA molecules based on size and charge in a gel matrix-filled capillary.[4][5] |
| Detection of 2'-5' Linkage | Direct identification and localization of the linkage. | Resolution of isomers with 2'-5' linkages from the main 3'-5' linked product.[1][6] | Can potentially separate isomers, but primarily used for general purity and integrity assessment. |
| Quantitative Capability | Can be quantitative with appropriate standards. | Quantitative, with the ability to determine the percentage of the isomeric impurity. | Quantitative for overall purity, with a limit of quantitation typically below 1% for general impurities.[4] |
| Resolution | High mass resolution allows for precise identification of fragments. | High-resolution separation of isomers with identical mass and charge.[1][6][7][8][9] | High-resolution separation of RNA molecules, offering advantages over traditional gel electrophoresis.[4][5] |
| Throughput | Moderate, can be automated. | High, suitable for routine quality control. | High, with automated systems available. |
| Strengths | Provides precise localization of the 2'-5' linkage. | Excellent resolution of isomers, robust, and quantitative.[1][3][6] | High resolution for general RNA integrity and purity assessment, with low sample consumption.[4] |
| Limitations | Indirect method for quantification, requires specific enzymes and MS expertise. | Does not directly identify the location of the linkage without fraction collection and further analysis. | May not always resolve isomers with 2'-5' linkages from the main product. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
Method 1: Enzymatic Digestion with Mass Spectrometry
This method utilizes enzymes that have differential activity towards 3'-5' and 2'-5' phosphodiester bonds.
A. RNase T1 Digestion for 2'-5' Linkage Mapping
RNase T1 specifically cleaves single-stranded RNA after guanosine (B1672433) residues. A 2'-5' linkage can alter the local conformation and may affect the cleavage pattern, which can be detected by mass spectrometry.
Protocol:
-
Sample Preparation: Dissolve the synthetic RNA sample in nuclease-free water to a concentration of 1-2 pmol/µL.
-
Denaturation: Mix the RNA sample with 1X RNA Sequencing Buffer (containing 7M Urea) and heat at 50°C for 5 minutes to denature the RNA.[10]
-
Enzymatic Digestion:
-
Cool the sample to room temperature.
-
Add RNase T1 (e.g., 1 U/µL) to the denatured RNA. A typical enzyme-to-substrate ratio is 10 U of RNase T1 per 0.1 µg of RNA.[11]
-
Incubate at 37°C for 4 hours for complete digestion or for a shorter duration (e.g., 15 minutes at room temperature) for partial digestion to generate a ladder.[10][11][12]
-
-
Sample Cleanup: Use a suitable method, such as ethanol (B145695) precipitation or a desalting column, to remove the enzyme and buffer salts.
-
Mass Spectrometry Analysis: Analyze the digestion products by MALDI-TOF or LC-ESI-MS. The presence of unexpected fragments or the absence of expected fragments can indicate the location of a 2'-5' linkage.
B. Phosphodiesterase II (PDase II) Digestion for 2'-5' Linkage Identification
PDase II is a 5'→3' exonuclease that is incapable of cleaving 2'-5' linkages.[13] Digestion of an RNA containing a 2'-5' bond will produce fragments that correspond to the sequence upstream of the aberrant linkage.
Protocol:
-
Dephosphorylation (if necessary): If the RNA has a 5'-phosphate group, it must be removed using an alkaline phosphatase as PDase II requires a 5'-hydroxyl terminus.[14]
-
Enzymatic Digestion:
-
Incubate the dephosphorylated RNA with Phosphodiesterase II in the recommended buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 6-7).[14]
-
The incubation time and temperature will depend on the specific enzyme and substrate.
-
-
Analysis of Digestion Products: Separate and analyze the resulting fragments by anion-exchange chromatography or mass spectrometry. The size of the resistant fragment will indicate the position of the 2'-5' linkage from the 5'-end.[13]
Method 2: Pellicular Anion-Exchange Chromatography (pAEC)
This high-performance liquid chromatography (HPLC) method separates RNA isomers based on subtle conformational differences.
Protocol:
-
Column: Use a pellicular anion-exchange column, such as a Thermo Scientific™ DNAPac™ PA200.[1]
-
Mobile Phases:
-
Eluent A: 40 mM Tris buffer, pH 8.0.
-
Eluent B: 1.0 M NaCl in 40 mM Tris buffer, pH 8.0.[9]
-
-
Gradient: A linear gradient of increasing salt concentration (Eluent B) is used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the RNA and should be optimized.
-
Sample Preparation: Dissolve the synthetic RNA in DI water.
-
Injection and Detection: Inject the sample onto the column and monitor the elution profile using a UV detector at 260 nm. The presence of a post-eluting peak relative to the main 3'-5' linked RNA is indicative of a 2'-5' linked isomer.
Method 3: Capillary Gel Electrophoresis (CGE)
CGE provides high-resolution separation of nucleic acids and can be used to assess the purity of synthetic RNA.
Protocol:
-
Capillary and Gel Matrix: Use a capillary filled with a suitable separation gel matrix containing a fluorescent intercalating dye.
-
Sample Preparation:
-
Electrophoresis:
-
Inject the denatured RNA sample into the capillary.
-
Apply a high voltage to separate the RNA molecules based on size.
-
-
Detection: Detect the migrating RNA-dye complexes using a laser-induced fluorescence detector. The resulting electropherogram will show peaks corresponding to the full-length product and any impurities, including potential isomeric species.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analysis of 2'-5' phosphodiester linkages.
References
- 1. Identification of aberrant 2'-5' RNA linkage isomers by pellicular anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of aberrant 2'-5' linkages in RNA by anion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determining RNA Integrity And Purity By Capillary Gel Electrophoresis [bioprocessonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Separation of oligonucleotide phosphorothioate diastereoisomers by pellicular anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. RNA Structure - Function Protocols: Alkaline Hydrolysis, RNA Sequencing and RNA Structure Analyses with Nucleases | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Identification of RNA linkage isomers by anion exchange purification with electrospray ionization mass spectrometry of automatically desalted phosphodiesterase-II digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase II - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 15. gene-quantification.de [gene-quantification.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
